6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Description
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Properties
IUPAC Name |
6-bromo-5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNCPKNANWIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to offer valuable insights into its expected properties, potential synthetic routes, and promising applications. The insights provided are grounded in established chemical principles and data from authoritative sources.
Molecular Identity and Physicochemical Properties
This compound belongs to the class of substituted oxindoles, a core structure found in numerous biologically active compounds. The presence of both bromine and chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Value (Predicted or from Analogues) | Source |
| Molecular Formula | C₈H₅BrClNO | - |
| Molecular Weight | 246.49 g/mol | - |
| IUPAC Name | 6-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | Not available | - |
| Physical Form | Expected to be a solid at room temperature. | |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | [1][2] |
| XLogP3 | 2.1 (Predicted for isomer 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one) | [3] |
Note: Some data is derived from the isomeric compound 5-bromo-6-chloro-2,3-dihydro-1H-indol-2-one due to the absence of specific data for the 6-bromo-5-chloro isomer.
The predicted XLogP3 value suggests moderate lipophilicity, a key parameter in determining a compound's potential for oral bioavailability and cell membrane permeability.
Synthesis Strategies: A Proposed Approach
A potential synthetic pathway is outlined in the patent literature for the isomeric 5-bromo-6-chloro-3-indoxyl esters, which involves the bromination of 4-chloro-2-aminobenzoic acid as a key step.[4] Adapting this, a synthetic chemist could envision a pathway starting from a suitably substituted aminobenzoic acid, followed by cyclization to form the oxindole ring.
Caption: A proposed workflow for the synthesis of this compound.
Experimental Protocol Insight: The choice of halogenation reagent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and reaction conditions would be critical to control the regioselectivity of the halogenation on the aromatic ring. The subsequent cyclization to form the oxindole core is a key step that may require optimization of catalysts and reaction temperature.
Spectral Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental data is not available, we can predict the key spectral features.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm. A singlet for the methylene protons (C3-H) around 3.5-4.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbon (C2) signal around 175-180 ppm. Signals for the aromatic carbons, with chemical shifts influenced by the bromo and chloro substituents. A signal for the methylene carbon (C3) around 35-40 ppm. |
| IR Spectroscopy | Characteristic C=O stretching vibration for the lactam carbonyl at ~1700-1720 cm⁻¹. N-H stretching vibration around 3200-3300 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern. |
Potential Applications in Drug Discovery
The 5-chloro-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5] These activities often stem from the ability of the indole ring system to interact with various biological targets.
Anticancer and Kinase Inhibition: Derivatives of 5-chloro-indole have shown significant promise as anticancer agents.[5] They have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[5][6] The halogen substituents on the indole ring can enhance binding affinity and selectivity for target proteins.[7] For instance, osimertinib, an indole-based drug, is a potent EGFR tyrosine kinase inhibitor.[6]
Neuroscience: The 5-chloro-indole core is also found in molecules that modulate neurological targets. For example, 5-chloro-indole has been identified as a positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, a target relevant for conditions like chemotherapy-induced nausea and vomiting.[5]
Anticoagulants: Some 5-chloroindole derivatives have been explored as factor Xa inhibitors, which are important targets for the development of anticoagulant drugs.[8]
Caption: Potential therapeutic applications of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety data for related halogenated indoles, the following recommendations are prudent.[9][10][11][12]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Hazard Statements for Analogous Compounds: The following hazard statements have been associated with structurally similar compounds:
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
-
H302: Harmful if swallowed.[14]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The strategic placement of two different halogen atoms on the oxindole core suggests the potential for unique biological activities and improved pharmacokinetic properties. While this guide has provided a foundational understanding based on analogous structures, further experimental work is necessary to fully elucidate the properties and potential of this compound.
Future research should focus on:
-
Developing and validating a robust synthetic route.
-
Comprehensive characterization using modern spectroscopic and analytical techniques.
-
Screening for biological activity against a panel of relevant targets, particularly kinases and receptors implicated in cancer and neurological disorders.
The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel halogenated oxindoles, paving the way for the discovery of new therapeutic agents.
References
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PubChem. 6-Bromo-5-chloro-1H-indole. [Link]
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PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. [Link]
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PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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PubChem. 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. [Link]
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Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. [Link]
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Royal Society of Chemistry. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles. [Link]
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Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
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PubMed. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. [Link]
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Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]
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MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]
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GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
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Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. [Link]
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6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one chemical structure and IUPAC name
An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated oxindole derivative of significant interest to the scientific research and drug development communities. The oxindole core is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] This document details the compound's chemical identity, structural features, and physicochemical properties. Furthermore, it outlines a robust, plausible synthetic pathway with mechanistic insights and discusses its current and potential applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in oncology and anti-inflammatory research.
Molecular Profile and Physicochemical Properties
This compound, also known as 6-bromo-5-chloroindolin-2-one, is a disubstituted aromatic heterocyclic compound. The strategic placement of both bromine and chlorine atoms on the benzene ring provides unique electronic properties and offers multiple handles for synthetic diversification, making it a valuable intermediate in drug discovery programs.[2][3]
Chemical Structure and IUPAC Nomenclature
The definitive structure and nomenclature are foundational to understanding the reactivity and application of this molecule.
-
IUPAC Name: 6-bromo-5-chloro-1,3-dihydroindol-2-one[2]
-
Synonyms: 6-Bromo-5-chloroindolin-2-one, this compound[2][4]
Caption: 2D Chemical Structure of the title compound.
Physicochemical Data Summary
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data below, sourced from chemical databases, provides key descriptors for 6-bromo-5-chloroindolin-2-one.
| Property | Value | Source |
| Molecular Weight | 246.49 g/mol | [2][4] |
| InChI Key | RJWNCPKNANWIGI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1C2=C(N1)C=C(C(=C2)Cl)Br | [2] |
| Purity (Typical) | ≥97% | [2] |
| XLogP3 (Predicted) | 2.1 | [5] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to oxindoles exist, a highly effective and common strategy for constructing specifically substituted analogs involves the cyclization of an N-acyl aniline precursor. This approach offers excellent control over the final substitution pattern. Below is a proposed two-step synthesis starting from a commercially available aniline.
Proposed Synthetic Workflow
The synthesis proceeds via an initial acylation followed by an intramolecular Friedel-Crafts reaction to form the heterocyclic ring system.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol (Predictive)
This protocol is a representative procedure based on established methodologies for oxindole synthesis.
Step 1: Synthesis of N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide
-
Reaction Setup: To a solution of 4-bromo-3-chloroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask cooled to 0 °C, add pyridine (1.2 eq) as a base.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via recrystallization from ethanol/water.
-
Causality: Pyridine is used to neutralize the HCl gas generated during the acylation, preventing side reactions and driving the reaction to completion. The use of chloroacetyl chloride provides the necessary two-carbon electrophilic unit for the subsequent cyclization.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the N-(4-Bromo-3-chlorophenyl)-2-chloroacetamide intermediate (1.0 eq) in a suitable solvent such as carbon disulfide (CS₂) or 1,2-dichloroethane (DCE).
-
Cyclization: Add aluminum chloride (AlCl₃, 2.0-3.0 eq) portion-wise. The addition is exothermic and may cause the solvent to reflux.
-
Reaction Progression: After the addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.
-
Causality: Aluminum chloride acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the acetamide and the terminal chlorine, which facilitates an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation/alkylation) to form the five-membered lactam ring. The cyclization occurs para to the activating amino group and ortho to the bromo substituent.
Applications in Research and Drug Development
The true value of 6-bromo-5-chloroindolin-2-one lies in its utility as a molecular scaffold and synthetic intermediate. The presence of two distinct halogen atoms at specific positions allows for selective and differential functionalization.
A Privileged Scaffold for Kinase Inhibitors
The oxindole skeleton is a core component of several approved and investigational kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3]
-
Targeting EGFR: Derivatives of halogenated indoles have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[3][6] The chlorine and bromine atoms can form halogen bonds with amino acid residues in the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity.[3]
Platform for Synthetic Diversification
The bromine atom at the C6 position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.
Role in Anti-Inflammatory Drug Discovery
Indolin-2-one derivatives have also been investigated as anti-inflammatory agents.[7] By serving as a starting point for more complex molecules, 6-bromo-5-chloroindolin-2-one can be used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.[7]
Conclusion
This compound is a high-value chemical entity for researchers in medicinal chemistry and organic synthesis. Its well-defined structure, coupled with the synthetic versatility afforded by its halogen substituents, makes it an ideal starting material for constructing sophisticated molecules aimed at modulating challenging biological targets. Its application as a core scaffold in the development of kinase inhibitors underscores its importance and positions it as a key building block for the next generation of targeted therapeutics.
References
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- 6-Bromo-5-chloroindolin-2-one Product Page. (n.d.). Fluorochem.
- 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. (n.d.). Chem-Impex.
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- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI.
- Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. (n.d.). Benchchem.
- Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. (n.d.). NIH.
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An In-depth Technical Guide to 6-Bromo-5-chloroindolin-2-one (CAS 1699598-91-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-bromo-5-chloroindolin-2-one, a halogenated indolinone scaffold of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established methodologies to offer a robust framework for its evaluation as a research chemical, particularly as an intermediate in the development of targeted therapeutics.
Introduction: The Indolinone Scaffold in Drug Discovery
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its rigid, planar structure provides a versatile platform for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. Notably, derivatives of indolin-2-one have emerged as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a key target for modern drug development.[3]
The subject of this guide, 6-bromo-5-chloroindolin-2-one, possesses a unique halogenation pattern on the benzene ring of the indolinone core. The presence of both bromine and chlorine substituents is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a drug candidate or a key building block for more complex molecules. While specific biological data for this compound is not extensively documented, its structural similarity to known kinase inhibitors suggests its potential utility in the synthesis of novel therapeutics targeting this enzyme class.
Physicochemical Properties: Predictions and Considerations
Precise experimental determination of the physicochemical properties of 6-bromo-5-chloroindolin-2-one is crucial for its application in drug discovery and development. In the absence of published experimental data, computational predictions and data from structurally similar compounds provide valuable initial estimates.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 6-bromo-5-chloroindolin-2-one and the experimentally relevant computed data for the closely related analog, 6-bromo-5-chloro-1H-indole. These values offer a baseline for understanding the compound's likely behavior in biological and chemical systems.
| Property | Predicted/Computed Value | Data Source |
| Molecular Formula | C₈H₅BrClNO | Fluorochem[4] |
| Molecular Weight | 246.49 g/mol | Calculated |
| Appearance | Powder or liquid | Amadis Chemical Co., Ltd. |
| Purity | 97% | Fluorochem[4] |
| Predicted XLogP3 | ~3.4 (for 6-bromo-5-chloro-1H-indole) | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |
| Rotatable Bond Count | 0 | PubChem (Computed for 6-bromo-5-chloro-1H-indole)[5] |
Note: The XLogP3 value is for the related compound 6-bromo-5-chloro-1H-indole and should be considered an approximation for 6-bromo-5-chloroindolin-2-one.
Causality Behind Physicochemical Properties
-
Lipophilicity (LogP): The predicted LogP value suggests that 6-bromo-5-chloroindolin-2-one is a lipophilic molecule. The presence of the halogen atoms (bromine and chlorine) significantly contributes to this lipophilicity, which is a critical factor for cell membrane permeability and potential blood-brain barrier penetration. However, high lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.
-
Solubility: The lipophilic nature of the compound suggests that it will have low solubility in aqueous media but should be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] This is a key consideration for formulation and in vitro assay development.
-
pKa: The acidity of the N-H proton on the indolinone ring is an important parameter influencing the compound's ionization state at physiological pH. While no experimental pKa is available, it is expected to be weakly acidic, similar to other indolinone derivatives. The electron-withdrawing effects of the halogen substituents may slightly increase the acidity of this proton.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Pathway
A potential synthetic route to 6-bromo-5-chloroindolin-2-one could start from a suitably substituted aniline derivative, followed by cyclization to form the indolinone ring. A key intermediate would be a substituted 2-nitrophenylacetic acid, which can be reduced and cyclized.
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Spectroscopic Characterization of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic compound 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, also known as 6-bromo-5-chlorooxindole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of the structural characterization of this and related heterocyclic compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopic analysis and data from analogous structures to provide a robust, predictive framework for its characterization.
Introduction
This compound is a halogenated derivative of the oxindole scaffold, a core structure found in numerous biologically active compounds and natural products. The precise substitution pattern of bromine and chlorine on the aromatic ring significantly influences its physicochemical properties and potential biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical step in its synthesis and application. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, offering a detailed rationale for the expected spectral features.
Molecular Structure and Numbering
The structure of this compound with the standard numbering convention for the oxindole ring system is presented below. This numbering will be used for the assignment of spectroscopic signals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information about the electronic environment of each atom.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring, the methylene group at C3, and the N-H group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.
Experimental Considerations:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for oxindole derivatives, as it effectively solubilizes the compound and its N-H proton is readily observable.
-
Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.5 - 7.7 | s | - | This proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the overall electron-withdrawing nature of the substituted ring. |
| H-7 | ~ 7.3 - 7.5 | s | - | This proton is also a singlet with no neighboring protons. It is expected to be slightly upfield compared to H-4 due to being ortho to the amide nitrogen and meta to the bromine. |
| H-3 | ~ 3.6 - 3.8 | s | - | The two protons on C3 are equivalent and appear as a singlet. Their chemical shift is characteristic of a methylene group adjacent to a carbonyl group. |
| N-H | ~ 10.5 - 11.0 | s (broad) | - | The amide proton is typically broad and appears at a very downfield chemical shift, which is characteristic for this functional group in DMSO-d₆. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. In less polar solvents like CDCl₃, the N-H proton signal can be very broad or even exchange with trace amounts of water, making it difficult to observe. DMSO, being a hydrogen bond acceptor, helps to sharpen the N-H signal and shift it downfield, confirming its presence.
B. Predicted ¹³C NMR Spectrum
The prediction of the ¹³C NMR spectrum is based on the well-documented substituent effects on the chemical shifts of the oxindole core. A comprehensive study on substituent-induced chemical shifts in a large series of oxindoles provides a strong basis for these predictions.[1][2]
Experimental Protocol: Standard ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrument Setup: Use a broadband probe on a spectrometer operating at a frequency of 100 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 175 - 177 | The carbonyl carbon, highly deshielded due to the double bond to oxygen. |
| C-7a | ~ 142 - 144 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and the aromatic system. |
| C-3a | ~ 128 - 130 | Quaternary carbon at the other ring junction, influenced by the aromatic ring and the carbonyl group. |
| C-5 | ~ 125 - 127 | Carbon bearing the chlorine atom. The chemical shift is influenced by the inductive effect of the chlorine. |
| C-4 | ~ 123 - 125 | Aromatic CH carbon, deshielded by the adjacent chlorine. |
| C-6 | ~ 115 - 117 | Carbon bearing the bromine atom. The heavy atom effect of bromine typically results in a more shielded (upfield) chemical shift compared to what might be expected from its electronegativity alone. |
| C-7 | ~ 110 - 112 | Aromatic CH carbon, influenced by the adjacent nitrogen and bromine. |
| C-3 | ~ 35 - 37 | Methylene carbon adjacent to the carbonyl group. |
Workflow for ¹³C NMR Prediction:
Caption: Predictive workflow for ¹³C NMR chemical shifts.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution is a key diagnostic feature.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
Predicted Mass Spectrum:
The molecular formula of this compound is C₈H₅BrClNO.
-
Molecular Ion (M⁺): The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. The most abundant peaks will be:
-
m/z ~275: [C₈H₅⁷⁹Br³⁵ClNO]⁺
-
m/z ~277: [C₈H₅⁸¹Br³⁵ClNO]⁺ and [C₈H₅⁷⁹Br³⁷ClNO]⁺
-
m/z ~279: [C₈H₅⁸¹Br³⁷ClNO]⁺
-
The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.[3][4]
Isotopic Pattern Visualization:
Caption: Expected isotopic pattern for the molecular ion.
-
Key Fragmentation Pathways:
-
Loss of Br•: A significant fragment corresponding to [M - Br]⁺.
-
Loss of Cl•: A fragment corresponding to [M - Cl]⁺.
-
Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to [M - CO]⁺.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~ 3200 - 3300 | N-H stretch (amide) | Medium | Characteristic for a secondary amide. The position can be influenced by hydrogen bonding in the solid state. |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Typical for C-H bonds on an aromatic ring. |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | Weak | Corresponding to the methylene group at C3. |
| ~ 1700 - 1720 | C=O stretch (amide, lactam) | Strong | A very strong and sharp absorption characteristic of the five-membered lactam ring carbonyl. |
| ~ 1600 - 1620 | C=C stretch (aromatic) | Medium | Characteristic of the aromatic ring. |
| ~ 1450 - 1480 | C=C stretch (aromatic) | Medium | Another characteristic absorption for the aromatic ring. |
| ~ 1100 - 1000 | C-Cl stretch | Medium-Strong | In the fingerprint region, indicative of the chloro-substituent. |
| ~ 600 - 700 | C-Br stretch | Medium-Strong | In the fingerprint region, indicative of the bromo-substituent. |
Data Interpretation Logic:
Caption: Key diagnostic regions in the predicted IR spectrum.
Conclusion
The spectroscopic data presented in this guide provide a robust predictive framework for the structural characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, the characteristic isotopic pattern in the mass spectrum, and the key vibrational frequencies in the IR spectrum together form a unique spectroscopic signature for this molecule. This information will be invaluable for researchers in confirming the identity and purity of this compound in synthetic and medicinal chemistry applications. It is recommended that this predictive data be used in conjunction with experimental data for definitive structural confirmation.
References
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Szántay, C., et al. (2004). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. Magnetic Resonance in Chemistry, 42(8), 733-739. Available at: [Link]
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Szántay, C., et al. (2004). Interpretation of substituent-induced C NMR chemical shifts of oxindolesw. RSC Publishing. Available at: [Link]
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Toure, H., et al. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293-300. Available at: [Link]
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RSC Publishing. (n.d.). Design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. Enhancement of ambipolar charge transport through synthetic tailoring of alkyl substituents. Available at: [Link]
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SpectraBase. (n.d.). 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-. Available at: [Link]
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Mass spectrometry of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causal reasoning behind methodological choices. We will explore the unique isotopic signature of this di-halogenated compound, predict its fragmentation behavior, and provide robust, self-validating experimental protocols.
Introduction: The Analytical Imperative
This compound belongs to the oxindole class of heterocyclic compounds. Oxindole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antiviral, and antimicrobial therapeutics.[1] The incorporation of both bromine and chlorine atoms into the structure not only modulates its biological activity but also presents a unique and highly specific signature for mass spectrometric detection.
Accurate characterization and quantification of such molecules are paramount in drug discovery and development, from early-stage metabolic profiling to late-stage quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2][3] This guide provides the foundational principles and practical methodologies for the successful MS analysis of this specific compound.
Physicochemical Properties & Isotopic Complexity
Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. The structure contains a polar lactam moiety, making it suitable for reversed-phase chromatography and soft ionization techniques.
The most critical feature for mass spectrometry is the presence of one bromine and one chlorine atom. Both elements have two stable isotopes with significant natural abundance, which creates a distinctive isotopic pattern for the molecular ion.[4]
-
Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[5]
-
Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[5]
This combination results in a characteristic cluster of peaks (M, M+2, M+4) in the mass spectrum, where the 'M' peak represents the molecule containing the lightest isotopes (³⁵Cl and ⁷⁹Br). The presence and relative intensity of this cluster provide a powerful, inherent validation of the compound's identity.
Table 1: Physicochemical & Isotopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | PubChem |
| Average Mass | 262.49 g/mol | PubChem |
| Monoisotopic Mass (M) | 260.92464 Da | Calculated |
| Isotopic Variant (M+2) | 262.92261 Da | Calculated |
| Isotopic Variant (M+4) | 264.92028 Da | Calculated |
Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster
| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Intensity |
| M | ⁷⁹Br, ³⁵Cl | 260.92 | 100% |
| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 262.92 | 129.8% (75.7% + 54.1%) |
| M+4 | ⁸¹Br, ³⁷Cl | 264.92 | 42.4% |
Note: Intensities are calculated based on isotopic abundances and combinatorial probability. The M+2 peak is a composite of two isotopic combinations.
Experimental Design: Ionization & Instrumentation
The choice of ionization source and mass analyzer is dictated by the analyte's chemistry and the analytical goal. For a polar, non-volatile molecule like our target compound, soft ionization techniques are required to preserve the molecular ion for fragmentation analysis.
Rationale for Ionization Mode Selection
-
Electrospray Ionization (ESI): This is the preferred method. The oxindole structure contains a lactam functional group with a nitrogen atom that is readily protonated in an acidic mobile phase, yielding a strong [M+H]⁺ ion.[6][7] ESI is a soft ionization technique that imparts minimal internal energy, ensuring the molecular ion remains intact for subsequent MS/MS analysis.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): While APCI is effective for thermally stable compounds of medium polarity, it often requires vaporization at high temperatures, which can risk thermal degradation of complex pharmaceutical molecules.[8][9] Given the efficiency of ESI for this compound class, it remains the superior choice.
Mass Analyzer Selection: The Right Tool for the Job
-
Triple Quadrupole (QqQ): For quantitative analysis, a QqQ instrument operating in Selected Reaction Monitoring (SRM) mode is the gold standard.[10] It offers exceptional sensitivity and selectivity by isolating a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 261.9) and monitoring for a specific, high-abundance fragment ion. This specificity is crucial for detection in complex matrices like plasma or tissue extracts.
-
Time-of-Flight (TOF) and Orbitrap: For qualitative analysis, metabolite identification, and structural confirmation, high-resolution accurate mass (HRAM) analyzers are indispensable. They can determine the m/z of ions with high precision, allowing for the confident determination of elemental composition and differentiation from isobaric interferences.
Standardized Analytical Workflow
A robust and reproducible analysis relies on a well-defined workflow. The following diagram and protocol outline a standard approach for the LC-MS/MS analysis of this compound.
Caption: Standard LC-MS/MS workflow for analysis.
Experimental Protocol: Quantitative Analysis via LC-MS/MS (SRM)
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 acetonitrile:water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.
-
Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS System Configuration: Utilize a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic & MS Conditions:
Table 3: Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and peak shape for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for efficient ESI. |
| Mobile Phase B | 0.1% Acetonitrile | Standard organic eluent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 min | Ensures elution of the analyte and washout of contaminants. |
| Injection Volume | 5 µL | Standard volume to balance sensitivity and peak shape. |
| Ionization Mode | ESI Positive | Targets the protonated [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 120 °C | Minimizes thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| SRM Transition | Q1: 261.9 -> Q3: [Fragment m/z] | Monitors the transition from the precursor to a specific, stable product ion. |
Tandem MS: Deciphering the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and achieving high selectivity.[10] By isolating the protonated molecular ion ([M+H]⁺, m/z 261.9) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint. The fragmentation of heterocyclic systems often involves characteristic losses of small neutral molecules and ring cleavages.[11][12]
For the [M+H]⁺ ion of this compound, the most probable fragmentation pathways involve:
-
Loss of Carbon Monoxide (CO): The lactam carbonyl group is susceptible to cleavage, leading to the loss of a neutral CO molecule (28 Da). This is a common fragmentation route for oxindoles.[1]
-
Halogen Loss: Cleavage of the C-Br or C-Cl bond can result in the loss of a bromine or chlorine radical.
-
Sequential Losses: Primary fragments can undergo further dissociation, such as the loss of a halogen following the initial loss of CO.
Caption: Proposed major fragmentation pathways.
Table 4: Predicted Key Fragment Ions from [C₈H₆BrClNO]⁺
| Precursor m/z (Isotopologue) | Fragment Ion | Proposed Neutral Loss | Fragment m/z (Isotopologue) | Causality |
| 261.9 (⁷⁹Br, ³⁵Cl) | [M+H-CO]⁺ | CO | 233.9 (⁷⁹Br, ³⁵Cl) | Characteristic loss from lactam ring. |
| 261.9 (⁷⁹Br, ³⁵Cl) | [M+H-Br]⁺ | Br• | 183.0 (³⁵Cl) | Cleavage of the weaker C-Br bond. |
| 233.9 (⁷⁹Br, ³⁵Cl) | [M+H-CO-Cl]⁺ | Cl• | 198.9 (⁷⁹Br) | Secondary fragmentation after ring opening. |
The most intense and stable fragment should be selected for the SRM transition to maximize sensitivity in quantitative assays. The loss of CO is typically a high-abundance pathway and the resulting fragment at m/z 233.9 would be an excellent candidate for Q3 monitoring.
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of how fundamental chemical principles inform robust analytical strategy. The compound's unique di-halogenated nature provides a powerful isotopic signature for confident identification. A method employing liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (LC-ESI-MS/MS) offers the sensitivity, specificity, and structural information required for demanding applications in pharmaceutical research and development. By understanding the causality behind ionization, fragmentation, and instrumentation choices, scientists can develop self-validating methods capable of producing high-quality, defensible data.
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A Technical Guide to Investigating the Biological Potential of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Introduction: The Privileged Oxindole Scaffold and the Influence of Halogenation
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] This heterocyclic moiety is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the oxindole core allows for chemical modifications that can fine-tune its pharmacological profile.
The introduction of halogen atoms, such as bromine and chlorine, into organic molecules is a well-established strategy in drug discovery to enhance biological activity.[4][5] Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, bromo and chloro substitutions on aromatic rings have been shown to be critical for the anticancer and antimicrobial efficacy of various heterocyclic compounds.[4][5] This guide focuses on the potential biological activities of a di-halogenated oxindole derivative, 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, and provides a comprehensive framework for its investigation.
Chemical Profile of this compound
Structure:
IUPAC Name: 6-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
CAS Number: 1153885-37-0[6]
Molecular Formula: C₈H₅BrClNO
Molecular Weight: 246.49 g/mol
This compound is commercially available from suppliers of fine chemicals for research purposes, facilitating its investigation without the immediate need for custom synthesis.[6]
Hypothesized Biological Activities and Investigational Workflows
Based on the extensive literature on halogenated indole and oxindole derivatives, we can hypothesize several promising avenues for the biological activity of this compound. This section outlines detailed experimental workflows to systematically evaluate these hypotheses.
Anticancer Potential
Many oxindole derivatives are potent anticancer agents, often acting as kinase inhibitors.[3][7] The halogenation pattern of the subject compound suggests that it may exhibit significant cytotoxic and antiproliferative effects.
Caption: Workflow for investigating anticancer activity.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Rationale: This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells, a primary indicator of potential anticancer activity. The choice of cell lines from different cancer types helps to assess the breadth of its activity.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast | Hypothetical Value | 0.8 ± 0.1 |
| A549 | Lung | Hypothetical Value | 1.2 ± 0.2 |
| HT29 | Colon | Hypothetical Value | 1.5 ± 0.3 |
Antimicrobial Activity
Halogenated indoles are known to possess antimicrobial properties.[4][7] The bromo and chloro substituents on the oxindole ring may enable the compound to disrupt bacterial or fungal cell membranes or inhibit essential enzymes.
Caption: Workflow for antimicrobial activity screening.
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to each well. Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a vehicle control (DMSO in broth with inoculum).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: This method is the gold standard for determining the potency of a potential antimicrobial agent against a range of clinically relevant pathogens.
Enzyme Inhibition
The oxindole core is a key feature of many enzyme inhibitors, particularly protein kinase inhibitors.[3] The specific halogenation pattern might confer selectivity and potency towards certain enzymes.
Caption: General workflow for enzyme inhibition assays.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of this compound, followed by 50 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB and 25 µL of ATCI to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control (enzyme without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rationale: This is a well-established and robust colorimetric assay to screen for inhibitors of cholinesterases, enzymes relevant in neurodegenerative diseases.[8] The general principle can be adapted to other enzymes with suitable substrates.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to elucidating the potential biological activities of this compound. The proposed workflows for anticancer, antimicrobial, and enzyme inhibitory screening are based on established methodologies and the known pharmacological profiles of related halogenated oxindoles. Positive results in any of these primary screens would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The multifaceted potential of the oxindole scaffold, enhanced by its halogenation pattern, makes this compound a compelling candidate for further research in drug discovery.
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The Indole Nucleus, Halogenated: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The strategic introduction of halogen atoms onto this scaffold represents a powerful and widely utilized strategy in drug design. Halogenation profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[4][5] This guide provides a comprehensive overview of halogenated indole derivatives, exploring their origins in nature, synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications across oncology, neurodegenerative disorders, and infectious diseases. We delve into the mechanistic underpinnings of their activity, with a special focus on the increasingly appreciated role of halogen bonding in achieving high-affinity and selective ligand-protein interactions.
Nature's Blueprint: Halogenated Indoles from Marine Environments
The marine ecosystem is a prolific source of structurally unique and biologically active natural products, many of which are halogenated.[6][7] Marine invertebrates, in particular, produce a remarkable diversity of halogenated indole alkaloids, which serve as lead compounds for drug discovery.[6][8][9] Brominated derivatives are especially abundant, a phenomenon attributed to the relative ease with which marine organisms can oxidize bromide compared to chloride, despite the latter's much higher concentration in seawater.[6]
Key classes of marine-derived halogenated indoles include:
-
Meridianins: Isolated from the ascidian Aplidium meridianum, these compounds feature a brominated or hydroxylated indole nucleus linked to a 2-aminopyrimidine ring.[6] They are potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), and exhibit significant antitumor activity.[6]
-
Aplysinopsins: Found in marine sponges, these derivatives are characterized by an indole ring connected to a creatonine moiety. Bromination at the C6 position of the indole ring has been shown to be important for their binding affinity and selectivity for serotonin 5-HT2C receptors.[6]
-
Variolins: Related to the meridianins, these alkaloids were isolated from the Antarctic sponge Kirkpatrickia varialosa. Although the natural variolins are not halogenated, their scaffold has inspired the synthesis of halogenated hybrid molecules ("meriolins") with potent kinase inhibitory activity.[6]
The profound influence of halogenation on biological activity is a recurring theme. For instance, studies on meridianins have revealed that the position and number of bromine substituents are critical for kinase inhibitory potency. A single bromine at position 5 or 6 enhances activity, while di-bromination can sometimes reduce it, highlighting the nuanced structure-activity relationships.[6]
Synthesis of Halogenated Indole Scaffolds
The generation of diverse libraries of halogenated indoles for medicinal chemistry programs relies on robust and flexible synthetic strategies. Two primary approaches are employed: the direct halogenation of a pre-existing indole core and the construction of the indole ring from halogenated precursors. More recently, biocatalytic methods have emerged as a green chemistry alternative.
Chemical Synthesis
-
Direct Electrophilic Halogenation: This is the most common method for introducing a halogen at the electron-rich C3 position of the indole ring. Standard halogenating reagents like N-halosuccinimides (NBS, NCS, NIS) are frequently used.[10]
-
Indole Ring Formation from Halogenated Precursors: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, using o-haloaniline derivatives are powerful alternatives that allow for diverse substitution patterns.[11] Another strategy involves the oxidative cyclization of 2-alkenylanilines, which can be prepared from corresponding o-bromoanilines.[12] A cascade oxidative cyclization/halogenation of 2-alkenylanilines offers a direct route to 3-haloindoles.[10]
Enzymatic Halogenation
Biocatalytic C-H halogenation offers significant advantages over traditional chemical methods, including exceptional regio- and stereoselectivity under environmentally benign conditions.[13][14] Flavin-dependent halogenase (FDH) enzymes are particularly noteworthy.[15] These enzymes can halogenate free tryptophan or indole at specific positions on the aromatic ring, a feat that is challenging to achieve with conventional chemistry.[16][17] For example, the enzyme RebH selectively halogenates tryptophan at the C7 position, while BrvH shows high activity for C3-bromination of free indole.[13][17]
Experimental Protocol: General Procedure for Synthesis of 3-Bromoindoles
This protocol describes a typical cascade oxidative cyclization/bromination of 2-alkenylanilines mediated by phenyliodine(III) diacetate (PIDA) and lithium bromide (LiBr), adapted from established methodologies.[10]
Materials:
-
2-alkenylaniline derivative (1.0 eq)
-
Phenyliodine(III) diacetate (PIDA) (1.5 eq)
-
Lithium bromide (LiBr) (2.0 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2-alkenylaniline (0.2 mmol, 1.0 eq) in HFIP (2.0 mL) in a sealed tube, add LiBr (0.4 mmol, 2.0 eq).
-
Add PIDA (0.3 mmol, 1.5 eq) to the mixture in one portion at room temperature.
-
Seal the tube and stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of 5% EtOAc in PE) to afford the desired 3-bromoindole product.[10]
Therapeutic Applications and Structure-Activity Relationships (SAR)
Halogenated indoles have demonstrated therapeutic potential across a spectrum of diseases. The halogen atom is not merely a passive substituent but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile.
Anticancer Agents
The indole scaffold is found in numerous clinically approved anticancer drugs, and halogenation is a key feature in many promising investigational agents.[18][19][20]
-
Kinase Inhibition: Halogenated indoles are potent inhibitors of various protein kinases implicated in cancer progression. Sunitinib, an FDA-approved drug, features a fluoro-substituted indolin-2-one core and inhibits receptor tyrosine kinases like VEGFR and PDGFR.[21] The position of the halogen is critical; for many pyrrole indolin-2-one derivatives, a C5-halogen forms favorable hydrophobic interactions within the ATP-binding pocket.[21] Halogenated indoles have also been developed as potent inhibitors of DYRK1A and Pim kinases.[22][23]
-
Tubulin Polymerization Inhibition: Vinca alkaloids, which contain an indole core, are classic microtubule-destabilizing agents.[18] Synthetic halogenated indole derivatives have been designed to mimic this activity, often showing that halogen substitutions significantly enhance antiproliferative effects.[18][24]
| Compound | Halogenation Pattern | Target Kinase | IC50 (µM) | Reference |
| Meridianin B | 6-Bromoindole | CDK1 | 0.8 | [6] |
| CDK5 | 0.7 | [6] | ||
| GSK-3 | 0.6 | [6] | ||
| Meridianin C | 5-Bromoindole | CDK1 | >10 | [6] |
| CDK5 | 1.8 | [6] | ||
| GSK-3 | 1.0 | [6] | ||
| Meridianin E | 7-Bromoindole | CDK1 | 0.4 | [6] |
| CDK5 | 0.2 | [6] | ||
| GSK-3 | 0.2 | [6] | ||
| Meriolin 10 | 4-Chloro | CDK9 | 0.17 | [6] |
| Meriolin 11 | 5-Bromo | CDK9 | 0.85 | [6] |
| Data compiled from studies on marine alkaloids, illustrating the impact of halogen position on kinase inhibition.[6] |
Agents for Neurodegenerative Disorders
Overexpression of the DYRK1A kinase is implicated in the pathology of Down syndrome and Alzheimer's disease.[22] Halogenated [b]-annulated indoles have been designed as DYRK1A inhibitors. For example, 4-chlorocyclohepta[b]indol-10(5H)-one was identified as a submicromolar dual DYRK1A/CLK1 inhibitor.[22] In this context, halogens contribute to tight binding within the kinase active site primarily through shape complementarity and hydrophobic interactions.
Antimicrobial and Antiviral Agents
With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Halogenated indoles have shown significant promise.
-
Antibacterial Activity: Multi-halogenated indoles, such as 6-bromo-4-iodoindole, exhibit potent bactericidal activity against drug-resistant Staphylococcus aureus (MRSA).[25][26] These compounds can inhibit biofilm formation, suppress virulence factors, and act synergistically with existing antibiotics like gentamicin.[25][26] SAR studies indicate that multi-halogenation at the C4, C5, C6, and C7 positions is favorable for enhanced activity.[26]
-
Antiviral Activity: The indole scaffold is present in various antiviral agents.[27] Halogenation can enhance antiviral potency; for instance, certain halogenated indole derivatives have shown activity against the human varicella-zoster virus (VZV).[27][28]
The Mechanistic Role of Halogen Bonding
Historically, halogens in drug molecules were often viewed simply as lipophilic substituents that enhance membrane permeability. However, it is now clear that heavier halogens (Cl, Br, I) can act as Lewis acids, forming highly directional, non-covalent interactions known as halogen bonds .[5][29]
This interaction arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the R-X bond (where R is the indole scaffold and X is the halogen).[5][29] This σ-hole can interact favorably with an electron donor (Lewis base), such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue in a protein binding site.[29]
Halogen bonds are geometrically distinct from general hydrophobic interactions and can be as strong as conventional hydrogen bonds. They are increasingly recognized as a key tool for enhancing ligand affinity and selectivity.[5] For example, crystal structures have revealed that dichloro-substituted indole scaffolds can interact with the hinge region of kinases via two distinct halogen bonds.[29]
Caption: Halogen bond between a brominated indole and a protein backbone carbonyl.
Pharmacokinetic Considerations and Future Perspectives
The introduction of halogens significantly impacts a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
-
Metabolic Stability: Halogens can block metabolically labile positions on the indole ring, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life.[30]
-
Lipophilicity: Increasing halogenation generally increases lipophilicity. This can improve membrane permeability and cell uptake but may also lead to lower aqueous solubility, increased plasma protein binding, and potential off-target toxicity.[4]
The future of halogenated indole derivatives in medicinal chemistry is bright. The growing understanding of halogen bonding will enable more rational, structure-based design of highly selective and potent inhibitors. Furthermore, the advancement of enzymatic halogenation techniques offers a path toward more sustainable and selective synthesis of novel haloindole scaffolds.[31][32][33] As our ability to precisely manipulate the indole core continues to grow, these halogenated compounds will undoubtedly remain a vital component of the drug discovery pipeline.
Caption: A generalized workflow for the development of halogenated indole drug candidates.
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- 26. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WO1993018765A1 - Indole derivatives with antiviral activity - Google Patents [patents.google.com]
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- 30. ijpsjournal.com [ijpsjournal.com]
- 31. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast [escholarship.org]
- 32. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Introduction
6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one is a halogenated oxindole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxindole scaffold is a privileged structure, forming the core of various natural products and synthetic molecules with diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering a predictive analysis based on the properties of structurally related compounds and outlining robust experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various environments.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is not extensively available in the public domain. However, by examining its structural analogs, we can extrapolate key physicochemical parameters that govern its solubility and stability.
| Property | This compound (Predicted) | 6-Bromo-5-chloro-1H-indole[1] | 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one (Predicted) |
| Molecular Formula | C₈H₅BrClNO | C₈H₅BrClN | C₈H₅BrClNO |
| Molecular Weight | 246.49 g/mol | 230.49 g/mol | 246.49 g/mol |
| XLogP3 (Predicted) | ~2.5 - 3.5 | 3.4 | ~2.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 0 | 1 |
| General Comments | The presence of the carbonyl group (C=O) at the 2-position compared to the indole analog increases polarity and hydrogen bonding capability, which may slightly decrease the LogP. The halogen substitution pattern contributes significantly to its lipophilicity. | The indole analog lacks the oxo-group, making it less polar. | The isomeric substitution pattern may subtly influence crystal packing and, consequently, melting point and solubility. |
Expert Insight: The predicted XLogP3 value for this compound suggests it is a lipophilic molecule, which would indicate low aqueous solubility. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for intermolecular interactions that can influence its crystal lattice energy and, consequently, its melting point and solubility.
Solubility Profile
A comprehensive understanding of a compound's solubility in various media is fundamental for its development as a potential therapeutic agent. This section outlines the theoretical considerations for the solubility of this compound and provides a detailed experimental protocol for its determination.
Theoretical & Predictive Analysis
Based on its structure, this compound is expected to be poorly soluble in aqueous media. The halogen atoms and the bicyclic ring system contribute to its lipophilicity. The lactam (cyclic amide) functionality provides some capacity for hydrogen bonding, which may allow for limited solubility in polar protic solvents.
-
Aqueous Solubility: Expected to be very low, likely in the "practically insoluble" or "very slightly soluble" range according to pharmacopeial definitions[2][3]. The solubility is likely to be pH-dependent, with a slight increase in solubility at higher pH values due to the deprotonation of the weakly acidic N-H proton of the lactam.
-
Solubility in Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where it can engage in dipole-dipole interactions and hydrogen bonding. Solubility in less polar organic solvents like dichloromethane and ethyl acetate is expected to be moderate, while solubility in non-polar solvents such as hexanes will likely be very low.
Experimental Protocol for Solubility Determination
The following protocol describes a robust method for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard[4].
Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to quantify the solubility.
-
Data Presentation: The results should be presented in a clear, tabular format, expressing solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Evaluating the chemical stability of a compound under various stress conditions is a critical component of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH)[5][6][7]. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.
Theoretical & Predictive Analysis
The this compound molecule possesses several functional groups that could be susceptible to degradation:
-
Lactam Hydrolysis: The amide bond within the lactam ring is a primary site for potential hydrolysis under both acidic and basic conditions. This would lead to the opening of the five-membered ring to form the corresponding amino acid derivative.
-
Oxidation: The electron-rich aromatic ring, despite being substituted with electron-withdrawing halogens, could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized species.
-
Photostability: Aromatic systems can absorb UV radiation, which may lead to photochemical degradation. The presence of halogens can sometimes influence the photostability of a molecule.
-
Thermal Stability: The compound is expected to be a solid with a defined melting point. Thermal degradation would likely occur at temperatures exceeding its melting point.
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH guideline Q1A(R2) to assess the stability of this compound under various stress conditions[5]. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound[8].
Objective: To investigate the degradation pathways of the compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
A suitable solvent in which the compound is soluble (e.g., acetonitrile or methanol)
-
Water bath or oven for thermal stress
-
Photostability chamber with controlled light exposure (UV and visible)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point for a defined period. Also, expose a solution of the compound to heat.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6]. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity. An MS detector can be used to obtain mass information on the degradation products to aid in their identification.
-
Data Presentation: The results should be summarized in a table showing the percentage of the parent compound remaining and the percentage of each major degradation product formed under each stress condition.
Caption: Workflow for Forced Degradation Studies.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, a strong predictive analysis can be made based on its chemical structure and the properties of its analogs. It is anticipated to be a lipophilic compound with low aqueous solubility but better solubility in polar aprotic organic solvents. The primary stability concerns are likely to be hydrolysis of the lactam ring under acidic and basic conditions. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding of the solubility and stability of this compound is essential for its advancement in any research or drug development program.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available at: [Link]
-
ICH Guidelines: Stress Degradation Study. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]
-
Determination of solubility. Pharmacoguide. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
6-Bromo-5-chloro-1H-indole. PubChem. Available at: [Link]
-
<1236> Solubility Measurements. USP-NF. Available at: [Link]
Sources
- 1. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. Determination of solubility - Pharmacoguide [pharmacoguide.com]
- 4. uspnf.com [uspnf.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis protocol for 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
An Application Note on the Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Authored by a Senior Application Scientist
Introduction: The Significance of Substituted Oxindoles
The oxindole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from kinase inhibition to antiviral and anticancer properties. The specific substitution pattern on the aromatic ring of the oxindole core plays a pivotal role in modulating its pharmacological profile. The target molecule, this compound, is a di-halogenated oxindole that holds potential as a key intermediate in the synthesis of more complex drug candidates. The presence of two distinct halogen atoms at the C5 and C6 positions offers valuable handles for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs.
This application note provides a detailed, research-grade protocol for the synthesis of this compound. The proposed synthetic route is grounded in established chemical principles, primarily the Sandmeyer isatin synthesis, followed by a reduction of the resulting isatin to the desired oxindole. This approach was selected for its reliability and adaptability, making it suitable for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in two main stages, as depicted in the workflow below. This pathway begins with the synthesis of the corresponding isatin precursor, 6-Bromo-5-chloro-isatin, via the Sandmeyer isonitrosoacetanilide isatin synthesis. The subsequent step involves the selective reduction of the C3-ketone of the isatin to a methylene group to yield the target oxindole.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 6-Bromo-5-chloro-isatin via Sandmeyer Reaction
The Sandmeyer isatin synthesis is a classic and robust method for the preparation of isatins from anilines.[1][2] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the isatin ring system.
Reaction Mechanism
The synthesis begins with the reaction of the starting aniline, in this case, 4-bromo-3-chloroaniline, with chloral hydrate and hydroxylamine hydrochloride. This forms an isonitrosoacetanilide intermediate. The subsequent treatment with a strong acid, such as concentrated sulfuric acid, protonates the intermediate, facilitating an electrophilic aromatic substitution to close the five-membered ring. A final hydrolysis step yields the desired isatin.
Caption: Key stages of the Sandmeyer isatin synthesis.
Experimental Protocol: 6-Bromo-5-chloro-isatin
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-3-chloroaniline | 206.45 | 50 | 10.32 g |
| Chloral Hydrate | 165.40 | 55 | 9.10 g |
| Hydroxylamine Hydrochloride | 69.49 | 160 | 11.12 g |
| Sodium Sulfate (anhydrous) | 142.04 | - | 65 g |
| Concentrated Sulfuric Acid | 98.08 | - | 100 mL |
| Water | 18.02 | - | As needed |
| Ethanol | 46.07 | - | As needed |
Procedure:
-
In a 1 L round-bottom flask, dissolve chloral hydrate (9.10 g, 55 mmol) and sodium sulfate (65 g) in 300 mL of water.
-
In a separate beaker, dissolve 4-bromo-3-chloroaniline (10.32 g, 50 mmol) in 150 mL of water containing 5 mL of concentrated hydrochloric acid, warming gently if necessary.
-
Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride (11.12 g, 160 mmol) in 100 mL of water.
-
Heat the resulting mixture to reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide should form.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly.
-
In a fume hood, cautiously add the dried isonitrosoacetanilide intermediate in small portions to 100 mL of concentrated sulfuric acid, maintaining the temperature between 60-70 °C with stirring.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes, then cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (approximately 500 g).
-
Collect the precipitated 6-bromo-5-chloro-isatin by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain the purified isatin.
Part 2: Reduction of 6-Bromo-5-chloro-isatin to this compound
The conversion of the isatin to the corresponding oxindole requires the reduction of the C3-carbonyl group. A modified Wolff-Kishner reduction using hydrazine hydrate is a common and effective method for this transformation.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Bromo-5-chloro-isatin | 274.45 | 30 | 8.23 g |
| Hydrazine Hydrate (80%) | 50.06 | 150 | 9.3 mL |
| Ethanol | 46.07 | - | 150 mL |
| Sodium Hydroxide | 40.00 | - | Pellets |
Procedure:
-
Suspend 6-bromo-5-chloro-isatin (8.23 g, 30 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (9.3 mL, 150 mmol) to the suspension.
-
Heat the mixture to reflux. The color of the solution should change as the reaction progresses.
-
After 1-2 hours of reflux, add a few pellets of sodium hydroxide to the reaction mixture to facilitate the decomposition of the hydrazone intermediate.
-
Continue to reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction step should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired products. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging the classical Sandmeyer isatin synthesis and a subsequent reduction, this valuable building block can be accessed in a laboratory setting. The detailed step-by-step procedures, coupled with mechanistic insights, are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize this and related oxindole derivatives for their research endeavors.
References
- Gandy, M. N., et al. (2014). A simple and robust preparation of N-acetylindoxyls: precursors for indigogenic substrates. Organic & Biomolecular Chemistry, 13(3), 905-908.
- Kirsch, G., et al. (2009). An improved synthesis of 1-acetyl-1H-indol-3-yl acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275.
- Holt, S. J., & Sadler, P. W. (1958). Studies in enzyme cytochemistry. II. Synthesis of indigogenic substrates for esterases. Proceedings of the Royal Society of London, Series B: Biological Sciences, 148(933), 481-494.
- Agban, A., et al. (2004). Synthesis of indigogenic substrates. Investigation of Salmonella esterase activity. European Journal of Medicinal Chemistry, 25(8), 697-699.
- Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88, 1493-1503.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Islam, M. R., & Mohsin, M. (2012). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 25(1), 57-65.
- Yue, Q., et al. (2016).
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
- Bouhfid, R., et al. (2008). Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides. Letters in Organic Chemistry, 5(1), 55-59.
- Singh, G. S., & D'hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(84), 80433-80465.
- Google Patents. (2017). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
Sources
Application Notes and Protocols: The Strategic Utility of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one in Modern Drug Discovery
Executive Summary
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole, has emerged as a pivotal intermediate in medicinal chemistry. Its strategic value lies in the synthetically versatile oxindole core, a privileged scaffold in numerous biologically active compounds, combined with two distinct halogen atoms that serve as orthogonal handles for advanced molecular construction.[1] This guide provides an in-depth analysis of its properties, strategic applications, and detailed, field-proven protocols for its use, with a primary focus on its role in the synthesis of potent kinase inhibitors.[2] The protocols herein are designed to be self-validating, offering researchers a reliable framework for leveraging this intermediate in complex synthetic campaigns.
Physicochemical Properties & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is fundamental to its successful and safe application.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | PubChem[3] |
| Molecular Weight | 246.49 g/mol | PubChem[3] |
| Appearance | Typically an off-white to cream solid | Generic Supplier Data[4] |
| CAS Number | 1403565-17-7 | PubChem[3] |
| InChIKey | CMVLRCJWRRXOJN-UHFFFAOYSA-N | PubChem[3] |
Safety and Handling:
This compound is considered a hazardous chemical and must be handled with appropriate precautions.[4][5]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6] Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][7]
-
Avoid breathing dust.[6] Prevent contact with skin and eyes.[5]
-
Store in a tightly closed container in a cool, dry place.[4]
-
Strategic Importance in Medicinal Chemistry: The Oxindole Core
The 2-indolinone (oxindole) scaffold is a cornerstone of modern drug design, particularly in the field of oncology.[8] Its rigid, planar structure serves as an excellent anchor for positioning key pharmacophoric elements to interact with the ATP-binding site of protein kinases.[9][10] The strategic placement of the bromine and chlorine atoms on the 6- and 5-positions, respectively, transforms this simple core into a powerful synthetic platform.
-
The Bromine Handle (C6): The aryl bromide is an exceptionally versatile functional group, primarily serving as an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[11][12] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, which is critical for modulating potency, selectivity, and pharmacokinetic properties during lead optimization.
-
The Chlorine Handle (C5): While the C-Cl bond is generally less reactive than the C-Br bond in standard palladium-catalyzed conditions, this difference can be exploited for selective, stepwise functionalization.[13] This differential reactivity provides a pathway to construct highly complex, multi-substituted molecules that would be challenging to access otherwise.
Caption: Logical relationships of the title compound in synthesis.
Primary Application: Synthesis of the Angiokinase Inhibitor Nintedanib
A prominent and well-documented application of this compound is as a late-stage intermediate in the synthesis of Nintedanib (BIBF 1120).[14] Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers.[14][15] The final key step involves a Knoevenagel-type condensation reaction.
Nintedanib Synthesis Workflow
The workflow illustrates the condensation of the oxindole intermediate with a pre-functionalized aniline derivative to yield the final active pharmaceutical ingredient (API).
Caption: Final condensation step in the synthesis of Nintedanib.
Protocol: Knoevenagel-type Condensation for Nintedanib Analogs
This protocol is representative of the condensation reaction used to form the central enamine bond in Nintedanib and related structures.[8][14]
Causality: The reaction is typically catalyzed by a weak base like piperidine or pyrrolidine. The base activates the C3-methylene group of the oxindole, facilitating the formation of an enolate-like intermediate. This nucleophile then attacks the iminium species (formed from the aniline derivative), followed by elimination of water to yield the thermodynamically stable Z-isomer of the exocyclic double bond. Acetic acid is often used as a co-solvent and catalyst.
Materials:
-
This compound (1.0 eq)
-
Appropriate aniline methylene precursor (1.0 - 1.1 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the aniline precursor (1.05 eq).
-
Add the solvent (e.g., ethanol) to form a slurry (approx. 0.1-0.2 M concentration).
-
Add piperidine (0.15 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove residual starting materials and catalyst.
-
Dry the product under vacuum to yield the crude Nintedanib analog.
Protocol Validation:
-
TLC: Monitor for the disappearance of the starting oxindole spot and the appearance of a new, typically more colorful (yellow/orange) product spot.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol, isopropanol) to achieve high purity.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct isomer has been formed.
Secondary Application: Palladium-Catalyzed Cross-Coupling
The C6-bromo substituent is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl moieties.[11][16] This is a fundamental strategy for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[17]
Generalized Suzuki-Miyaura Reaction Scheme
Caption: Suzuki-Miyaura coupling to functionalize the C6 position.
Protocol: Representative Suzuki-Miyaura Coupling
Causality: This reaction follows a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[16] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient reaction.
| Parameter | Typical Condition / Reagent | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol%. Pd(dppf)Cl₂ is often effective for more challenging substrates.[18] |
| Ligand | (If using Pd₂(dba)₃) XPhos, SPhos | Ligands enhance catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents. An aqueous solution of the base is commonly used.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic system is typical to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Reaction is driven by heating. |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio).
-
Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Protocol Validation:
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Confirm the structure via NMR and MS to verify successful C-C bond formation.
Conclusion and Future Outlook
This compound is more than a simple building block; it is a strategically designed intermediate that provides a robust and flexible entry point into the synthesis of complex, high-value molecules. Its demonstrated success in the scalable synthesis of Nintedanib underscores its industrial relevance.[14][19] For researchers in drug discovery, its true potential lies in the differential reactivity of its halogenated sites, offering a platform for creating novel, diverse libraries of kinase inhibitors and other potential therapeutic agents. Future applications will likely exploit this orthogonality to build even more sophisticated molecular architectures.
References
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Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
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Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace, CN105801458A. [Link]
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Maji, S., Barman, S., & Panda, G. (2023). An Efficient Approach Towards the Synthesis of Nintedanib. ChemistrySelect. [Link]
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Arava, V. R., & Gogireddy, S. (2017). An Improved Process for the Synthesis of Nintedanib Esylate. Synthetic Communications, 47(10), 975-981. [Link]
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PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Arava, V. R., & Gogireddy, S. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. Figshare. [Link]
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PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Šačkus, A. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. [Link]
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Musso, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Müller, S., et al. (2018). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry. [Link]
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Welsch, M. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link]
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Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. [Link]
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CeMM. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
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S. J. Paiva, et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry. [Link]
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Al-Masum, M., et al. (2020). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]
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Introduction: The Privileged Scaffold of Indolin-2-one in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one in drug discovery.
The indole structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged scaffold" in drug design. A prominent derivative, the 2,3-dihydro-1H-indol-2-one (oxindole) core, has garnered significant attention, particularly in the development of kinase inhibitors for oncology.[2][3] While extensive public data on the specific compound This compound is limited, its structure is emblematic of a class of halogenated oxindoles with profound potential as targeted therapeutic agents. The strategic placement of bromo and chloro substituents at the C6 and C5 positions, respectively, is a well-established strategy to modulate the compound's interaction with the ATP-binding pocket of various kinases, thereby influencing its potency and selectivity.[2]
This guide provides a comprehensive overview of the hypothesized mechanism of action for this compound and detailed protocols for its investigation as a potential drug candidate. The methodologies described herein are based on established practices for the characterization of novel kinase inhibitors.
Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Derivatives of the indolin-2-one scaffold are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] These small molecules typically function as ATP-competitive inhibitors. The oxindole core mimics the adenine ring of ATP, allowing it to bind to the enzyme's active site. The amide group of the oxindole ring is critical, forming key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket.
The substituents on the indole ring, such as the bromo and chloro groups in this compound, play a crucial role in defining the inhibitor's potency and selectivity. These halogens can form hydrophobic and halogen-bonding interactions with specific amino acid residues in the active site, further stabilizing the inhibitor-kinase complex.[2] By occupying the ATP-binding site, the inhibitor prevents the transfer of a phosphate group from ATP to a substrate protein, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.
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The Strategic Role of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one in the Advancement of PROTAC-based Therapeutics
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1][2] At the heart of this technology lies the strategic design and synthesis of heterobifunctional molecules capable of hijacking the cell's natural protein disposal machinery.[3][4] This application note delves into the pivotal role of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one as a versatile chemical scaffold in the development of PROTACs, with a particular focus on its utility in constructing potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We provide a comprehensive guide for researchers, encompassing the underlying scientific principles, detailed synthetic protocols, and methodologies for the characterization and application of PROTACs derived from this key building block.
Introduction: The PROTAC Revolution and the Quest for E3 Ligase Ligands
PROTACs are innovative heterobifunctional molecules engineered to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][4] This event-driven mechanism allows for the catalytic degradation of target proteins, offering significant advantages over traditional occupancy-based inhibitors.[7]
The success of a PROTAC is critically dependent on its three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5][6] While numerous E3 ligases exist, only a handful have been effectively harnessed for PROTAC development, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most prominent.[8][9] The development of potent, cell-permeable, and synthetically accessible E3 ligase ligands is therefore a cornerstone of PROTAC research.
This compound emerges as a valuable starting material in this context. Its substituted indolinone core provides a rigid scaffold that, with appropriate chemical modifications, can be elaborated into high-affinity VHL ligands. The presence of bromine and chlorine atoms offers strategic handles for further chemical diversification and linker attachment, enabling the systematic optimization of PROTAC properties.
The Central Role of VHL in PROTAC-Mediated Degradation
The VHL E3 ligase complex is a crucial component of the cellular machinery that regulates responses to changes in oxygen levels.[6] Under normal oxygen conditions, it recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation. PROTACs that incorporate VHL ligands effectively hijack this natural process, redirecting the VHL complex to degrade a desired POI instead of its native substrate.
The interaction between a VHL ligand and the VHL protein is a well-characterized protein-protein interaction, making it an attractive target for small molecule mimicry. The development of small molecule VHL ligands has been a significant breakthrough, enabling the creation of orally bioavailable and cell-permeable PROTACs.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Synthetic Strategy: From Indolinone to a Functional PROTAC
The journey from this compound to a fully functional PROTAC involves a multi-step synthetic sequence. The following protocol outlines a plausible and robust pathway for this transformation, based on established synthetic methodologies in PROTAC chemistry.
Part 1: Synthesis of the VHL Ligand Precursor
The initial steps focus on modifying the indolinone scaffold to introduce the necessary functionalities for VHL binding.
Protocol 1: Synthesis of a Functionalized VHL Ligand Intermediate
-
Step 1: N-Alkylation of the Indolinone
-
Rationale: This step introduces a key side chain that will ultimately interact with the VHL protein.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution.
-
Add the desired alkylating agent, such as tert-butyl bromoacetate (1.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
-
Step 2: Suzuki Coupling for Aryl Group Installation
-
Rationale: The bromo-substituent provides a handle for introducing an aryl group, a common feature in potent VHL ligands.
-
Procedure:
-
Combine the N-alkylated indolinone (1.0 eq), a suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a mixture of toluene and water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
-
-
Step 3: Hydrolysis of the Ester and Nitrile Reduction (if applicable)
-
Rationale: These transformations unmask key functional groups required for subsequent amide coupling and linker attachment.
-
Procedure (Ester Hydrolysis):
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
-
-
Part 2: Linker Conjugation and Final PROTAC Assembly
With the functionalized VHL ligand in hand, the next phase involves attaching a linker and then coupling it to the ligand for the protein of interest.
Protocol 2: Amide Coupling to a Linker
-
Rationale: This step introduces the linker, a critical component that dictates the distance and orientation between the POI and VHL.
-
Procedure:
-
Dissolve the VHL ligand carboxylic acid (1.0 eq) in DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the amine-terminated linker (e.g., a PEG-based linker, 1.1 eq) to the reaction.
-
Stir at room temperature for 12-18 hours.
-
Work up the reaction by diluting with water and extracting with ethyl acetate.
-
Purify the VHL-linker conjugate by flash column chromatography or preparative HPLC.
-
Figure 2: Synthetic workflow for PROTAC development.
Protocol 3: Final Coupling to the POI Ligand
-
Rationale: The final step to create the heterobifunctional PROTAC molecule.
-
Procedure:
-
Activate the carboxylic acid of the POI ligand (or the VHL-linker conjugate if the POI ligand has an amine) using HATU and DIPEA in DMF, as described in Protocol 2.
-
Add the corresponding amine-functionalized partner (VHL-linker conjugate or POI ligand).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity for biological testing.
-
Characterization and Quality Control
Thorough characterization of the synthesized intermediates and the final PROTAC is essential to ensure identity, purity, and stability.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress, assess purity, and confirm molecular weight. | A single major peak with the correct mass-to-charge ratio. |
| ¹H and ¹³C NMR | Confirm the chemical structure of the synthesized compounds. | Peaks corresponding to the expected protons and carbons with appropriate chemical shifts and coupling constants. |
| HRMS | Determine the exact mass and elemental composition. | A measured mass that is within a few ppm of the calculated mass. |
| Preparative HPLC | Purify the final PROTAC to >95% purity. | A single, sharp peak in the analytical HPLC chromatogram. |
Application: Biological Evaluation of the Synthesized PROTAC
Once synthesized and purified, the PROTAC must be evaluated for its biological activity.
Protocol 4: Western Blot Analysis for Protein Degradation
-
Objective: To determine the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
-
Procedure:
-
Culture cells expressing the protein of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Protocol 5: Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle-treated control.
-
Conclusion and Future Perspectives
This compound represents a strategically important building block for the synthesis of VHL-recruiting PROTACs. Its chemical tractability allows for the creation of a diverse library of VHL ligands, which can be readily incorporated into PROTAC molecules for the targeted degradation of a wide array of disease-relevant proteins. The protocols and methodologies outlined in this application note provide a robust framework for researchers to leverage this versatile scaffold in their drug discovery efforts.
The continued exploration of novel E3 ligase ligands and innovative linker technologies will undoubtedly expand the therapeutic potential of PROTACs. The principles and techniques described herein are broadly applicable and can be adapted for the development of the next generation of targeted protein degraders, ultimately paving the way for new and effective treatments for a multitude of human diseases.
References
-
ResearchGate. (2025). Scheme 3. Synthesis of VHL-Recruiting Isocyanides 43 and 44 and PROTACs.... [Link]
-
National Institutes of Health. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. [Link]
-
National Institutes of Health. (n.d.). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]
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Semantic Scholar. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]
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National Institutes of Health. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. [Link]
-
ResearchGate. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF. [Link]
-
ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Institutes of Health. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
Asinex. (n.d.). Protein Degraders - Research Areas - Screening Libraries. [Link]
-
National Institutes of Health. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]
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National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
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National Institutes of Health. (n.d.). Methods to accelerate PROTAC drug discovery. [Link]
-
Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. [Link]
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National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
Royal Society of Chemistry. (n.d.). Translational PK–PD for targeted protein degradation. [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]
-
ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
-
Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. [Link]
-
National Institutes of Health. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. [Link]
-
NJ Bio, Inc. (2025). Targeted Protein Degraders. [Link]
-
MDPI. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. [Link]
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Application Notes & Protocols for the Derivatization of the 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one Scaffold
Introduction: The Strategic Value of the 6-Bromo-5-chlorooxindole Scaffold
The oxindole core is a privileged heterocyclic motif, prominently featured in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid structure and capacity for hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. The 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one variant is a particularly valuable building block in modern drug discovery. The differential reactivity of the two halogen substituents—the C6-Brorno bond being significantly more amenable to palladium-catalyzed cross-coupling than the C5-Chloro bond—provides a strategic handle for sequential and site-selective functionalization. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) essential for medicinal chemistry programs.
This guide provides a comprehensive overview of established and field-proven methodologies for the derivatization of this scaffold, focusing on the key reactive sites: the N-1 amide, the C-6 aryl bromide, and the C-3 methylene position. Each section explains the chemical principles behind the transformations and provides detailed, actionable protocols for laboratory implementation.
Key Reactive Sites for Derivatization
The 6-bromo-5-chlorooxindole scaffold offers three primary, orthogonal sites for chemical modification. Understanding the distinct reactivity of each site is fundamental to designing a successful synthetic strategy.
Caption: Primary sites for synthetic modification on the scaffold.
Section 1: N-1 Derivatization via Alkylation and Arylation
Principle of Reactivity: The proton on the indole nitrogen (N-1) is weakly acidic (pKa ≈ 17 in DMSO) and can be readily removed by a suitable base to form a nucleophilic indolide anion. This anion can then participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides, to form N-substituted oxindoles. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can be effective in polar aprotic solvents like DMF, often requiring heat.[2]
Protocol 1.1: General Procedure for N-Alkylation
This protocol describes a standard N-alkylation using sodium hydride as the base.
Caption: General scheme for N-Alkylation of the oxindole core.
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium salt of the oxindole forms.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Data Summary Table:
| Alkylating Agent | Base | Solvent | Temp (°C) | Typical Time (h) |
|---|---|---|---|---|
| Benzyl Bromide | NaH | DMF | 0 to RT | 2-4 |
| Iodomethane | NaH | THF | 0 to RT | 3-6 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 12-16 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | RT | 4-8 |
Section 2: C-6 Derivatization via Palladium-Catalyzed Cross-Coupling
Principle of Reactivity: The carbon-bromine bond at the C-6 position is the most versatile site for modification on the aromatic ring. Its reactivity in palladium-catalyzed cross-coupling reactions is significantly higher than the C-5 chloro position, allowing for selective functionalization.[3] These reactions proceed through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the catalyst.[4][5]
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester.[5][6]
Caption: Reaction scheme for Suzuki-Miyaura coupling at the C-6 position.
Materials & Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)
-
Ethyl acetate (EtOAc), Celite
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 6-bromo-5-chlorooxindole (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Filtration & Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter through a pad of Celite to remove fine palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-5-chlorooxindole derivative.
Data Summary Table:
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 100 |
Protocol 2.2: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting the aryl bromide with a terminal alkyne.[7] The reaction is co-catalyzed by palladium and a copper(I) salt, which facilitates the formation of a key copper-acetylide intermediate.[8][9]
Caption: Reaction scheme for Sonogashira coupling at the C-6 position.
Materials & Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Step-by-Step Protocol:
-
Reaction Setup: To a flask under an inert atmosphere, add the 6-bromo-5-chlorooxindole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Degassing: Degas the mixture with a stream of argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-24 hours, monitoring by TLC.
-
Work-up: Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts), then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography to yield the desired 6-alkynyl derivative.
Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)
This powerful reaction allows for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11] The choice of a sterically hindered phosphine ligand is crucial for achieving high catalytic activity.[12]
Caption: Reaction scheme for Buchwald-Hartwig amination.
Materials & Reagents:
-
This compound
-
Primary or secondary amine (e.g., Morpholine, Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Protocol:
-
Inert Atmosphere Setup: All operations must be performed in a glovebox or using Schlenk techniques under an inert atmosphere.
-
Catalyst Pre-formation (Optional but Recommended): In a reaction vessel, stir the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (0.04 eq) in the anhydrous solvent for 10-15 minutes.
-
Reagent Addition: To the vessel, add the 6-bromo-5-chlorooxindole (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction & Washing: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify the product by column chromatography.
Section 3: C-3 Derivatization
Principle of Reactivity: The C-3 methylene protons are α- to the carbonyl group, making them acidic enough to be removed by a base to form an enolate. This enolate can act as a nucleophile. A more common and direct method for functionalizing this position is the base-catalyzed Knoevenagel-type condensation with aldehydes or ketones. This reaction typically uses a weak base like piperidine or pyrrolidine and results in the formation of a C3-ylidene derivative, which is a key intermediate for many bioactive spirooxindoles.[13][14]
Protocol 3.1: Knoevenagel Condensation with Aldehydes
Caption: Reaction scheme for Knoevenagel condensation at C-3.
Materials & Reagents:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Piperidine or Pyrrolidine
-
Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 6-bromo-5-chlorooxindole (1.0 eq) and the aldehyde (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 2-8 hours. The product often precipitates from the reaction mixture upon formation.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove impurities. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.
References
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Structure of commercially available drugs with an oxindole core. (ResearchGate). [Link]
-
T. L. S. Kishbaugh, J. S. C. (2012). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]
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Stereoselective synthesis and applications of spirocyclic oxindoles. (Organic Chemistry Frontiers, RSC Publishing). [Link]
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Substituted oxindoles. III. Synthesis and pharmacology of some substituted oxindoles. (Journal of Medicinal Chemistry, ACS Publications). [Link]
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Buchwald–Hartwig amination. (Wikipedia). [Link]
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Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (ResearchGate). [Link]
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KOSUGE, T., ISHIDA, H., INABA, A., & NUKAYA, H. (1985). Synthesis and some reactions of 6-bromooxindole. Chemical and Pharmaceutical Bulletin, 33(4), 1414–1418. [Link]
-
Buchwald-Hartwig Amination. (Chemistry LibreTexts). [Link]
-
The Buchwald-Hartwig Amination After 25 Years. (PubMed). [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (Organic Chemistry Portal). [Link]
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Sonogashira coupling. (Wikipedia). [Link]
-
Buchwald-Hartwig Amination. (ACS GCI Pharmaceutical Roundtable Reagent Guides). [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube). [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (MDPI). [Link]
-
Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (SciSpace). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (MDPI). [Link]
-
Suzuki Coupling. (Organic Chemistry Portal). [Link]
-
Sonogashira Coupling. (Chemistry LibreTexts). [Link]
-
Mondal, S., & Guria, M. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(14), 8194–8215. [Link]
-
Sonogashira coupling. (YouTube). [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (ScienceDirect). [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (PubMed Central, NIH). [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (PubMed Central, NIH). [Link]
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Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (PubMed Central, NIH). [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (ResearchGate). [Link]
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Application & Protocol Guide: Optimal Reaction Conditions for Palladium-Catalyzed Cross-Coupling of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Introduction: The Strategic Value of the 2-Oxindole Scaffold
The 2-oxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceuticals. Its significance in medicinal chemistry is well-established, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition for anticancer therapies.[1][2] The subject of this guide, 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, is a particularly valuable starting material for the synthesis of novel drug candidates. The presence of two distinct halogen atoms on the aromatic ring offers a unique opportunity for selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4]
This document provides a comprehensive overview of optimal conditions for the most common and impactful coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—applied to this specific substrate. The protocols and insights provided are tailored for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in their synthetic programs.
Chapter 1: Reactivity Profile of this compound
A deep understanding of the substrate's electronic and steric properties is paramount for designing successful coupling strategies.
Chemical Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₈H₅BrClNO[5]
-
Molecular Weight: 246.49 g/mol [5]
-
CAS Number: 1699598-91-8[5]
1.1. The Principle of Chemoselectivity: C-Br vs. C-Cl
The cornerstone of palladium-catalyzed cross-coupling is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The rate of this step is highly dependent on the nature of the halogen, following a well-established reactivity trend: I > Br > OTf >> Cl .[7]
For this compound, this differential reactivity is a powerful synthetic tool. The carbon-bromine (C-Br) bond at the 6-position is significantly more labile and will undergo oxidative addition with palladium(0) much more readily than the stronger, less reactive carbon-chlorine (C-Cl) bond at the 5-position. This intrinsic property allows for highly selective mono-functionalization at the C-6 position while leaving the C-5 chloro substituent intact for potential subsequent transformations. All protocols in this guide are optimized to exploit this chemoselectivity.
1.2. The N-H Amide: A Key Consideration
The lactam N-H proton is acidic and can be deprotonated under the basic conditions required for most coupling reactions. This has two primary implications:
-
Stoichiometry of Base: A sufficient excess of base may be required to neutralize the N-H proton in addition to its primary role in the catalytic cycle (e.g., activating the organoboron reagent in Suzuki coupling).
-
N-H Protection: For certain applications or to avoid potential side reactions like N-arylation, protecting the amide nitrogen with a group such as Boc (di-tert-butyl dicarbonate) may be advantageous.[2] However, many protocols can be optimized to proceed effectively on the N-H free substrate.
Chapter 2: The Suzuki-Miyaura Reaction (C-C Bond Formation)
The Suzuki-Miyaura coupling is the preeminent method for constructing aryl-aryl or aryl-vinyl bonds, valued for its operational simplicity and the stability of the required boronic acid or ester reagents.[6][8]
Mechanistic Overview
The reaction proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the activated boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Conditions & Data Summary
Successful Suzuki coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. For the target substrate, several systems have proven effective.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (2-3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | 2M aq. Na₂CO₃ (3 eq.) | K₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) |
| Solvent | Toluene/EtOH | 1,4-Dioxane | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 90 °C | 100 °C |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Notes | Standard, reliable conditions. | Effective for challenging couplings.[9] | High activity catalyst system. |
Detailed Experimental Protocol (Condition B)
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe (concentration typically 0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-5-chloro-2,3-dihydro-1H-indol-2-one product.
Chapter 3: The Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast array of amines, a transformation that is otherwise challenging.[10][11]
Mechanistic Overview
The mechanism is similar in principle to the Suzuki coupling but involves an amine as the nucleophile. A key feature is the formation of a palladium-amido complex after deprotonation of the coordinated amine by the base. The choice of ligand is critical, as it must facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Optimized Conditions & Data Summary
This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands are generally preferred.
| Parameter | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4-5 mol%) | RuPhos (4-5 mol%) |
| Base | Cs₂CO₃ (2.5 eq.) | NaOtBu (2.5 eq.) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 100-110 °C | 100 °C |
| Typical Yield | Good to Excellent | Excellent |
| Notes | Broadly applicable, air-stable ligand.[13] | Stronger base, good for less reactive amines. |
Detailed Experimental Protocol (Condition A)
This protocol describes the coupling with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), Xantphos (0.05 eq.), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and maintain under a positive pressure of argon.
-
Reagent Addition: Add anhydrous 1,4-dioxane, followed by the amine coupling partner (1.2 eq.).
-
Reaction: Heat the mixture in a preheated oil bath at 110 °C for 12-24 hours, with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5 and 6 from the Suzuki protocol.
-
Purification: Purify the crude material by flash column chromatography to afford the 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one product.
Chapter 4: The Sonogashira & Heck Reactions
Sonogashira Coupling (C(sp²)-C(sp) Bond Formation)
The Sonogashira reaction is the most reliable method for coupling aryl halides with terminal alkynes, creating arylalkynes.[14] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, though copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[15][16]
| Parameter | Sonogashira (Classic) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Et₃N or THF/Et₃N mixture |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | Good to Excellent |
| Notes | The amine base often serves as the solvent.[17] |
Protocol Summary: The reaction is typically run by dissolving the substrate, PdCl₂(PPh₃)₂, and CuI in an amine base like Et₃N under an inert atmosphere. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion.
Heck Reaction (Vinylation)
The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to substituted styrenes and other vinylated aromatics.[18][19]
| Parameter | Heck Reaction |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tolyl)₃ (5-10 mol%) or PPh₃ |
| Base | K₂CO₃ or Et₃N (2-3 eq.) |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-120 °C |
| Typical Yield | Good to Excellent |
| Notes | Reaction conditions can be phosphine-free.[19] |
Protocol Summary: The substrate, alkene (e.g., styrene, 1.5 eq.), Pd(OAc)₂, a ligand (if used), and a base (e.g., K₂CO₃) are combined in a solvent like DMF under an inert atmosphere. The mixture is heated until the starting material is consumed.
Chapter 5: General Laboratory Workflow
Executing these protocols successfully requires careful attention to general laboratory techniques, particularly the exclusion of oxygen and moisture.
Caption: Standard experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds provides a reliable handle for selective functionalization at the C-6 position. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of 6-substituted-5-chloro-2-oxindoles, paving the way for the discovery of novel therapeutic agents.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Molecules. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ScienceDirect. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2002). Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][20]-Fused Indole Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemija. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
-
Molecules. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]
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Purification techniques for 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
An Application Guide: High-Purity Isolation of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: Methodologies and Protocols
Abstract
This comprehensive application note provides a detailed guide for the purification of this compound, a halogenated oxindole derivative of significant interest in medicinal chemistry and drug discovery. Recognizing the critical need for high-purity materials in research and development, this document outlines a strategic, multi-step purification workflow. We delve into the mechanistic basis for selecting each technique, from initial bulk purification via recrystallization to high-resolution polishing using flash column chromatography and preparative HPLC. Each section includes field-proven, step-by-step protocols designed for immediate application by researchers, scientists, and process chemists.
Introduction: The Imperative for Purity
This compound belongs to the oxindole (or indolin-2-one) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The specific substitution with both bromine and chlorine atoms can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for novel therapeutics.
The integrity of all subsequent experimental data—be it in bioassays, pharmacokinetic studies, or structural analysis—is fundamentally dependent on the purity of the starting compound. Trace impurities can lead to erroneous results, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines. This guide, therefore, presents a systematic and robust approach to achieving high-purity this compound.
Compound Profile & Strategic Overview
Before commencing any purification, understanding the target molecule's properties is essential. While extensive experimental data for this specific compound is not widely published, we can infer a logical starting point from its structure and data available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1699598-91-8 | [3][4] |
| Molecular Formula | C₈H₅BrClNO | [4] |
| Molecular Weight | 246.49 g/mol | [4] |
| Structure | Aromatic lactam with bromo and chloro substituents | - |
| Predicted Polarity | Intermediate; contains a polar lactam group and a non-polar dihalogenated benzene ring | Structural Analysis |
| Solubility | No data available; expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and alcohols.[3][5] | Inferred |
| Storage | Store at room temperature or refrigerated for long-term stability.[3] |[3] |
Overall Purification Strategy
A multi-tiered approach is recommended to efficiently remove different types of impurities, from bulk starting materials to closely related side-products. This workflow ensures a cost-effective and high-resolution purification cascade.
Figure 1: General workflow for the purification of this compound.
Method 1: Recrystallization for Bulk Purification
Expert Rationale
Recrystallization is the most effective first-pass technique for removing significant quantities of impurities from a solid sample (>1 gram). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility at or below room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the supernatant (mother liquor).
Given the compound's structure—a rigid, planar core with both hydrogen bond donors (N-H) and acceptors (C=O)—we anticipate moderate solubility in polar protic and aprotic solvents. A solvent screening is the first critical step.
Protocol 3.1: Solvent Screening and Recrystallization
-
Materials & Equipment:
-
Crude this compound
-
Small test tubes or vials
-
Solvent candidates (see Table 2)
-
Heating block or hot plate with a water/sand bath
-
Vortex mixer
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
-
Procedure (Solvent Screening):
-
Place ~20-30 mg of the crude material into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature.
-
For tubes where the compound is poorly soluble, gently heat the mixture until the solvent boils. Continue adding small aliquots of the hot solvent until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality (e.g., crystalline vs. amorphous) of the precipitate formed. The best solvent will yield a high recovery of crystalline material.
-
Table 2: Recommended Solvent Systems for Recrystallization Screening
| Solvent/System | Class | Rationale |
|---|---|---|
| Isopropanol | Polar Protic | Often effective for compounds with H-bonding capabilities. |
| Ethyl Acetate | Polar Aprotic | Good balance of polarity for dissolving and crystallizing. |
| Acetonitrile | Polar Aprotic | Can provide sharp crystallization for moderately polar compounds. |
| Toluene | Non-polar | May be effective if impurities are highly polar. |
| Ethyl Acetate / Hexane | Mixed System | Allows for fine-tuning of polarity to optimize recovery. |
| Dichloromethane / Methanol | Mixed System | A powerful solvent system that can be useful if single solvents fail. |
-
Procedure (Bulk Recrystallization):
-
Transfer the bulk crude material to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Method 2: Flash Column Chromatography
Expert Rationale
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, normal-phase chromatography using silica gel is the logical choice. The polar silica surface will interact more strongly with polar molecules, causing them to elute more slowly. Our target compound, with its intermediate polarity, can be effectively separated from less polar (e.g., non-polar starting materials) and more polar (e.g., over-oxidized byproducts) impurities by carefully selecting a mobile phase of appropriate polarity.[6]
The first step is always to develop a separation on a Thin Layer Chromatography (TLC) plate to identify a solvent system that provides good separation and a target Rf (retention factor) of ~0.3-0.4.
Protocol 4.1: TLC Analysis and Flash Chromatography
-
Materials & Equipment:
-
Recrystallized material or crude product
-
Silica gel TLC plates (with UV254 indicator)
-
TLC developing chambers
-
Mobile phase solvents (e.g., Hexane/Heptane, Ethyl Acetate, Dichloromethane)
-
Glass chromatography column and silica gel (230-400 mesh)
-
Fraction collection tubes
-
-
Procedure (TLC Method Development):
-
Dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a candidate mobile phase (start with 3:1 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the mobile phase polarity until the spot corresponding to the desired product has an Rf value between 0.3 and 0.4. Increase ethyl acetate content to decrease Rf (increase polarity).
-
-
Procedure (Column Chromatography):
-
Prepare the column by packing silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).
-
Prepare the sample by dissolving it in a minimal amount of solvent (e.g., dichloromethane) and adsorbing it onto a small amount of silica gel ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with the optimized mobile phase, collecting fractions sequentially.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
-
Table 3: Example Parameters for Flash Column Chromatography
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate or Heptane:Ethyl Acetate gradient |
| Elution Mode | Isocratic (if separation is simple) or Gradient (for complex mixtures) |
| Detection | UV visualization of TLC plates at 254 nm |
| Sample Loading | Dry loading is preferred for better resolution |
Method 3: Preparative HPLC for Final Polishing
Expert Rationale
For applications requiring the highest level of purity (>99%), such as for reference standards or preclinical candidates, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the ultimate tool.[7] The most common and robust method for purifying indole and indolinone derivatives is Reverse-Phase HPLC (RP-HPLC).[8][9] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and have longer retention times.
The process involves developing an optimized separation on a small-scale analytical column and then scaling up the method to a larger preparative column.[8]
Figure 2: Workflow for scaling from analytical to preparative HPLC.
Protocol 5.1: Analytical Method Development
-
Materials & Equipment:
-
Analytical HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Acid modifier (e.g., formic acid or trifluoroacetic acid, TFA)
-
-
Procedure:
-
Prepare Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Note: Formic acid helps to produce sharp peaks by protonating acidic silanols on the stationary phase).[10]
-
Prepare a sample solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (5-10 µL) and run a scouting gradient.
-
Table 4: Example HPLC Gradient for Method Development
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|---|
| 0.0 | 1.0 | 95 | 5 |
| 20.0 | 1.0 | 5 | 95 |
| 25.0 | 1.0 | 5 | 95 |
| 25.1 | 1.0 | 95 | 5 |
| 30.0 | 1.0 | 95 | 5 |
-
Adjust the gradient based on the scouting run to achieve baseline separation of the main peak from all impurities.
Protocol 5.2: Scale-Up to Preparative HPLC
-
Expert Rationale for Scale-Up: The goal is to transfer the optimized analytical separation to a larger column to process more material. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain separation performance.[11]
-
Procedure:
-
Install a preparative C18 column (e.g., 20-50 mm diameter) on a preparative HPLC system.
-
Adjust the flow rate and gradient time based on the column dimensions.
-
Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute it with the initial mobile phase. Ensure the solution is filtered before injection to protect the column.[8]
-
Perform a large-volume injection of the prepared sample.
-
Collect fractions corresponding to the main peak as detected by the UV detector.
-
Combine the pure fractions, and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) to recover the final, high-purity product.
-
Final Purity Assessment
The purity of the final material should always be validated.
-
Analytical HPLC: Inject a sample of the final product onto the optimized analytical method to confirm >99% purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound.
References
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Preparative high-performance liquid chromatography (Prep-HPLC).... [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. [Link]
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
BIOFOUNT. (n.d.). This compound. [Link]
-
Glycosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536. [Link]
-
PubChemLite. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. [Link]
- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372221. [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]
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- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 3. 1699598-91-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analytical Methods for 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methods for the quantification and identification of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, a halogenated indolone derivative of significant interest as a building block in pharmaceutical synthesis.[1] We present optimized protocols for both a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for confirmation and trace-level impurity analysis. The causality behind critical methodological choices is explained, and all protocols are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]
Introduction: The Analytical Imperative for Halogenated Intermediates
This compound is a synthetic intermediate whose structural complexity and reactive potential make it a valuable precursor in the development of novel therapeutic agents. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring can significantly influence the biological activity of the final active pharmaceutical ingredient (API).[1] Consequently, the development of robust, accurate, and precise analytical methods is not merely a procedural step but a cornerstone of quality assurance in the drug development lifecycle.[5][6]
These methods are critical for:
-
Purity Assessment: Quantifying the target compound and identifying potential impurities from the synthesis, such as starting materials, by-products, or degradation products.
-
Stability Testing: Evaluating the degradation of the compound under various stress conditions.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to implement reliable analytical oversight for this compound.
Part I: RP-HPLC-UV Method for Quantification and Purity
The primary objective for routine analysis is a reliable, robust, and easily transferable quantitative method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high resolution, reproducibility, and its suitability for moderately polar, aromatic compounds like our target analyte.[7][8]
Rationale for Method Development
Our development strategy is centered on achieving a symmetric peak shape, adequate retention, and efficient separation from potential impurities.
-
Column Chemistry: A C18 stationary phase was selected for its hydrophobic character, which provides effective retention for the aromatic indolone core. The end-capping on modern C18 columns minimizes peak tailing that can arise from secondary interactions with residual silanols.
-
Mobile Phase Selection: A mobile phase comprising acetonitrile and water provides excellent solvating power and UV transparency. Acetonitrile is often preferred over methanol for its lower viscosity, which results in lower backpressure. The addition of 0.1% formic acid serves a dual purpose: it protonates the analyte to ensure a single ionic form, leading to sharper peaks, and it is an ideal modifier for a seamless transition to a mass spectrometry-based method.
-
Detection Wavelength: The indolone scaffold contains a strong chromophore. A Diode Array Detector (DAD) scan was performed on a purified standard, which revealed a significant UV absorbance maximum at approximately 254 nm. This wavelength was chosen for detection to ensure high sensitivity.
-
Gradient Elution: To ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, a gradient elution is employed.[9] This is superior to an isocratic method for analyzing samples of unknown complexity.[9]
Optimized HPLC-UV Protocol
This protocol is designed for a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.
Step 1: Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Transfer 1 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.
-
Sample Solution: Prepare sample solutions at a target concentration of 0.1 mg/mL using the same diluent.
Step 2: Chromatographic Conditions The optimized parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm |
| Run Time | 22 minutes (including re-equilibration) |
Step 3: System Suitability Before sample analysis, perform five replicate injections of the Working Standard. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Framework (ICH Q2(R2))
Any analytical method intended for quality control must be validated to ensure it is fit for purpose.[3][10] The validation should demonstrate specificity, linearity, range, accuracy, and precision.[11]
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.995. |
| Linearity & Range | R² ≥ 0.999 over a range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).[2] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[9] |
| Precision (RSD%) | Repeatability: ≤ 1.0% for six replicate preparations. Intermediate Precision: ≤ 2.0% across different days/analysts. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Accurately and precisely quantifiable. |
Part II: LC-MS Method for Identification and Trace Analysis
For unequivocal identification, especially of low-level impurities, and for confirmation of the primary analyte's identity, LC-MS is the gold standard.[12] The method leverages the analyte's mass-to-charge ratio (m/z) for detection, providing a much higher degree of selectivity than UV detection.
Rationale for Method Development
The HPLC method developed in Part I serves as an excellent foundation for the LC-MS method, as the mobile phase is already MS-friendly.
-
Ionization Source: Electrospray Ionization (ESI) is chosen as it is highly effective for polar to moderately polar small molecules. ESI in positive ion mode is selected because the formic acid in the mobile phase will facilitate the protonation of the analyte, forming a stable [M+H]⁺ ion.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for this application. It can be used in full scan mode to survey all ions present, but its true power lies in Selected Ion Monitoring (SIM) for sensitive detection of the parent ion and Multiple Reaction Monitoring (MRM) for highly specific quantification.[13]
-
Isotopic Signature: A key advantage of MS for this analyte is the unique isotopic pattern created by the presence of one bromine and one chlorine atom.
-
Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This combination results in a characteristic cluster of peaks for the molecular ion: M, M+2, and M+4, with a distinctive intensity ratio. This pattern is a powerful diagnostic tool for confirming the presence of the target compound and other halogenated impurities.[14][15]
-
Optimized LC-MS Protocol
Step 1: Instrument Setup and Mass Calibration
-
Calibrate the mass spectrometer according to the manufacturer's specifications.
-
Perform a direct infusion of the 0.1 mg/mL Working Standard at ~10 µL/min to determine the exact mass of the [M+H]⁺ ion and optimize source parameters.
Step 2: LC-MS Conditions
| Parameter | Condition |
| LC System | Same as HPLC-UV method |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | ESI, Positive Ion Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Scan Mode | Full Scan (m/z 100-500) for identification; MRM for quantification |
Step 3: MRM Transition for Quantification Based on the infusion experiment, the following parameters are established (assuming a molecular weight of ~245.9 g/mol for C₈H₅BrClNO).
-
Precursor Ion ([M+H]⁺): m/z 245.9
-
Product Ion: A suitable fragment ion is determined via fragmentation (e.g., m/z 217.9, corresponding to a loss of CO).
-
Optimized MRM Transition: 245.9 → 217.9 (with optimized collision energy).
Data Interpretation
A successful analysis will show:
-
A chromatographic peak at the expected retention time in the Total Ion Chromatogram (TIC).
-
An Extracted Ion Chromatogram (XIC) for m/z 245.9 showing a clean peak.
-
A mass spectrum of the peak exhibiting the characteristic M, M+2, M+4 isotopic pattern for a compound containing one Br and one Cl atom.
Visualization of Analytical Workflows
A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Overall analytical workflow from sample preparation to data analysis for both HPLC-UV and LC-MS methods.
Caption: Logical data analysis workflow for compound confirmation using LC-MS.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Overview of RP-HPLC method development for drug estimation. (2024, October 29). Pharma Tutor. Retrieved from [Link]
-
A phase appropriate approach to RP-HPLC method development for impurities analysis in active pharmaceutical ingredients via continuous manufacturing process understanding. (2011, January 3). Taylor & Francis Online. Retrieved from [Link]
-
A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING. (2010, December 31). Semantic Scholar. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
6-Bromo-5-chloro-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. (n.d.). PubChem. Retrieved from [Link]
-
Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts. (2018). SciELO South Africa. Retrieved from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. (n.d.). Glycosynth. Retrieved from [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. Retrieved from [Link]
-
LCMS-guided detection of halogenated natural compounds. (2020, July). ResearchGate. Retrieved from [Link]
-
5-Bromo-6-chloro-1H-indol-3-yl beta-D-glucopyranoside. (n.d.). Watson International. Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent Technologies. Retrieved from [Link]
-
5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. (n.d.). PubChemLite. Retrieved from [Link]
Sources
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- 6. semanticscholar.org [semanticscholar.org]
- 7. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
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- 9. pharmtech.com [pharmtech.com]
- 10. database.ich.org [database.ich.org]
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- 14. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Introduction: The Strategic Importance of N-Aryl Oxindoles
The 3,3-disubstituted oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of an aryl group at the N-1 position of the oxindole ring profoundly influences the molecule's steric and electronic properties, often enhancing its biological activity and pharmacokinetic profile. The specific substrate, 6-bromo-5-chloro-2,3-dihydro-1H-indol-2-one, presents a unique synthetic challenge due to its electron-deficient nature and the presence of multiple halogen atoms that could potentially undergo competitive reactions.
This guide provides a detailed, field-proven protocol for the selective N-arylation of this di-halogenated oxindole substrate. We will leverage the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance in forming C-N bonds.[1][2] By delving into the mechanistic rationale behind component selection, this document aims to equip researchers with the knowledge to not only replicate this procedure but also to adapt it for analogous transformations.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, a specialized phosphine ligand, and a suitable base. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, amide formation, and reductive elimination.[2][3][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Deprotonation & Coordination: The base deprotonates the N-H bond of the oxindole, creating an amidate anion. This nucleophile then coordinates to the Pd(II) center, displacing a halide ion.
-
Reductive Elimination: The final, bond-forming step where the N-aryl bond is created, and the product is released from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Causality Behind Experimental Choices:
-
The Ligand's Role: The choice of ligand is paramount. For challenging substrates like amides, bulky, electron-rich biarylphosphine ligands are essential.[5][6][7] These ligands promote the crucial reductive elimination step, prevent the formation of inactive palladium dimers, and increase the overall stability and activity of the catalyst.[1][8]
-
The Base's Function: The base must be strong enough to deprotonate the oxindole's N-H bond but not so reactive that it causes degradation of the reactants or the catalyst. The choice of base is often solvent-dependent; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in non-polar aprotic solvents like toluene or dioxane.[9][10]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl halide on a 1.0 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Stoichiometry (eq.) | Amount (mmol) | Physical Form |
| This compound | N/A | 248.46 | 1.0 | 1.0 | Solid |
| Aryl Halide (e.g., 4-Bromotoluene) | 106-38-7 | 171.04 | 1.2 | 1.2 | Liquid |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 (2 mol % Pd) | 0.01 | Solid (Purple) |
| XPhos | 564483-18-7 | 476.66 | 0.04 (4 mol %) | 0.04 | Solid (White) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 | Solid (White) |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 5 mL | Liquid |
Equipment
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
The entire process from reaction setup to purification is outlined below.
Caption: Experimental workflow for the N-arylation of 6-bromo-5-chlorooxindole.
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of argon, add this compound (1.0 mmol, 248 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.[11]
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the tube. If the aryl halide is a liquid (e.g., 4-bromotoluene), add it via syringe (1.2 mmol, ~145 µL). If it is a solid, add it with the other solids in step 1.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.[11]
-
Monitoring: After 12-24 hours, the reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting oxindole.[11]
-
Workup: Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[11]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl product.[11]
Summary of Parameters and Troubleshooting
The precise conditions may require optimization depending on the specific aryl halide used.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Proven effective for C-N coupling of amides and challenging substrates.[7][12] |
| Base | NaOtBu or K₂CO₃ | NaOtBu is a strong base for efficient deprotonation. K₂CO₃ is a milder alternative.[9][12] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents that are stable at high temperatures. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst/ligand. 2. Insufficiently inert atmosphere. 3. Base is not strong enough. | 1. Use fresh reagents. 2. Ensure proper Schlenk technique or glovebox use. 3. Switch to a stronger base like LiHMDS.[4] |
| Side Product Formation | 1. C-3 arylation. 2. Reaction with the bromo or chloro substituent. | 1. Copper-based catalyst systems can favor N-arylation over C-arylation.[12] 2. Optimize temperature and reaction time. |
| Difficulty in Purification | Product co-elutes with ligand oxide or other impurities. | Adjust the polarity of the chromatography eluent; consider a different stationary phase if necessary. |
References
-
SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available from: [Link]
-
National Institutes of Health (NIH). Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]
-
PubMed. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. Available from: [Link]
-
American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]
-
PubMed. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. Available from: [Link]
-
American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes | Request PDF. Available from: [Link]
-
ACS Publications. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed α-Arylation of Oxindoles with Aryl Chlorides and Aerobic Oxidation of the Products in a One-Pot Procedure. Available from: [Link]
-
American Chemical Society. Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Available from: [Link]
-
PubMed. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. Available from: [Link]
-
National Institutes of Health (NIH). Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Available from: [Link]
-
American Chemical Society. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available from: [Link]
-
ACS Publications. Palladium(II)/N-Heterocyclic Carbene Catalyzed One-Pot Sequential α-Arylation/Alkylation: Access to 3,3-Disubstituted Oxindoles. Available from: [Link]
-
National Institutes of Health (NIH). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available from: [Link]
-
Bentham Science Publishers. Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. Available from: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Welcome to the technical support guide for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established principles of organic chemistry and proven methodologies for the synthesis of halogenated oxindoles.
Section 1: Understanding the Synthesis: Strategic Approaches
The synthesis of this compound, a di-halogenated oxindole, presents a significant challenge in controlling regioselectivity. The final yield and purity are critically dependent on the chosen synthetic strategy. There are two primary approaches to consider:
-
Late-Stage Halogenation of a Pre-formed Oxindole Core: This common strategy involves the sequential halogenation of a commercially available or synthesized oxindole precursor, such as 5-chlorooxindole or 6-bromooxindole. The key challenge is directing the second halogen to the desired position, as the existing substituent (halogen and the amide group) will influence the position of the next electrophilic substitution.
-
Ring Formation from a Di-halogenated Precursor: This approach involves synthesizing a di-halogenated aniline derivative and then constructing the oxindole ring. Methods like the palladium-catalyzed cyclization of an α-chloroacetanilide are highly effective for this purpose.[1] While potentially involving more steps to prepare the precursor, this strategy offers unambiguous control over the halogen positions.
This guide will focus primarily on the late-stage halogenation approach due to the accessibility of starting materials, while also addressing aspects of the precursor-based strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield in this synthesis?
A1: Regioselectivity during the second halogenation step is the most critical factor. The oxindole ring system has several positions susceptible to electrophilic attack. The existing halogen and the electron-donating amide group direct incoming electrophiles, potentially leading to a mixture of isomers that are difficult to separate and result in a low yield of the desired product.
Q2: Should I perform chlorination or bromination first when starting from oxindole?
A2: The order of halogenation is a crucial process parameter. Bromination is generally a less reactive and more selective reaction than chlorination.[2] Therefore, it is often advantageous to perform the more selective bromination first to install the bromo group at the C6 position, followed by the chlorination of 6-bromooxindole. However, the specific directing effects and steric hindrance must be evaluated for your system.
Q3: How can I minimize the formation of poly-halogenated byproducts?
A3: Over-halogenation is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight sub-stoichiometric or stoichiometric amount (0.95-1.0 equivalents) of the halogenating agent.
-
Slow Addition: Add the halogenating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction immediately upon the consumption of the starting material.
Q4: What are the recommended purification techniques for this compound?
A4: Purification can be challenging due to the presence of closely related isomers.
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is the primary method. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is typically effective.
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly enhance purity.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Inactive Halogenating Agent | N-halosuccinimides (NBS for bromination, NCS for chlorination) can decompose over time. Ensure you are using fresh, high-purity reagents. Store them in a cool, dark, and dry environment. Consider titrating the reagent to determine its active halogen content if its age is a concern. |
| Suboptimal Reaction Temperature | Electrophilic aromatic halogenation is temperature-sensitive. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can decrease selectivity and promote side reactions. An optimal range is typically between 0 °C and room temperature. |
| Poor Quality Starting Material | Impurities in the starting oxindole or solvent can interfere with the reaction. Ensure the starting material is pure (verify by NMR or LC-MS) and use anhydrous solvents to prevent unwanted side reactions with water. |
| Incorrect Choice of Catalyst/Solvent | For some halogenations, a Lewis acid catalyst may be required, while for others, it can lead to decomposition. The solvent choice is also critical; polar aprotic solvents like acetonitrile or DMF are often effective.[3] |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Harsh Reaction Conditions | Highly reactive halogenating agents (e.g., elemental bromine or chlorine gas) and high temperatures reduce the selectivity of the reaction. The energy difference between the transition states leading to different isomers becomes less significant, resulting in a mixture of products. |
| Solution: Switch to a milder, more selective halogenating agent. Systems like Oxone® in combination with a halide salt (e.g., NaCl, KBr) generate the electrophilic halogen species in situ at a controlled rate, which can significantly improve regioselectivity.[4][5] Performing the reaction at a lower temperature (e.g., 0 °C or below) will also favor the thermodynamically preferred isomer. | |
| Incorrect Acidity (pH) | The electronic nature of the oxindole ring can be influenced by the pH of the reaction medium. Strong acidic conditions can protonate the amide, altering its directing effects. |
| Solution: Buffer the reaction if necessary or use non-acidic conditions. Many N-halosuccinimide reactions proceed well without strong acid catalysts. |
Problem 3: Difficult Purification from Byproducts
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Co-eluting Isomers | Positional isomers of di-halogenated oxindoles often have very similar polarities, making them difficult to separate by standard silica gel chromatography. |
| Solution: 1. Optimize Chromatography: Experiment with different solvent systems to maximize the separation (ΔRf). Consider using a less polar solvent system or a different stationary phase (e.g., alumina, C18 reverse-phase).2. Derivatization: If separation is impossible, consider protecting the amide nitrogen (e.g., with a Boc group). This will change the molecule's polarity and may enable separation of the isomers, after which the protecting group can be removed. | |
| Product Degradation on Silica | Oxindoles can be sensitive to the acidic nature of standard silica gel, leading to streaking on the column and low recovery. |
| Solution: Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a neutralizating base, like triethylamine (~1%). Alternatively, use neutral alumina for the chromatography. |
Section 4: Visualized Workflows & Protocols
Proposed Synthetic Workflow
The following diagram illustrates a recommended workflow for the synthesis via sequential halogenation.
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocol: Synthesis of this compound from 5-chlorooxindole
Disclaimer: This protocol is a representative procedure based on established methods. Researchers must conduct their own risk assessment and optimization.
Materials:
-
5-Chloro-2,3-dihydro-1H-indol-2-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2,3-dihydro-1H-indol-2-one (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly. Causality Note: Portion-wise addition prevents a rapid, exothermic reaction and minimizes the formation of di-brominated byproducts.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., in 50% Ethyl Acetate/Hexanes) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product. Collect fractions and analyze by TLC to isolate the major product isomer.
-
Recrystallization: If needed, further purify the isolated solid by recrystallizing from a suitable solvent like ethanol or ethyl acetate/hexanes.
-
Section 5: References
-
White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from White Rose eTheses Online.[6]
-
ResearchGate. (n.d.). Optimization of the fluorination conditions of 2‐oxindoles.[a]. Retrieved from ResearchGate.[4]
-
BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis. Retrieved from BenchChem.[7]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia.[8]
-
PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from PMC.[3]
-
ChemicalBook. (2022). Synthesis of 2-Oxindole. Retrieved from ChemicalBook.[9]
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from PMC.[10]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from L.S. College, Muzaffarpur.[11]
-
BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved from BenchChem.[12]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from Organic Chemistry Portal.[1]
-
ResearchGate. (2025). Green Halogenation of Indoles with Oxone-Halide. Retrieved from ResearchGate.[5]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester.[13]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry.[14]
-
Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from Chemistry LibreTexts.[15]
-
Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from Scribd.[16]
-
Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis. Retrieved from Organic Chemistry Portal.[17]
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from Juniper Publishers.[18]
-
ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from ResearchGate.[19]
-
NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from NIH.[20]
-
PMC. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Retrieved from PMC.[21]
-
Organic Chemistry. (2025). Why is Bromination More Selective than Chlorination?. Retrieved from YouTube.[2]
-
Wiley Online Library. (n.d.). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from Wiley Online Library.[22]
-
ResearchGate. (n.d.). Cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. Retrieved from ResearchGate.[23]
-
Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl. Retrieved from Google Patents.[24]
-
CymitQuimica. (n.d.). 5-Bromo-6-chloro-2,3-dihydro-1H-indol-2-one. Retrieved from CymitQuimica.[25]
-
Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from Organic Chemistry Portal.[26]
-
MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved from MDPI.[27]
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ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from ACS Publications.[28]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from Loyola eCommons.[29]
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- 35. researchgate.net [researchgate.net]
Identifying and minimizing side products in 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one synthesis
Welcome to the technical support guide for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one (also known as 6-Bromo-5-chlorooxindole). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthesis, maximize yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted aniline or benzoic acid. A well-documented approach begins with 4-chloro-2-aminobenzoic acid, which undergoes bromination, followed by a nucleophilic substitution and a final cyclization/decarboxylation reaction to form the oxindole ring.
This method offers good control over the regiochemistry of the halogen substituents. An alternative, though potentially less regioselective, route could involve the direct bromination of 5-chlorooxindole. The choice of route often depends on the availability of starting materials and the scale of the synthesis.
Q2: How can I reliably monitor the progress of my reactions during the synthesis?
Thin-Layer Chromatography (TLC) is the most convenient method for routine reaction monitoring. It allows for the rapid visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Recommended TLC System: A typical mobile phase for analyzing the halogenated oxindole and its precursors is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the specific intermediate. For instance:
-
Starting Materials (e.g., substituted phenylglycine): Higher polarity may be needed (e.g., 40-50% Ethyl Acetate in Hexanes).
-
Final Product (6-Bromo-5-chlorooxindole): Moderate polarity is usually sufficient (e.g., 20-30% Ethyl Acetate in Hexanes).
Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings are UV-active.
Q3: What are the essential analytical techniques for final product characterization?
To confirm the structure and purity of the final this compound, a combination of the following techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the -CH₂- and -NH- protons of the oxindole core.
-
¹³C NMR will show the correct number of carbon signals corresponding to the structure.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The characteristic isotopic pattern of having both a bromine and a chlorine atom will be a key diagnostic feature.
-
Melting Point: A sharp melting point range indicates high purity.
-
HPLC: Provides a quantitative measure of purity.
Troubleshooting Guide: Identifying & Minimizing Side Products
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My TLC plate shows multiple spots close to the product spot, leading to difficult purification.
Potential Cause: Formation of regioisomeric or di-halogenated side products. During electrophilic bromination steps, the directing effects of the existing substituents can lead to the formation of undesired isomers.
Analysis and Solutions:
-
Regioisomers: If brominating a 5-chloro substituted precursor, bromine could potentially add to other positions on the aromatic ring, such as the 4- or 7-position, although the 6-position is often favored depending on the specific reaction conditions and other substituents.
-
Di-brominated Products: Using an excess of the brominating agent (e.g., N-Bromosuccinimide or Br₂) can lead to the introduction of a second bromine atom.
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Add the agent portion-wise to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Run the bromination at the lowest effective temperature to increase selectivity. Start at 0°C and allow the reaction to slowly warm if necessary.
-
Purification: These closely related isomers often require careful purification by column chromatography.
| Potential Side Product | Formation Pathway | Suggested Purification Method |
| Isomeric Bromo-chloro-oxindoles | Non-selective bromination. | Flash column chromatography with a shallow gradient (e.g., 10% to 30% Ethyl Acetate in Hexanes). |
| Di-brominated Oxindole | Excess brominating agent. | The di-brominated product is typically less polar. It should elute earlier from a silica column than the desired mono-brominated product. |
| Unreacted Starting Material | Incomplete reaction. | The starting material is usually more polar and will elute later during column chromatography. |
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Problem 2: My final product shows evidence of N-alkylation or N-acylation.
Potential Cause: The oxindole nitrogen is nucleophilic and can react with alkylating or acylating agents, especially under basic conditions. This is a common issue if the reaction involves bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or if there are electrophilic impurities present.[1][2]
Analysis and Solutions:
-
Source of Electrophile: Identify any potential alkylating/acylating agents in your reaction. Solvents like DMF can decompose to form dimethylamine and formic acid (or carbon monoxide), and while less common, can sometimes be a source of methylation under harsh conditions. More likely, it is a reaction with an added electrophile.
-
Reaction Conditions: Strong bases will deprotonate the N-H group, significantly increasing its nucleophilicity and the likelihood of side reactions.[1]
Mitigation Strategies:
-
Protecting Groups: If subsequent reaction steps require strong bases or electrophiles, consider protecting the oxindole nitrogen with a suitable protecting group (e.g., Boc, Cbz), which can be removed in a final step.
-
pH Control: When possible, perform reactions under neutral or acidic conditions to keep the nitrogen protonated and less nucleophilic.
-
Choice of Base: If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
Side Reaction: N-Alkylation
Caption: Formation of an N-alkylated side product.
Problem 3: The Sandmeyer reaction (if used to introduce Br) is giving me a low yield and a dark, tarry crude product.
Potential Cause: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is notoriously sensitive.[3][4][5] The diazonium salt intermediate is unstable at elevated temperatures and can decompose or participate in side reactions.
Analysis and Solutions:
-
Decomposition: Aryl diazonium salts readily decompose to form aryl radicals and N₂ gas. These highly reactive radicals can lead to a variety of byproducts, including biaryls or reaction with the solvent.[6]
-
Phenol Formation: If water is present and the concentration of the copper(I) salt is too low, the diazonium salt can react with water to form a phenol, which can then polymerize to form tar.
Mitigation Strategies:
-
Strict Temperature Control: The diazotization step (forming Ar-N₂⁺) must be performed at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[7]
-
Use of Copper(I) Catalyst: The reaction requires a catalytic or stoichiometric amount of a copper(I) salt (e.g., CuBr).[5] Ensure the catalyst is fresh and active. The copper(I) facilitates the single-electron transfer needed to generate the aryl radical in a controlled manner.[6]
-
Anhydrous Conditions: Minimize the amount of water in the Sandmeyer step to suppress the formation of phenolic byproducts.
-
Slow Addition: Add the cold diazonium salt solution slowly to the heated copper(I) bromide solution to control the rate of nitrogen evolution and minimize side reactions.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Ullah, F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]
- Google Patents. (2017). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
-
MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Purification of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Welcome to the technical support guide for 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one (CAS: 1153885-37-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block and encountering challenges in achieving the desired purity. As a halogenated oxindole, this compound presents unique purification hurdles that require a systematic and well-understood approach.
This guide provides field-proven insights and troubleshooting strategies to help you overcome common purification obstacles, ensuring the integrity of your subsequent research and development activities. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational problem-solving.
Diagram: General Purification Workflow
Below is a logical workflow for the purification of this compound, from initial crude material assessment to final pure compound isolation.
Optimization of catalyst and solvent for 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one reactions
An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and optimization strategies for reactions involving the versatile scaffold, 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested expertise to empower your experimental success.
Introduction: The Significance of this compound
The this compound, a halogenated oxindole, is a privileged scaffold in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for diversification, making it a valuable starting material for the synthesis of potent biological agents, including kinase inhibitors and other targeted therapeutics. The primary reactive handles are the bromine atom at the C6 position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and the nitrogen atom of the indole ring, which can undergo N-alkylation or N-arylation.
This guide is structured to address the most common challenges encountered when optimizing the catalyst and solvent systems for reactions with this substrate, focusing on maximizing yield, minimizing side products, and ensuring reproducibility.
Section 1: Catalyst System Optimization for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds at the C6-bromo position.[1] However, the success of these reactions is highly dependent on the careful selection of the palladium source, ligand, and base.
Frequently Asked Questions & Troubleshooting
Question 1: My cross-coupling reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
Answer: When faced with low or no product yield, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup before making significant changes to the catalytic system.[2]
-
Reagent Integrity: Ensure all starting materials, especially the organometallic coupling partner (e.g., boronic acid), are pure and dry. Solvents and bases should be anhydrous, as water can lead to unwanted side reactions like deboronation or catalyst deactivation.[3]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2][3] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
-
Catalyst Activity: The choice and handling of the palladium pre-catalyst are critical. Palladium(II) sources require in situ reduction to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider the age and storage conditions of your catalyst and ligands.
Question 2: How do I select the optimal palladium pre-catalyst and ligand for my this compound substrate?
Answer: The choice of catalyst and ligand is interdependent and highly specific to the reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck). The ligand, in particular, influences the stability, solubility, and reactivity of the palladium center.
-
Palladium Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced to Pd(0) in the reaction mixture. Alternatively, pre-activated Pd(0) sources like Pd(PPh₃)₄ can be used, but may be less stable.
-
Ligands: For a sterically hindered and electron-rich substrate like a substituted oxindole, bulky, electron-donating phosphine ligands are often a good starting point. These ligands promote the oxidative addition step and stabilize the active catalytic species.[2]
Below is a summary of commonly used palladium sources and ligands for cross-coupling reactions.
| Catalyst/Ligand Class | Examples | Typical Applications & Considerations |
| Palladium Sources | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) pre-catalysts. Require in situ reduction. |
| Pd(PPh₃)₄ | A Pd(0) source. Can be used directly but is sensitive to air and may require higher catalyst loading. | |
| Phosphine Ligands | PPh₃, BINAP | General-purpose ligands, effective for simpler substrates.[5] |
| Buchwald-type Ligands (SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands that are highly effective for challenging couplings, including those with sterically hindered substrates or unactivated aryl chlorides.[4] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron-donating ligands that form very stable palladium complexes. Often show high activity at low catalyst loadings. |
Troubleshooting Workflow: Catalyst & Ligand Screening
When a standard catalyst system fails, a systematic screen of different catalyst and ligand combinations is the next logical step.
Section 2: Solvent and Base Optimization
The solvent and base are not passive components; they actively influence the outcome of the reaction by affecting solubility, catalyst stability, and the rate of key elementary steps in the catalytic cycle.[6]
Frequently Asked Questions & Troubleshooting
Question 3: My reaction is stalling or proceeding very slowly. Could the solvent be the problem?
Answer: Absolutely. The solvent's polarity and coordinating ability can dramatically impact the reaction rate.
-
Solubility: All components, including the inorganic base, must have some solubility in the reaction medium. For bases like K₃PO₄ or Cs₂CO₃, a small amount of water is sometimes added to aprotic solvents like toluene or dioxane to facilitate dissolution and activity.[3]
-
Catalyst Stability: Highly polar, coordinating solvents like DMF or DMSO can sometimes stabilize the catalyst too effectively, slowing down the reaction. Conversely, non-polar solvents like toluene or dioxane are often preferred for many cross-coupling reactions.[7]
-
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction. Sluggish reactions can often be accelerated by switching to a higher-boiling solvent (e.g., from THF to toluene) to allow for a higher reaction temperature.
Question 4: I'm observing significant dehalogenation of my starting material. How can I mitigate this side reaction?
Answer: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction, often promoted by an inappropriate choice of base, solvent, or by the presence of protic impurities.[8]
-
Base Selection: A very strong or nucleophilic base can sometimes promote dehalogenation. Consider switching to a weaker or more sterically hindered base. For example, if you are using t-BuOK, you might try K₃PO₄ or Cs₂CO₃. The choice of base is critical and can be the key to a successful reaction.[3]
-
Anhydrous Conditions: Ensure your solvent and reagents are strictly anhydrous. Water can be a proton source for dehalogenation.
-
Ligand Choice: Certain ligands can favor reductive elimination over competing side reactions. Screening ligands can sometimes solve a dehalogenation problem.
Data Presentation: Solvent and Base Effects on a Model N-Arylation
The following table illustrates hypothetical results for a copper-catalyzed N-arylation of this compound with an aryl iodide, demonstrating the profound impact of solvent and base choice.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dioxane | K₃PO₄ | 110 | 45 |
| 2 | Toluene | K₃PO₄ | 110 | 78 |
| 3 | DMF | K₃PO₄ | 110 | 20 |
| 4 | Toluene | Cs₂CO₃ | 110 | 85 |
| 5 | Toluene | K₂CO₃ | 110 | 55 |
This is illustrative data. As shown, switching from dioxane to toluene significantly improves the yield, and changing the base from K₃PO₄ to the more soluble Cs₂CO₃ provides a further enhancement.[7]
Workflow for Solvent & Base Selection
Section 3: Experimental Protocols
The following are generalized starting protocols. They should be considered as a baseline for further optimization.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with Argon or Nitrogen. This cycle should be repeated at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe. If needed, a co-solvent like water can be added to aid base solubility.
-
Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Copper-Catalyzed N-Arylation
This protocol outlines a typical Ullmann-type condensation for the N-arylation of the oxindole.[7]
-
Reaction Setup: To an oven-dried reaction vial, add CuI (5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the aryl halide coupling partner (1.1-1.2 equiv.).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or Dioxane, 0.2-0.5 M).
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 100-120 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent like Ethyl Acetate. Concentrate the filtrate.
-
Purification: The crude material is then purified by flash column chromatography.
References
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters (ACS Publications). [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability and degradation issues of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Technical Support Center: 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
An Application Scientist's Guide to Stability, Degradation, and Troubleshooting
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this halogenated oxindole intermediate. As a key building block in the synthesis of complex molecules, particularly in drug discovery, understanding its stability profile is critical for reproducible results and the prevention of costly experimental failures. This guide provides in-depth, experience-driven answers to common questions regarding the handling, stability, and degradation of this compound.
Section 1: Compound Profile & Intrinsic Stability
Q: What are the fundamental chemical properties and structural features of this compound that influence its stability?
A: The stability of this compound is governed by the interplay of its core oxindole structure and the electron-withdrawing effects of its halogen substituents.
-
The Oxindole Core: The molecule is built on a 2,3-dihydro-1H-indol-2-one scaffold, which contains a lactam (a cyclic amide) fused to a benzene ring. This lactam functionality is the most reactive site and is susceptible to hydrolysis under both acidic and basic conditions.
-
Halogen Substituents: The presence of bromine at the 6-position and chlorine at the 5-position significantly influences the electron density of the aromatic ring. These electron-withdrawing groups can affect the reactivity of the amide bond and the overall susceptibility of the molecule to nucleophilic attack.
-
N-H Acidity: The proton on the nitrogen (N-1) is weakly acidic and can be deprotonated by strong bases, which can facilitate certain degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrClNO |
| Molecular Weight | 246.49 g/mol |
| CAS Number | 1153885-37-0[1] |
| Appearance | Typically an off-white to tan or cream-colored solid[2] |
| Purity | Commonly available at ≥97%[1] |
| Core Structure | Halogenated Oxindole |
Section 2: Recommended Handling and Storage
Q: What are the optimal long-term storage conditions to ensure the integrity of this compound?
A: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to environmental stressors. Based on safety data for analogous compounds, the following is recommended:
-
Temperature: Store in a freezer, ideally at or below -20°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[2][3]
-
Location: Keep in a dry, well-ventilated place away from incompatible materials.[2]
Q: What chemical classes and reagents are incompatible with this compound?
A: Avoid contact with the following, as they can initiate rapid degradation:
-
Strong Oxidizing Agents: Can lead to the formation of colored impurities and ring-opening byproducts.[3]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the lactam bond, leading to the formation of the corresponding amino acid derivative.[3][4]
-
Excess Heat: Can promote thermal decomposition. Conditions to avoid include excess heat and dust formation.[3]
Section 3: Troubleshooting Common Degradation Issues
This section addresses specific experimental observations that may indicate compound degradation. The following logical workflow can be used to diagnose unexpected results.
Caption: Troubleshooting workflow for diagnosing degradation.
Q: My sample, dissolved in a protic solvent, shows a new peak in the HPLC analysis over time. What is the likely degradant?
A: The most probable cause is hydrolysis of the lactam bond. In the presence of water, acid, or base, the amide bond can be cleaved to form N-(4-bromo-5-chloro-2-carboxyphenyl)glycine. This is a common degradation pathway for lactams. The rate of hydrolysis will be significantly faster under strong acidic or basic conditions.[4]
Q: Upon exposure to ambient light and air, my solid sample has developed a slight yellow or brownish tint. What does this indicate?
A: This discoloration is characteristic of oxidative or photolytic degradation. Oxindole scaffolds can be susceptible to oxidation, potentially forming colored dimers or trimers. The energy from UV or visible light can also catalyze the formation of radical species, leading to a complex mixture of minor degradation products.[5] Storing the compound under an inert atmosphere and in the dark is crucial to prevent these issues.
Q: I am using the compound in a reaction with a strong base (e.g., NaH), and I'm seeing multiple byproducts. Is the compound unstable to these conditions?
A: Yes, strong bases can cause issues beyond simple lactam hydrolysis. The N-H proton is acidic and can be readily deprotonated by bases like sodium hydride (NaH).[6] While this is often a desired step for N-alkylation, the resulting anion can be reactive and may participate in undesired side reactions or decomposition if not consumed quickly by the intended electrophile. Careful control of temperature and reaction time is essential.
Section 4: Protocols for Stability Assessment (Forced Degradation)
To proactively understand the stability of this compound, a forced degradation study is the most effective approach.[7][8] These studies intentionally stress the molecule to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[5][7][8]
Caption: General workflow for a forced degradation study.
Experimental Protocols
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
1. Acidic Hydrolysis
-
Add 1 mL of 0.1 M HCl to a vial containing 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis
-
Add 1 mL of 0.1 M NaOH to a vial containing 1 mL of a 1 mg/mL stock solution.
-
Keep at room temperature, as base hydrolysis is often rapid.
-
Withdraw aliquots at short time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation
-
Add 1 mL of 3% H₂O₂ to a vial containing 1 mL of a 1 mg/mL stock solution.
-
Incubate at room temperature, protected from light.
-
Monitor the reaction by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Inject directly for HPLC analysis.
4. Thermal Degradation
-
For solid-state analysis, place a few milligrams of the solid compound in an 80°C oven.[4]
-
For solution analysis, incubate a sealed vial of the 1 mg/mL stock solution at 80°C.
-
Sample at time points (e.g., 1, 3, 5 days). For the solid, dissolve a weighed amount in the mobile phase before analysis.
Table 2: Summary of Typical Forced Degradation Conditions
| Degradation Type | Stress Agent | Typical Conditions |
| Hydrolysis | 0.1 M HCl / 0.1 M NaOH | Room Temp to 60°C[5] |
| Oxidation | 3% H₂O₂ | Room Temp[5] |
| Thermal (Dry) | Heat Chamber | 80°C / 75% RH[5] |
| Photolytic | Controlled Light Source | 1.2 million lux hours (Vis) & 200 W h/m² (UV) |
Section 5: Analytical Methods for Stability Monitoring
Q: What is the best analytical technique to monitor the stability of this compound?
A: The primary and most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , coupled with a UV detector and ideally a Mass Spectrometer (MS).
-
HPLC-UV: Allows for the separation and quantification of the parent compound from its degradation products. A stability-indicating method is one that can resolve the parent peak from all significant degradant peaks.
-
HPLC-MS: Is invaluable for identifying the degradation products by providing mass-to-charge ratio (m/z) information, which helps in structure elucidation.[10]
Table 3: Example HPLC Method for Stability Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Section 6: Frequently Asked Questions (FAQs)
Q: What are the expected hazardous decomposition products upon incineration? A: Thermal decomposition will likely generate toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
Q: Can I dissolve the compound in DMSO for long-term storage as a stock solution? A: While DMSO is an excellent solvent, storing compounds in it for extended periods is generally not recommended. DMSO is hygroscopic (absorbs water from the air), which can facilitate hydrolysis over time. Furthermore, some compounds are unstable in DMSO. For long-term storage, it is best to keep the compound as a solid at -20°C and prepare solutions fresh as needed.
Q: How can I differentiate between a degradation product and a process-related impurity from the synthesis? A: This is a critical question. A process-related impurity will be present in the starting material (t=0 analysis). A degradation product will form and increase in concentration over time or upon exposure to stress conditions. Running a forced degradation study and comparing the resulting chromatograms to your initial purity analysis is the definitive way to make this distinction.
References
- Fisher Scientific. (2023). Safety Data Sheet for 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-1-indanone.
- Shinde, N. et al. (2016).
- Sigma-Aldrich. 5-Bromo-6-chloro-1H-indole.
- Ligasova, A. et al. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Chaudhary, M. et al. (2016).
- Patel, S. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus America.
- Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
- Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside.
- CymitQuimica. 5-Bromo-6-chloro-2,3-dihydro-1H-indol-2-one.
- Japan Environmental Management Association for Industry. III Analytical Methods.
- National Center for Biotechnology Information. (2023).
- U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
- Labsolu. 5‐bromo‐6‐chloro‐2,3‐dihydro‐1H‐indol‐2‐one.
- Labsolu. 6‐bromo‐5‐chloro‐3‐methyl‐1h‐indole.
- National Center for Biotechnology Information. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. PubChem Compound Summary.
- Google Patents. (2020). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
- Science.gov. degradation product formed: Topics by Science.gov.
- Benchchem. 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside.
- Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS.
- Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo-.
- ResearchGate. (2019).
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Technical Support Center: A Guide to Improving the Solubility of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one and similar poorly soluble compounds in their experimental assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively. We will explore the root causes of poor solubility and present a systematic approach to overcoming them, ensuring the integrity and reliability of your data.
Section 1: Understanding the Core Problem - Frequently Asked Questions
Before diving into solutions, it's critical to understand the nature of the problem. This section addresses the most common questions our team receives regarding compound solubility.
Q1: Why is my compound, this compound, so difficult to dissolve in aqueous assay buffers?
The structure of this compound inherently predicts poor aqueous solubility. Its molecular architecture includes a rigid, fused ring system, two halogen atoms (bromine and chlorine), and a high number of carbon atoms relative to heteroatoms that can form hydrogen bonds. These features contribute to a high LogP (a measure of lipophilicity or "greasiness"), making the molecule much more comfortable in an organic, non-polar environment than in water.[1][2] The process of dissolution requires solvent molecules to surround the solute, and the high energy required to break the strong intermolecular forces in the compound's crystal lattice is not sufficiently compensated by its interaction with water molecules.[1]
Q2: I have a clear stock solution in 100% DMSO, but the compound crashes out when I add it to my assay medium. What's happening?
This is a classic and very common problem that stems from the difference between a compound's solubility in a pure organic solvent and its solubility in an aqueous medium.[3] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, the dramatic shift in solvent polarity upon dilution into your aqueous assay buffer (e.g., cell culture media or phosphate-buffered saline) causes the compound's solubility limit to plummet.[4][5] This leads to the compound precipitating out of the solution, a phenomenon often related to its kinetic solubility.[3]
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my assay?
Understanding this distinction is fundamental to troubleshooting precipitation issues.
-
Thermodynamic Solubility is the true, equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent (like your assay buffer) when the solid compound is in equilibrium with the solution over a long period. This is a stable state.[6][7]
-
Kinetic Solubility is measured by determining the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[8][9] This process can create a temporary, supersaturated solution that is thermodynamically unstable and will eventually precipitate.[6]
For most in vitro assays, you are dealing with kinetic solubility. If your target concentration exceeds the kinetic solubility limit in the final assay buffer, you will observe precipitation, which can lead to inaccurate and unreliable results.[10]
Section 2: A Systematic Workflow for Tackling Solubility Issues
Follow this structured approach to diagnose and resolve solubility problems methodically. The goal is to find a reliable method to keep your compound in solution at the desired concentration without interfering with the assay.
Q4: What is the best practice for preparing a high-quality stock solution?
An incompletely dissolved or precipitated stock solution is a primary source of error.[10] A clear-looking solution can be deceiving; microscopic particles may be present.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need Molecular Weight * 0.010 moles/L * 0.001 L grams).[11]
-
Weigh Compound: Accurately weigh the compound using an analytical balance into a suitable vial (e.g., an amber glass vial).
-
Add Solvent: Add approximately 80% of the final required volume of high-purity, anhydrous DMSO.
-
Promote Dissolution:
-
Vortex: Vortex the vial vigorously for 1-2 minutes.
-
Sonicate: Place the vial in a bath sonicator for 10-15 minutes to break up small aggregates.
-
Warm (Optional): If the compound is still not dissolving, you can gently warm the solution to 37°C for a short period. Caution: Be aware of potential compound degradation with heat.
-
-
Bring to Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume.[12]
-
Mix and Store: Invert the vial several times to ensure homogeneity. Store at -20°C or -80°C, protected from light and moisture. Before each use, thaw the stock completely and vortex gently to ensure it is redissolved.
Q5: How can I quickly determine the kinetic solubility of my compound in my specific assay buffer?
Performing a simple solubility test before your main experiment can save significant time and resources.
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
-
Prepare Serial Dilutions: In a 96-well clear plate, add your assay buffer to a series of wells.
-
Add Compound Stock: Add a small, consistent volume of your DMSO stock solution to each well to create a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your planned assay conditions (e.g., 0.5%).
-
Incubate: Incubate the plate at the same temperature as your assay (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Inspect for Precipitation: Visually inspect the wells against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility. For more quantitative results, a plate reader capable of nephelometry (light scattering) can be used.[13]
| Condition | Final Compound Conc. (µM) | Final DMSO Conc. (%) | Observation (after 2h at 37°C) |
| 1 | 200 | 0.5 | Heavy Precipitate |
| 2 | 100 | 0.5 | Slight Cloudiness |
| 3 | 50 | 0.5 | Clear |
| 4 | 25 | 0.5 | Clear |
| 5 | 10 | 0.5 | Clear |
| Result: The approximate kinetic solubility under these conditions is ~50 µM . |
Section 3: Advanced Strategies for Solubility Enhancement
If your desired assay concentration is above the compound's kinetic solubility, you will need to employ an enhancement strategy.
A. Optimizing Solvent Systems
Q6: What is the maximum recommended concentration of DMSO in a cell-based assay, and what are the risks?
While essential for solubilizing your compound, DMSO is not inert. A final concentration above 1% can cause cellular stress, and even concentrations as low as 0.25-0.5% can have inhibitory or stimulatory effects on certain cellular pathways, confounding your results.[14][15]
Best Practice: Always aim for the lowest possible final DMSO concentration, ideally ≤0.5% .[3] Ensure that your vehicle control wells contain the exact same final concentration of DMSO as your treatment wells.
Q7: Are there alternative organic solvents I can use?
Yes, though each has its own profile of solubilizing power and cellular toxicity.
| Solvent | Pros | Cons | Recommended Max Conc. |
| DMSO | Excellent solubilizing power for many compounds.[5] | Can be toxic at >1%; can interfere with assays.[14][15] | <0.5% |
| Ethanol | Less toxic than DMSO for some cell lines. | Less powerful solvent than DMSO; can affect metabolic processes.[14] | <0.5% |
| DMF | Strong solvent, similar to DMSO. | Generally more toxic than DMSO. | Use with caution, <0.1% |
| Propylene Glycol | Generally recognized as safe (GRAS), low volatility.[16] | Higher viscosity; may not be a strong enough solvent. | <1% |
B. Modifying the Aqueous Buffer
Q8: Can using co-solvents or other additives in the buffer improve solubility?
Yes, certain excipients can act as "solubility enhancers" and are a powerful tool.
| Enhancer Type | Example(s) | Mechanism of Action | Key Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form water-soluble "inclusion complexes" where the hydrophobic compound sits inside the cyclodextrin's core.[17][18] | Can sometimes extract cholesterol from cell membranes. Must be tested for assay interference. |
| Surfactants | Tween® 80, Pluronic® F-68 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[19][20] | Can lyse cells at higher concentrations (above the critical micelle concentration). Can interfere with protein-based assays. |
| Polymers | PEG-400, PVP | Can increase the "solubilizing potentiality" of the solvent system.[19][21] | Can increase viscosity. Must be tested for biological effects. |
Protocol for Using a Solubility Enhancer:
-
Select an Enhancer: Based on your assay type, choose an appropriate enhancer (e.g., HP-β-CD is often a good starting point for cell-based assays).
-
Prepare Buffer with Enhancer: Dissolve the enhancer in your assay buffer at a desired concentration (e.g., 10 mM HP-β-CD).
-
Re-run Solubility Test: Repeat the "Kinetic Solubility Assessment" (Protocol 2) using this new buffer.
-
Validate: Crucially, run a control experiment to ensure the enhancer itself does not affect your assay readout (e.g., cell viability, enzyme activity).
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound, leading to more accurate, reproducible, and reliable experimental data.
References
- Al-Gousous, J., & Langguth, P. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science.
-
Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Chemistry LibreTexts. (2023). Preparing Solutions. [Link]
-
Nagy, Z. K., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
ResearchGate. (2015). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]
-
Tarning, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Soni, K., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Visan, A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PubChem. 6-Bromo-5-chloro-1H-indole. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
IFF. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. [Link]
-
Creative Biolabs. (2024). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. [Link]
-
ResearchGate. (2017). Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. [Link]
-
ACS Publications. (2023). Interactive Knowledge-Based Kernel PCA for Solvent Selection. [Link]
-
MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]
-
Scilit. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. [Link]
-
PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Characterization and Troubleshooting of Impurities in the Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Introduction: 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a substituted oxindole, serves as a critical building block in the synthesis of various pharmacologically active molecules. The isomeric purity and overall impurity profile of this intermediate are paramount, as even trace amounts of contaminants can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), mandate the identification and characterization of impurities present at levels above 0.10-0.15% in the drug substance.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot common impurities encountered during the preparation of this key intermediate.
Section 1: Understanding Potential Impurities
This section addresses the likely impurities that can arise during the synthesis, categorized by their formation mechanism. A proactive understanding of these potential side-products is the first step in developing a robust control strategy.
Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?
The formation of impurities is intrinsically linked to the chosen synthetic route. Most syntheses of substituted oxindoles involve steps such as halogenation of an aniline or indole precursor, N-alkylation, and cyclization.[3][4] Each of these steps presents opportunities for side reactions. The most common impurities can be classified as follows:
-
Isomeric Impurities: These arise from a lack of complete regioselectivity during the halogenation steps. The directing effects of substituents on the aromatic ring can lead to the formation of various bromo-chloro isomers.
-
Starting Material & Intermediate Carryover: Incomplete reactions can lead to the presence of unreacted starting materials or stable intermediates in the final product.
-
By-products from Side Reactions: These include products from dehalogenation, over-halogenation, or degradation of reactants and products under the reaction conditions.
-
Contaminants from Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis and may even react to form new impurities. For instance, a 5-bromoindole contaminant in a 5-chloroindole starting material has been shown to lead to the corresponding bromo-analogue impurity in the final product.[1]
The diagram below illustrates a generalized synthetic pathway and the points at which common impurities may form.
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
Technical Support Center: Strategies for Scaling the Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one. The content is structured to address specific challenges encountered during scale-up, moving from high-level strategic questions to granular, step-by-step troubleshooting.
Section 1: Synthesis Strategy & Workflow
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most reliably achieved on a larger scale via a two-stage process. This involves the initial construction of the corresponding isatin intermediate (6-Bromo-5-chloro-1H-indole-2,3-dione) followed by a selective reduction of the C3-ketone. This approach allows for purification of a stable intermediate, which is critical for ensuring the purity of the final product, especially at scale.
The recommended pathway begins with 3-bromo-4-chloroaniline, proceeding through an acid-catalyzed cyclization to form the isatin, which is then reduced.
Overall Synthetic Workflow
Caption: Proposed two-stage synthetic workflow for scale-up.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise when planning the scale-up of this synthesis.
Q1: Why is the two-stage isatin-to-oxindole route preferred for scale-up over a direct cyclization to the oxindole? A: The two-stage approach offers superior control and purity. Isatin intermediates are often highly crystalline, intensely colored solids that are readily purified by recrystallization. Performing this purification at the intermediate stage removes impurities that could otherwise complicate the final reduction step and isolation of the target oxindole. Direct oxindole syntheses, such as palladium-catalyzed cyclizations of α-chloroacetanilides, can be sensitive to catalyst poisoning and may require challenging chromatographic purification at a large scale.[1]
Q2: What are the most critical safety concerns when scaling this process? A: The primary hazards are associated with Stage 1, the Sandmeyer isatin synthesis.
-
Strong Acid Handling: The cyclization step uses large volumes of concentrated sulfuric acid, which is highly corrosive and generates significant heat upon dilution. Ensure appropriate personal protective equipment (PPE) and use reactors designed for corrosive, exothermic processes.
-
Exothermic Reaction: The cyclization is often highly exothermic. A robust cooling system for the reactor is mandatory to maintain the target temperature. Runaway reactions can lead to rapid pressure buildup and vessel failure.
-
Gas Evolution: Although the classic Sandmeyer reaction to install a halide from a diazonium salt evolves N₂ gas[2][3], this specific isatin synthesis variant does not. However, side reactions at elevated temperatures could potentially generate gaseous byproducts. All large-scale reactions should be conducted in a well-ventilated area or in a closed system with appropriate pressure relief.
Q3: Can alternative reagents be used for the final reduction step? A: Yes. While hydrazine hydrate (in a Wolff-Kishner or modified reduction) is effective, it is also highly toxic. For greener and often safer processing, catalytic hydrogenation is an excellent alternative. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, or a transfer agent like ammonium formate) can cleanly effect the reduction. The choice depends on available equipment (e.g., a high-pressure hydrogenator) and cost considerations.
Q4: What are the key parameters to monitor for ensuring batch-to-batch consistency? A:
-
Purity of Starting Material: The purity of the initial 3-bromo-4-chloroaniline is paramount. Impurities can lead to side products that are difficult to remove later.
-
Temperature Control: Strictly control the temperature during the addition of the isonitrosoacetanilide intermediate to the sulfuric acid. Temperature fluctuations are a primary cause of yield loss and impurity formation.
-
Reaction Completeness: Use in-process controls (e.g., TLC, HPLC) to monitor the disappearance of starting material at each stage before proceeding to the next step or workup.
-
Water Content: Ensure all reagents and solvents are appropriately dry where necessary, particularly if using moisture-sensitive catalysts or reagents.
Section 3: Troubleshooting Guide
This guide provides solutions to specific experimental issues in a direct question-and-answer format.
Stage 1: Synthesis of 6-Bromo-5-chloro-1H-indole-2,3-dione (Isatin)
Q: My cyclization reaction resulted in a low yield and a large amount of black, tarry material. What went wrong? A: This is a classic sign of an uncontrolled exotherm during the addition of the intermediate to the concentrated sulfuric acid.
-
Causality: The cyclization reaction has a high activation energy but is very exothermic once initiated. If the addition is too fast or the cooling is insufficient, the local temperature can spike, causing the organic material to decompose or polymerize ("char").
-
Solution:
-
Reduce Addition Rate: Add the dried isonitrosoacetanilide intermediate portion-wise to the stirred, pre-cooled sulfuric acid at a rate that allows the cooling system to maintain a steady internal temperature (e.g., 65-75 °C).
-
Ensure Efficient Stirring: Inadequate mixing can create localized hot spots. Ensure the reactor's impeller design provides good top-to-bottom turnover of the viscous sulfuric acid mixture.
-
Pre-cool the Acid: Start with the sulfuric acid at the lower end of the target temperature range before beginning the addition.
-
Q: The reaction seems complete by TLC, but after quenching on ice, the isatin product won't precipitate or forms an oily mass. Why? A: This typically points to two issues: incomplete reaction or the presence of sulfonated byproducts.
-
Causality: If the reaction did not go to completion, the unreacted, more soluble intermediate will interfere with the crystallization of the product. Alternatively, if the reaction temperature was too high, sulfonation of the aromatic ring can occur, leading to water-soluble, tarry byproducts.
-
Solution:
-
Verify Reaction Completion: Ensure the reaction is truly complete by a stable in-process control reading over 30-60 minutes.
-
Controlled Quench: Instead of pouring the reaction mixture onto ice, consider a "reverse quench." Slowly and carefully add ice or cold water to the reaction vessel with vigorous stirring and cooling to control the quench exotherm. This can sometimes promote better crystal formation.
-
Extraction: If the product remains oily, it may need to be extracted from the aqueous acid into a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and recrystallization. This is less ideal for scale-up but can salvage a batch.
-
Stage 2: Reduction to this compound
Q: My reduction reaction stalled, and I have a mixture of the starting isatin and the desired oxindole. How can I fix this? A: This indicates an issue with the activity or stoichiometry of your reducing agent.
-
Causality (Catalytic Hydrogenation): The palladium catalyst may be poisoned or deactivated. Isatins or trace impurities (like sulfur compounds) can sometimes inhibit the catalyst surface. The hydrogen pressure might also be insufficient.
-
Causality (Hydrazine Reduction): The reaction may require a higher temperature to proceed to completion, or the grade of hydrazine hydrate may contain inhibitors or be of lower-than-expected concentration.
-
Solution:
-
Catalytic Hydrogenation: Filter the current mixture to remove the old catalyst. Add a fresh charge of Pd/C catalyst and resume the hydrogenation. You may also need to increase the hydrogen pressure or reaction temperature according to established safety protocols.
-
Hydrazine Reduction: Increase the reaction temperature and monitor by TLC/HPLC. If it still does not proceed, a careful additional charge of hydrazine hydrate may be required.
-
Q: The reduction worked, but I've formed a significant amount of a non-polar byproduct. What is it and how can I avoid it? A: This is likely due to over-reduction.
-
Causality: The desired product is an oxindole (an amide). Under forcing conditions, the amide carbonyl can be further reduced to a methylene group, yielding the corresponding 6-bromo-5-chloro-2,3-dihydro-1H-indole (indoline).
-
Solution:
-
Milder Conditions: Reduce the reaction temperature, pressure (for hydrogenation), or reaction time.
-
Stoichiometry: If using a chemical reductant, use a more precise stoichiometry instead of a large excess.
-
Monitor Closely: Do not let the reaction run for an extended period after the starting material has been consumed. Frequent monitoring is key to stopping the reaction at the desired oxindole stage.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Section 4: Experimental Protocols & Data
Table 1: Reagent Quantities for Synthesis
| Reagent/Solvent | Step | Lab Scale (10g Product) | Pilot Scale (100g Product) | Molar Eq. |
| 3-Bromo-4-chloroaniline | 1 | 10.0 g | 100.0 g | 1.0 |
| Chloral Hydrate | 1 | 8.8 g | 88.0 g | 1.1 |
| Hydroxylamine HCl | 1 | 11.1 g | 111.0 g | 3.3 |
| Sodium Sulfate (anhydrous) | 1 | 61.5 g | 615.0 g | - |
| Water | 1 | 200 mL | 2.0 L | - |
| Conc. Sulfuric Acid | 1 | 80 mL | 800 mL | - |
| Hydrazine Hydrate (80%) | 2 | 6.0 mL | 60.0 mL | ~3.0 |
| Ethylene Glycol | 2 | 100 mL | 1.0 L | - |
Note: Quantities are approximate and should be optimized based on stoichiometry and reagent purity.
Protocol 1: Synthesis of 6-Bromo-5-chloro-1H-indole-2,3-dione
WARNING: This procedure involves highly corrosive and toxic materials. Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Isonitrosoacetanilide Formation:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer and condenser, add water (200 mL), 3-bromo-4-chloroaniline (10.0 g), and chloral hydrate (8.8 g).
-
Heat the mixture to 60 °C with vigorous stirring.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (11.1 g) and anhydrous sodium sulfate (61.5 g) in water (50 mL).
-
Add the hydroxylamine solution to the reaction flask in one portion. The mixture should turn cloudy.
-
Heat to reflux and maintain for 5-10 minutes until the reaction clarifies.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a pale solid.
-
Filter the solid, wash with cold water, and dry thoroughly under vacuum.
-
-
Cyclization:
-
CAUTION: This step is exothermic. Pre-cool a reactor vessel containing concentrated sulfuric acid (80 mL) to 60 °C.
-
Add the dried intermediate from the previous step to the stirred sulfuric acid in small portions, ensuring the internal temperature does not exceed 80 °C.
-
Once the addition is complete, heat the mixture to 80-85 °C and hold for 15-20 minutes.
-
Carefully cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly onto crushed ice (500 g) with vigorous stirring.
-
The red-orange 6-Bromo-5-chloro-isatin will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The crude product can be recrystallized from acetic acid or ethanol if necessary.
-
Protocol 2: Reduction to this compound
-
To a flask equipped with a stirrer and condenser, add the 6-Bromo-5-chloro-isatin (e.g., 10 g) and ethylene glycol (100 mL).
-
Add hydrazine hydrate (6.0 mL) and heat the mixture to 120-130 °C. The color should change from red/orange to a lighter yellow/tan.
-
Maintain this temperature for 2-3 hours, monitoring the reaction by TLC or HPLC for the disappearance of the isatin starting material.
-
Cool the reaction mixture to room temperature and add water (200 mL).
-
The product will precipitate as an off-white to tan solid. Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or isopropanol to yield the pure this compound.
References
-
Efficient Entry to Diversely Functionalized Spirocyclic Oxindoles from Isatins through Carbonyl-Addition/Cyclization Reaction Sequences. The Journal of Organic Chemistry. Available at: [Link]
-
Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules. Available at: [Link]
-
Synthesis of Tetracyclic Oxindoles from Isatin Containing Baylis-Hillman Adducts via Pd-Catalyzed Cyclization. Korean Chemical Society. Available at: [Link]
-
Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of Bangladesh Academy of Sciences. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. Available at: [Link]
-
Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Synthesis of Isatin and 5-Bromoisatin Derivatives. ResearchGate. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]
- CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl. Google Patents.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
Sources
Troubleshooting guide for failed reactions involving 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. This guide is designed to provide expert advice and troubleshooting strategies for common synthetic challenges encountered when working with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate your research and development efforts successfully.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The structure of this compound presents several key reactive sites for synthetic modification:
-
N-H of the Lactam: The nitrogen atom can be deprotonated to form an amide anion, which is nucleophilic and can participate in reactions like N-arylation or N-alkylation.
-
Aryl Bromide (C6-Br): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Aryl Chloride (C5-Cl): While less reactive than the aryl bromide, the aryl chloride can also undergo cross-coupling reactions under more forcing conditions. This differential reactivity can be exploited for selective functionalization.
-
α-Carbon (C3): The methylene group adjacent to the carbonyl can be deprotonated under suitable basic conditions to form an enolate, which can then react with various electrophiles.
Troubleshooting Failed Reactions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Yield in Buchwald-Hartwig N-Arylation
Problem: You are attempting an N-arylation of this compound with an aryl halide and observe low conversion of your starting material.
Possible Causes & Solutions:
-
Inadequate Base: The choice of base is critical for deprotonating the oxindole nitrogen.[1][2]
-
Troubleshooting: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.[3] The pKa of the N-H bond in the oxindole is crucial, and a sufficiently strong base is required for efficient deprotonation to initiate the catalytic cycle.
-
-
Catalyst and Ligand Incompatibility: Not all palladium catalysts and phosphine ligands are suitable for every substrate.
-
Troubleshooting: For electron-rich oxindoles, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or DavePhos are often effective.[2][3] Consider screening a panel of ligands. Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can also lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[4][5]
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.
-
Steric Hindrance: Highly substituted aryl halides or bulky groups near the oxindole nitrogen can impede the reaction.[8][9]
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
-
Set up a parallel reaction array in oven-dried vials under an inert atmosphere (e.g., argon or nitrogen).
-
To each vial, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0 eq).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the appropriate ligand (if not using a precatalyst).
-
Dispense the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | CuI (10 mol%) |
| Ligand | None | XPhos (4 mol%) | DMEDA (20 mol%) |
| Base | NaOt-Bu (2.0 eq) | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 100 °C | 110 °C | 120 °C |
Scenario 2: Unwanted Side Products in Suzuki-Miyaura Coupling
Problem: You are performing a Suzuki-Miyaura coupling at the C6-bromo position and observe significant formation of a de-brominated byproduct (5-chloro-2,3-dihydro-1H-indol-2-one) or homocoupling of the boronic acid.
Possible Causes & Solutions:
-
Proto-deboronation of the Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures or in the presence of water and base, leading to the formation of the corresponding arene.
-
Troubleshooting: Use freshly purchased or recrystallized boronic acid. Consider using a more stable boronic acid derivative, such as a pinacol ester. Ensure your solvent and reagents are dry.
-
-
Reductive Dehalogenation of the Aryl Bromide: The palladium catalyst can facilitate the reductive cleavage of the C-Br bond, particularly if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.[11][12]
-
Inefficient Transmetalation: A slow transmetalation step can lead to side reactions of the organopalladium intermediate.
-
Troubleshooting: The choice of base is crucial for activating the boronic acid. An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is often effective. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate.[14]
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting and optimizing Suzuki-Miyaura reactions.
Scenario 3: Hydrolysis of the Lactam Ring
Problem: During your reaction or workup, you observe the formation of an amino acid byproduct, indicating the hydrolysis of the lactam amide bond.
Possible Causes & Solutions:
-
Strongly Basic or Acidic Conditions: The lactam ring is susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures.
-
Troubleshooting: If possible, use milder bases or acids. For workup, avoid strong acids or bases for quenching. Use a saturated aqueous solution of NH₄Cl for acidic quenches or a saturated aqueous solution of NaHCO₃ for basic quenches. Perform extractions quickly and at room temperature.
-
-
Presence of Water at High Temperatures: The combination of water and high reaction temperatures can promote hydrolysis.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous if the reaction chemistry allows. If an aqueous base is required (e.g., in Suzuki coupling), minimize the reaction time and temperature to the extent possible.
-
Diagram of Lactam Hydrolysis
Caption: The hydrolysis pathway of the oxindole lactam to the corresponding amino acid.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Copper-Diamine Catalysts. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]
-
Wikipedia. Dehalogenation.[Link]
-
Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]
-
Zhang, H., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 13(2), 353-359. [Link]
-
University of Rochester. Troubleshooting: I Can't Reproduce an Earlier Experiment![Link]
-
University of Rochester. How to Troubleshoot a Reaction.[Link]
-
Wu, X., et al. (2008). Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. Organic Letters, 10(14), 2927-2930. [Link]
-
MDPI. (2020). Recent Progress Concerning the N-Arylation of Indoles.[Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05273J [pubs.rsc.org]
- 10. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. Dehalogenation - Wikipedia [en.wikipedia.org]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one. The content is structured in a problem-oriented question-and-answer format to directly address potential challenges encountered during experimentation. We will explore viable alternative synthetic pathways, offering insights into the rationale behind procedural choices and providing robust troubleshooting strategies.
Introduction: The Challenge of Synthesizing Dihalogenated Oxindoles
This compound is a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The precise installation of two different halogen atoms on the benzene ring of the oxindole core presents a significant synthetic challenge, requiring careful control of regioselectivity and reaction conditions. This guide outlines logical and experimentally grounded strategies to achieve this synthesis, focusing on common pitfalls and their solutions.
Part 1: Proposed Alternative Synthetic Pathways
Two primary retrosynthetic strategies are proposed, each with distinct advantages and potential challenges.
Pathway A: Intramolecular Friedel-Crafts Cyclization
This is a direct and convergent approach starting from a commercially available aniline. The key step is an intramolecular Friedel-Crafts acylation to form the oxindole ring.
Caption: Pathway A: Synthesis via Intramolecular Friedel-Crafts Cyclization.
Pathway B: The Isatin Route
This pathway involves the initial construction of a dihalogenated isatin intermediate, which is subsequently reduced to the target oxindole. This route offers better control over the cyclization step.
Caption: Pathway B: Synthesis via a Dihalogenated Isatin Intermediate.
Part 2: Technical Support Center - FAQs & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Section 2.1: Issues Related to Starting Materials & Acylation (Pathway A)
Question 1: My acylation of 4-bromo-3-chloroaniline with chloroacetyl chloride is giving a low yield. What are the common causes?
Answer: Low yields in the initial acylation step are typically due to three main factors:
-
Base Inefficiency: The base (e.g., sodium bicarbonate, triethylamine) is crucial for scavenging the HCl byproduct. If the base is not strong enough or is not present in sufficient stoichiometric amounts, the reaction mixture will become acidic. This protonates the aniline's amino group, deactivating it as a nucleophile and halting the reaction.
-
Troubleshooting:
-
Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base. For anilines, which are weak bases, a stronger, non-nucleophilic organic base like triethylamine or DIPEA might be more effective than inorganic bases like NaHCO₃.
-
Add the base to the aniline solution before the dropwise addition of chloroacetyl chloride.
-
-
-
Competing Reactions: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good choices.
-
-
-
Purity of Aniline: The starting aniline must be pure. Aniline and its derivatives are prone to air oxidation, which can lead to colored impurities that interfere with the reaction.
Question 2: I am observing multiple products in my acylation reaction. What could they be?
Answer: The primary side product is often the result of di-acylation, where the nitrogen is acylated twice. However, this is less common under standard conditions. A more likely scenario is the formation of oligomeric byproducts if temperature control is poor.
-
Troubleshooting:
-
Perform the reaction at a low temperature (0 °C) to control the reactivity of the chloroacetyl chloride. Add the acylating agent dropwise over a prolonged period to maintain a low concentration and minimize side reactions.
-
Use a slight excess of the aniline relative to the chloroacetyl chloride to favor the mono-acylated product.
-
Section 2.2: Troubleshooting the Intramolecular Friedel-Crafts Cyclization (Pathway A)
Question 3: The Friedel-Crafts cyclization of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is failing or giving a very low yield. Why?
Answer: This is the most critical and challenging step in Pathway A. Failure is often linked to the electronic nature of the aromatic ring and the reaction conditions.[3][4]
-
Deactivated Aromatic Ring: The presence of two electron-withdrawing halogen atoms (Bromo and Chloro) deactivates the aromatic ring, making it a poor nucleophile for the intramolecular electrophilic aromatic substitution.[3][5]
-
Causality: The halogens inductively withdraw electron density, reducing the ring's ability to attack the electrophilic acylium ion intermediate generated from the chloroacetamide side chain.
-
Troubleshooting:
-
Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product (the oxindole) can complex with the catalyst, deactivating it.[3] Start with at least 1.5 to 2.0 equivalents of AlCl₃.
-
Higher Temperatures: While risky, carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition. A temperature range of 60-80 °C can be explored.
-
Alternative Lewis Acids: Consider using a stronger Lewis acid system or one that operates under different conditions. For example, polyphosphoric acid (PPA) at high temperatures is a classic alternative for intramolecular cyclizations.
-
-
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water will hydrolyze it, rendering it inactive.[3]
-
Troubleshooting:
-
Use a fresh, unopened bottle of AlCl₃. If the bottle has been opened previously, the top layer may be deactivated.
-
Ensure strictly anhydrous conditions: oven-dried glassware, anhydrous solvent (like nitrobenzene or dichloroethane for higher temperatures), and an inert atmosphere are essential.
-
-
Question 4: My cyclization is producing an isomeric product. How can I control the regioselectivity?
Answer: The cyclization should theoretically proceed to the position ortho to the amino group and para to the bromine atom. However, a small amount of the other isomer (cyclization ortho to the chlorine) might form.
-
Steric Hindrance: The bromine atom is larger than the chlorine atom, which may sterically favor cyclization adjacent to the less bulky chlorine. However, electronic effects usually dominate.
-
Electronic Direction: The nitrogen atom is a powerful ortho, para-director. The cyclization will overwhelmingly favor the position ortho to it. The position between the two halogens is highly sterically hindered and electronically unfavorable.
-
Troubleshooting:
-
Lowering the reaction temperature can sometimes increase selectivity, although it may decrease the overall rate.
-
If a mixture of isomers is obtained, purification by column chromatography or recrystallization will be necessary. Characterization by ¹H NMR will be critical to confirm the structure.
-
Section 2.3: Navigating the Isatin Route (Pathway B)
Question 5: The Sandmeyer synthesis of 6-bromo-5-chloro-isatin is giving a low yield and a tar-like byproduct. What is going wrong?
Answer: The Sandmeyer isatin synthesis is a robust but often messy reaction if not controlled carefully. It involves the formation of an isonitrosoacetanilide followed by acid-catalyzed cyclization.[6][7]
-
Temperature Control is Critical: The cyclization step with concentrated sulfuric acid is highly exothermic. If the temperature rises uncontrollably, it will lead to sulfonation of the aromatic ring and extensive decomposition (tar formation).
-
Troubleshooting:
-
Add the dry isonitrosoacetanilide intermediate to the sulfuric acid in small portions.
-
Maintain the temperature strictly between 60-70 °C during the addition, using an ice bath for cooling as needed.[6]
-
After the addition is complete, heat the mixture gently to 80 °C for a short period (e.g., 10 minutes) to ensure the reaction goes to completion before quenching.[6]
-
-
-
Incomplete Quenching/Precipitation: The product is precipitated by pouring the acidic reaction mixture onto a large volume of crushed ice. If this is not done effectively, the product may not fully precipitate or may be contaminated.
-
Troubleshooting:
-
Use at least 10-12 times the volume of ice relative to the sulfuric acid mixture.
-
Stir the ice-water mixture vigorously as you slowly pour the acid solution into it. This ensures rapid cooling and prevents localized heating.
-
Allow the mixture to stand for at least 30 minutes to ensure complete precipitation before filtering.[6]
-
-
Question 6: The final reduction of 6-bromo-5-chloro-isatin to the oxindole is not working. What are my options?
Answer: The reduction of the C3-ketone of the isatin to a methylene group (CH₂) can be achieved under various conditions. If one method fails, others can be attempted.
-
Hydrazine Reduction (Wolff-Kishner type): This is a common and effective method.
-
Protocol: Refluxing the isatin with hydrazine hydrate in a high-boiling solvent like ethylene glycol with a base is a standard procedure. A milder alternative is simply refluxing with hydrazine hydrate in ethanol, which often selectively reduces the C3-ketone without affecting the C2-amide carbonyl.
-
Troubleshooting:
-
Ensure the hydrazine hydrate is of good quality.
-
If the reaction is sluggish, a small amount of a base like sodium acetate can be added.
-
Monitor the reaction by TLC. Over-reduction is unlikely, but incomplete reaction is possible.
-
-
-
Catalytic Hydrogenation: This method can also be effective but may be sensitive to catalyst poisoning.
-
Protocol: Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
Troubleshooting:
-
The substrate must be very pure to avoid poisoning the catalyst.
-
The choice of solvent can be important; ethanol or acetic acid are common choices.
-
-
Part 3: Data Summary of Proposed Pathways
| Step | Reaction | Reagents & Conditions | Potential Yield | Key Challenges |
| A-1 | Acylation | 4-Bromo-3-chloroaniline, Chloroacetyl chloride, NaHCO₃ or Et₃N, DCM, 0 °C to RT | 70-90% | Aniline deactivation, hydrolysis of acyl chloride. |
| A-2 | Friedel-Crafts Cyclization | N-(4-bromo-3-chlorophenyl)-2-chloroacetamide, AlCl₃ (≥1.5 eq.), 1,2-dichloroethane, 60-80 °C | 30-50% | Deactivated ring, moisture sensitivity, regioselectivity.[3][8] |
| B-1 | Isonitrosoacetanilide Formation | 4-Bromo-3-chloroaniline, Chloral hydrate, Hydroxylamine HCl, Na₂SO₄, H₂O, heat | 80-95% | Ensuring complete reaction, proper crystallization.[6] |
| B-2 | Isatin Synthesis | Isonitrosoacetanilide derivative, conc. H₂SO₄, 60-80 °C | 60-75% | Strict temperature control to avoid tar formation.[6] |
| B-3 | Isatin Reduction | 6-Bromo-5-chloro-isatin, Hydrazine hydrate, Ethanol, Reflux | 85-95% | Ensuring complete reduction of the C3-carbonyl. |
References
-
Islam, M. R., & Mohsin, M. (2008). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Jahangirnagar University Journal of Science. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Syntheses. (2026). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan J. Chem. [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
MDPI. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
ResearchGate. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]
-
Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Quinoline. (n.d.). 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)amide hydrogen sulphate. [Link]
-
ResearchGate. (2008). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. [Link]
-
TopSCHOLAR. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
Gassman, P. G., Cue Jr, B. W., & Luh, T. Y. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344-1348. [Link]
-
ScholarWorks. (2022). Synthesis of substituted isatins as potential. [Link]
-
ResearchGate. (2006). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. [Link]
-
National Institutes of Health. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
National Institutes of Health. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloroaniline. [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]
-
National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Institutes of Health. (2018). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][4]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]
-
ResearchGate. (2006). Synthesis and Biological Activity of Some new 2-Heterocyclic/acyclic amino/4'-acetamidophenoxy-3-(4-chloro-phenyl)-3, 4-dihydrobenzo[e]-[3][4]oxazaphosphinine 2-sulfides. [Link]
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National Institutes of Health. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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Validation & Comparative
A Comparative Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one and Other Substituted Oxindoles in Preclinical Cancer Research
This guide provides an in-depth technical comparison of 6-bromo-5-chloro-2,3-dihydro-1H-indol-2-one and other substituted oxindoles, focusing on their performance as potential anticancer agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data from peer-reviewed literature.
Introduction: The Oxindole Scaffold as a Privileged Structure in Oncology
The oxindole core, a bicyclic aromatic structure, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have made it a cornerstone for the development of numerous small-molecule kinase inhibitors and other targeted anticancer agents.[1] The United States Food and Drug Administration (FDA) has approved several oxindole-based drugs, such as Sunitinib, for the treatment of various cancers, underscoring the clinical significance of this molecular architecture.[1]
Halogenation of the oxindole ring has emerged as a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of halogens can influence binding affinity to target proteins, metabolic stability, and cell permeability, often leading to enhanced biological activity.[2][3] This guide focuses on dihalogenated oxindoles, with a particular emphasis on this compound, to elucidate the structure-activity relationships (SAR) that govern their anticancer potential.
Comparative Analysis of Dihalogenated Oxindoles
It is crucial to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in cell lines, assay conditions, and experimental protocols. The data presented here is intended to illustrate general trends in activity based on structural modifications.
Synthesis of Substituted Oxindoles
The synthesis of substituted oxindoles often involves multi-step reaction sequences. A general and adaptable method for the preparation of 6-halogenated and 5,6-dihalogenated oxindoles is the Gassman indole synthesis or variations thereof. A representative synthetic scheme is depicted below.
Caption: Generalized workflow for the synthesis of substituted oxindoles.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established synthetic methodologies for halogenated oxindoles.
-
Step 1: Synthesis of 4-Bromo-3-chloroaniline. Starting from 3-chloroaniline, bromination is achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 2-((4-Bromo-3-chlorophenyl)amino)-2-oxoacetate. To a solution of 4-bromo-3-chloroaniline in an appropriate solvent (e.g., DCM), triethylamine is added, and the mixture is cooled to 0 °C. Ethyl chlorooxoacetate is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction mixture is washed with water and brine, dried, and concentrated.
-
Step 3: Friedel-Crafts Cyclization. The product from Step 2 is treated with a Lewis acid, such as aluminum chloride (AlCl3), in an inert solvent like dichlorobenzene at an elevated temperature (e.g., 120-140 °C). The reaction is quenched by carefully adding ice-cold water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Step 4: Hydrolysis and Decarboxylation. The cyclized product is hydrolyzed with a base (e.g., sodium hydroxide) in a mixture of ethanol and water, followed by acidification with a strong acid (e.g., hydrochloric acid) to induce decarboxylation and yield this compound. The final product is purified by recrystallization or column chromatography.
Comparative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various dihalogenated oxindole derivatives against different human cancer cell lines. This data highlights the influence of the position and nature of the halogen substituents on the cytotoxic potency.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 6-Br, 5-Cl | Not explicitly found in comparative studies | - | - |
| 5,6-Dichlorooxindole | 5-Cl, 6-Cl | A549 (Lung) | 7.63 ± 0.08 | [4] |
| 5-Bromooxindole | 5-Br | PC3 (Prostate) | 3.7 ± 1.0 | [4] |
| 5-Chlorooxindole | 5-Cl | HeLa (Cervical) | 7.2 ± 0.5 | [4] |
| GW5074 (5-Iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinone) | 5-I, 3-(3',5'-diBr-4'-OH-phenyl)methylene | Neuronal cultures | Neuroprotective at low doses, toxic at higher doses | [3] |
Note: The data presented is compiled from different sources and should be interpreted with caution. The absence of data for this compound in direct comparative studies is a notable gap in the current literature.
Mechanistic Insights: How Substituted Oxindoles Exert Their Anticancer Effects
Substituted oxindoles, particularly halogenated derivatives, have been shown to exert their anticancer effects through multiple mechanisms of action. Understanding these pathways is crucial for rational drug design and development.
Kinase Inhibition
A primary mechanism of action for many oxindole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5] Halogenated oxindoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[6]
Caption: Mechanism of kinase inhibition by halogenated oxindoles.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase, peptide substrate, and kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Disruption of Protein-Protein Interactions
Another important mechanism involves the disruption of protein-protein interactions that are critical for cancer cell survival. A notable example is the inhibition of the p53-MDM2 interaction.[2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting the p53-MDM2 interaction, oxindole derivatives can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights
The analysis of available data on halogenated oxindoles reveals several key SAR trends:
-
Position of Halogenation: The position of the halogen substituent on the oxindole ring significantly impacts biological activity. Substitutions at the 5- and 6-positions are common and have been shown to be crucial for anticancer potency.
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) influences the compound's properties. More lipophilic halogens like bromine and iodine can enhance membrane permeability and binding to hydrophobic pockets in target proteins. The electronegativity and size of the halogen also play a role in forming halogen bonds and other non-covalent interactions with the target.
-
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, which can alter the electronic properties of the oxindole ring system. This can influence the compound's reactivity and its ability to interact with biological targets.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, dihalogenated oxindole. Based on the established importance of 5- and 6-position halogenation in enhancing anticancer activity, it is hypothesized that this compound will exhibit significant cytotoxic and kinase inhibitory properties.
Future research should focus on the direct synthesis and biological evaluation of this compound in comparative studies alongside other dihalogenated analogs. This will provide a clearer understanding of its specific performance and potential as a lead compound for the development of novel anticancer therapeutics. Comprehensive kinase profiling and cell-based assays are essential to elucidate its precise mechanism of action and to identify potential predictive biomarkers for its efficacy.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. [Link]
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A Comparative Guide to the Biological Activity of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one Derivatives
Introduction: The Therapeutic Potential of the Oxindole Scaffold
The oxindole structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of natural products and synthetically derived compounds with significant therapeutic value. The inherent biological activity of the oxindole core can be strategically modulated through targeted substitutions on the aromatic ring and at the N-1 and C-3 positions. The introduction of halogen atoms, such as bromine and chlorine, at the C-6 and C-5 positions, respectively, of the 2,3-dihydro-1H-indol-2-one (oxindole) core is a key strategy in the design of novel therapeutic agents. This guide provides a comprehensive evaluation of the biological activities of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one derivatives, with a primary focus on their anticancer and kinase inhibitory properties. Due to the limited publicly available data on this specific scaffold, this guide will draw comparisons from closely related 5-bromo-isatin and 6-bromoindole derivatives to extrapolate and predict the potential biological activities and structure-activity relationships (SAR). Isatin (1H-indole-2,3-dione) is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including oxindoles, and its derivatives have shown significant cytotoxic and antineoplastic properties[1].
Comparative Analysis of Biological Activity: Anticancer and Kinase Inhibition
The anticancer activity of oxindole derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which play pivotal roles in tumor angiogenesis and proliferation.
Structure-Activity Relationship (SAR) Insights
The biological activity of oxindole derivatives is intricately linked to their substitution patterns. Halogenation at the 5 and 6 positions of the oxindole ring can significantly influence the compound's lipophilicity and its ability to form key interactions within the ATP-binding pocket of kinases. The presence of a bromine atom at the 6-position and a chlorine atom at the 5-position is anticipated to enhance the compound's binding affinity to target proteins. For instance, studies on isatin derivatives have shown that the incorporation of halogen atoms at the C-5, C-6, or C-7 positions can improve their anticancer activity[2].
Comparative Anticancer Activity Data
| Compound Class | Derivative/Substitution | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Isatin-based pyrazolines | 5-bromo-isatin conjugate (1d) | Leukemia subpanel | 0.69-3.35 µM | [3] |
| Isatin-imidazole hybrids | Imidazole derivatives | Breast Cancer | <10–100 µM | [2] |
| Isatin-triazole hybrids | Isatin-triazole conjugate (13) | MGC-803 | 9.78 µM | [4] |
This table presents data from closely related isatin derivatives to illustrate the potential anticancer activity of the 6-bromo-5-chloro-oxindole scaffold.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of this compound derivatives necessitates robust and validated experimental protocols. Here, we provide detailed methodologies for two key assays: an in vitro kinase inhibition assay and a cell-based viability assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 enzyme. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity and can be quantified using a luminescence-based detection system.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mixture containing 5x kinase assay buffer, 500 µM ATP, and a 50x peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in sterile deionized water[5].
-
-
Assay Procedure:
-
Add 25 µL of the master mixture to each well of a 96-well white plate.
-
Add 5 µL of the diluted test compound or vehicle control (kinase buffer with DMSO) to the appropriate wells.
-
To initiate the reaction, add 20 µL of recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to each well, except for the "blank" wells which receive 20 µL of kinase assay buffer[6].
-
-
Detection:
-
Add 50 µL of a luminescence-based kinase activity detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro VEGFR-2 Kinase Inhibition Assay.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution.
-
Add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[8][9][10].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) value by plotting the percentage of viability against the compound concentration.
-
Caption: Workflow for the MTT Cell Viability Assay.
Underlying Signaling Pathways
The anticancer effects of many oxindole derivatives are mediated through the inhibition of key signaling pathways that drive cell proliferation, survival, and angiogenesis. The EGFR signaling pathway is a prime example.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands such as EGF, activates several downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways[11][12]. These pathways ultimately lead to DNA synthesis and cell proliferation[13]. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. 6-Bromo-5-chloro-oxindole derivatives, by acting as kinase inhibitors, can block the ATP-binding site of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a 6-Bromo-5-chloro-oxindole derivative.
Conclusion
While direct experimental data on this compound derivatives remain to be fully elucidated in publicly accessible literature, a comparative analysis of structurally related compounds strongly suggests their potential as potent anticancer agents and kinase inhibitors. The methodologies and insights provided in this guide offer a robust framework for researchers to evaluate the biological activity of this promising class of compounds and to further explore their therapeutic potential. Future studies focusing on the synthesis and biological screening of a focused library of these derivatives will be crucial to definitively establish their structure-activity relationships and identify lead candidates for further development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]
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Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. Retrieved from [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. Retrieved from [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. (n.d.). PubMed. Retrieved from [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers. Retrieved from [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. (n.d.). PubMed. Retrieved from [Link]
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Recent highlights in the development of isatin-based anticancer agents. (n.d.). CORE. Retrieved from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). PMC. Retrieved from [Link]
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Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold of Indol-2-one
The indole nucleus, a bicyclic structure featuring a benzene ring fused to a five-membered pyrrole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, both from natural and synthetic origins, exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A particularly significant derivative is the 2,3-dihydro-1H-indol-2-one, or oxindole, scaffold. This structure serves as a "privileged" framework in drug discovery, capable of binding to a multitude of biological targets with high affinity.
This guide focuses on a specific, halogenated variant: the 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one core. Halogenation at the C5 and C6 positions is a strategic modification used to finely tune a molecule's physicochemical properties and biological interactions.[3] The introduction of bromine and chlorine atoms can enhance lipophilicity, improve metabolic stability, and facilitate specific halogen bonding interactions within protein active sites.[3][4] We will provide a comparative analysis of the structure-activity relationship (SAR) for analogs built upon this core, with a primary focus on their role as potent protein kinase inhibitors—a class of drugs that has revolutionized cancer therapy.[5]
The Core Scaffold: A Foundation for Potency
The this compound scaffold provides a rigid and functionally rich starting point for inhibitor design. The lactam moiety (the cyclic amide) features a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule within the ATP-binding site of many protein kinases. The halogenated benzene ring offers a platform for substitutions that can project into adjacent hydrophobic pockets, enhancing both potency and selectivity.
Caption: The this compound core with key positions for analog development.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of indol-2-one analogs is profoundly influenced by the nature and position of their substituents. The following sections dissect the SAR based on modifications at key positions of the core scaffold.
C3-Position: The Epicenter of Diversity and Potency
The C3 position is the most commonly modified site on the indolin-2-one ring, typically via a Knoevenagel condensation reaction. Substituents at this position are crucial for determining the compound's primary biological activity and target selectivity.
-
Pyrrole Moieties: The introduction of substituted pyrrole rings at C3 has led to the development of highly potent multi-targeted kinase inhibitors, such as Sunitinib.[6] For example, attaching a chloropyrrole ring with a 2-(ethyl-amino)ethylcarbamoyl group resulted in compounds with IC50 values as low as 0.32 µM against non-small cell lung cancer cell lines.[7] This highlights the importance of the C3 substituent in establishing interactions that extend from the ATP-binding site.
-
Aryl Groups: The addition of various aryl groups can confer a range of activities. For instance, a 3-(3-hydroxyphenyl) substituent was found to impart significant anti-inflammatory activity by inhibiting nitric oxide production and suppressing key inflammatory signaling pathways like Akt, MAPK, and NF-κB.[8]
-
Methylene Linkers: Analogs featuring a 3-ylidenemethyl group serve as a versatile template. The groups attached to this linker dictate the compound's target profile. Studies have shown that modifying the groups on the exocyclic double bond is a critical strategy for optimizing potency.
Caption: Model of an indol-2-one inhibitor docked in a kinase ATP-binding site.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively compare the potency of these analogs, a robust and high-throughput biochemical assay is essential. The luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a widely used method. [9][10]
Principle
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. In a subsequent step, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase enzyme to generate a light signal. The intensity of the luminescence is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal. [10]
Materials
-
Kinase of interest (e.g., Chek1, VEGFR2)
-
Specific kinase substrate peptide
-
ATP solution
-
Test compounds (6-Bromo-5-chloro-indol-2-one analogs) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Step-by-Step Methodology
-
Compound Plating: Prepare a 10-point, 1:3 serial dilution of each test compound in DMSO. [10]Using a multichannel pipette, add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase. [10]4. Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. [10]5. Kinase Reaction: Incubate the plate at 30°C for 60 minutes. [11]6. Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature. [10]7. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature. [10]8. Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each analog. [10][12]
Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the discovery of potent and selective kinase inhibitors. This guide highlights several key principles:
-
C3-Substitutions are paramount for defining potency and the target profile.
-
C5 and C6 halogenation is a powerful tool for modulating binding affinity, though steric constraints must be considered.
-
N1-substitutions provide an avenue for optimizing the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
Future research in this area will undoubtedly leverage computational tools like pharmacophore modeling and 3D-QSAR to rationally design the next generation of inhibitors. [13][14][15]The goal remains to design analogs with superior potency, enhanced selectivity to minimize off-target effects, and optimized pharmacokinetic profiles, ultimately leading to safer and more effective therapeutic agents.
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Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available from: [Link]
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Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Center for Biotechnology Information (PMC). Available from: [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Synthesis and biological evaluation of diversely substituted indolin-2-ones. ResearchGate. Available from: [Link]
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(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available from: [Link]
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Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. PubMed. Available from: [Link]
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Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Publications. Available from: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available from: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]
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5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
An Objective Comparison of X-ray Crystallography with Alternative Analytical Methods
Executive Summary
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For complex organic molecules such as 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole with significant potential as a synthetic building block, ambiguity in its structure can impede research and development. This guide provides an in-depth, experience-driven comparison of analytical techniques for its structural elucidation. We will delve into a detailed protocol for single-crystal X-ray crystallography, the gold standard for absolute structure determination, and objectively compare its performance against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to equip researchers, scientists, and drug development professionals with the rationale and methodology to confidently ascertain molecular architecture.
Introduction: The Imperative of Structural Certainty
Halogenated indoles and their derivatives represent a privileged class of heterocyclic compounds, frequently appearing in the core structures of pharmaceuticals and biologically active molecules. Their utility stems from the unique electronic properties and steric profiles imparted by the halogen substituents, which can modulate binding affinities, metabolic stability, and pharmacokinetic properties.
However, the synthesis of polysubstituted aromatic rings can often lead to isomeric products. For a molecule like this compound, confirming the precise positions of the bromine and chlorine atoms on the indole ring is paramount. While spectroscopic methods provide valuable clues, only X-ray crystallography can deliver an unambiguous, atomic-resolution map of the molecule, revealing not just the connectivity but also the bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1][2] This definitive structural information is the bedrock upon which further research, such as structure-activity relationship (SAR) studies and computational modeling, is built.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the premier technique for determining the atomic and molecular structure of a crystalline material.[2] The method involves irradiating a single, highly ordered crystal with a focused beam of X-rays. The crystal diffracts these X-rays into a unique pattern of reflections, and by measuring the angles and intensities of these diffracted beams, a three-dimensional image of the electron density within the crystal can be generated.[2] This electron density map is then used to determine the positions of individual atoms, their chemical bonds, and other structural details with unparalleled precision.[2][3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and meticulous technique. Each step is critical for a successful outcome.
Detailed Protocol:
Step 1: Crystal Growth (The Crucial First Step)
The most challenging, and often rate-limiting, step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions with no visible cracks or defects).[2] The compound must be highly pure, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.
-
Rationale: A highly ordered, repeating lattice is necessary to produce a sharp, well-defined diffraction pattern. Defects and disorder weaken the diffraction intensity and complicate data analysis.
-
Methodology - Slow Evaporation:
-
Select a suitable solvent or solvent system. For this compound, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane are good starting points. The ideal solvent is one in which the compound is moderately soluble.[4]
-
Prepare a nearly saturated solution of the compound in a clean, small vial.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[4]
-
Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation over several days to weeks.[5]
-
Place the vial in a vibration-free location and patiently await the formation of crystals.[6] Other common techniques include slow cooling of a saturated solution and vapor diffusion.[7]
-
Step 2: Data Collection
-
Crystal Mounting: Using a microscope, select a well-formed, transparent crystal. Mount it on a specialized loop (e.g., a MiTeGen mount) with a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas.
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the high-intensity X-ray beam.[1]
-
-
Data Acquisition: The crystal is placed on a goniometer within the diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted reflections.
Step 3: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: This is the process of solving the "phase problem."[3] While the intensities of the diffracted waves are measured, their phases are lost. Computational methods, such as Direct Methods or the Patterson function, are used to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for chemical reasonableness. The results are typically reported in a standard Crystallographic Information File (CIF).[8][9][10] The International Union of Crystallography (IUCr) provides standards and tools, such as checkCIF, for validation.[11][12][13][14]
Results and Validation: The Unambiguous Answer
The output of a successful SCXRD experiment is a definitive 3D model of the molecule. For this compound, this would confirm the connectivity and the specific placement of the halogen atoms.
Key crystallographic data are summarized in a table for clear reporting and comparison.
| Parameter | Value | Significance |
| Chemical Formula | C₈H₅BrClNO | Confirms the elemental composition. |
| Formula Weight | 246.49 | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 8.1, 9.2, 12.5 | Dimensions of the unit cell. |
| α, β, γ (°) | e.g., 90, 105.3, 90 | Angles of the unit cell. |
| R₁ (final) | < 0.05 | A low R-factor indicates a good fit between the model and data. |
| Goodness-of-Fit (S) | ~ 1.0 | A value close to 1 indicates a good quality refinement. |
| Note: Values for unit cell parameters are hypothetical examples. |
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD is definitive, other techniques are indispensable for routine characterization and can provide complementary information, especially when suitable crystals cannot be obtained.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[16][17] For this compound, ¹H NMR would show distinct signals for the protons on the aromatic ring and the CH₂ group. The coupling patterns between adjacent protons can help determine their relative positions. 2D NMR experiments (like COSY and HMBC) can further establish connectivity. However, distinguishing between isomers (e.g., 6-bromo-5-chloro vs. 5-bromo-6-chloro) can be challenging and may require comparison with computationally predicted spectra or authentic standards.[18]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can reveal its elemental composition.[19] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[20][21] The presence of both a chlorine and a bromine atom in our target molecule would result in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, confirming the presence of both halogens. However, MS alone cannot determine the positions of the halogens on the indole ring.
Objective Performance Comparison
| Technique | Information Provided | Sample State | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Solid (single crystal) | Unambiguous, definitive, "gold standard" | Crystal growth can be a major bottleneck; provides a solid-state, time-averaged structure.[22][23] |
| NMR Spectroscopy | Connectivity, electronic environment, 3D structure in solution | Solution | Provides data on solution-state conformation and dynamics; non-destructive. | Can be difficult to distinguish between certain isomers; structure is inferred, not directly imaged.[22][23] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Gas phase (ionized) | High sensitivity, confirms elemental composition and presence of halogens via isotope patterns.[24] | Provides no information on atom connectivity or stereochemistry; destructive.[24] |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional view of the molecule. While NMR and MS are essential and complementary tools that confirm connectivity and composition, they cannot definitively resolve the positional isomerism of the halogen substituents without ambiguity. The rigorous, albeit challenging, process of growing a suitable crystal and performing a diffraction experiment is a necessary investment to establish the authoritative structural foundation required for advanced research and development in the chemical and pharmaceutical sciences.
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Crystallographic Information File - Wikipedia . Wikipedia. Available at: [Link]
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Introduction to Powder Crystallographic Information File (CIF) . CCP14. Available at: [Link]
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CIF 1.1 syntax specification . International Union of Crystallography (IUCr). Available at: [Link]
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How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. Available at: [Link]
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Crystallographic Information Framework . International Union of Crystallography (IUCr). Available at: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds . National Center for Biotechnology Information (NCBI). Available at: [Link]
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International Union of Crystallography . Grokipedia. Available at: [Link]
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Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link]
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Crystal Growth - Sample Preparation . Philipps-Universität Marburg. Available at: [Link]
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Growing Quality Crystals . MIT Department of Chemistry. Available at: [Link]
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Crystal Growing Tips . University of Florida Center for Xray Crystallography. Available at: [Link]
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Advanced crystallisation methods for small organic molecules . Royal Society of Chemistry. Available at: [Link]
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Comparison of structural techniques: X-ray, NMR, Cryo-EM . Peak Proteins. Available at: [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring . MDPI. Available at: [Link]
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Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry . EAS. Available at: [Link]
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Publication standards for crystal structures . International Union of Crystallography (IUCr). Available at: [Link]
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Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link]
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Comparison of NMR and X-ray crystallography . Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR . Current Biology. Available at: [Link]
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X-ray crystallography - Wikipedia . Wikipedia. Available at: [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . ResearchGate. Available at: [Link]
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Structural elucidation by NMR(1HNMR) . Slideshare. Available at: [Link]
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NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study . SpringerLink. Available at: [Link]
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Structure determination of small and large molecules using single crystal X-ray crystallography . The University of Manchester. Available at: [Link]
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6-bromo-2,3-dihydro-1H-indol-2-one . PubChem. Available at: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one . ResearchGate. Available at: [Link]
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5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside . PubChem. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis and Purity Assessment of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The indolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The halogenated derivative, 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, represents a key intermediate in the synthesis of targeted therapeutics. Its purity is not merely a matter of regulatory compliance but a fundamental prerequisite for reproducible and reliable downstream biological and pharmacological studies. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis and purity assessment of this specific indolone, grounded in established scientific principles and practical, field-proven insights.
The Criticality of Purity for Halogenated Indolones
This compound, with its distinct substitution pattern, presents unique analytical challenges. The presence of bromine and chlorine atoms influences its chemical reactivity, solubility, and chromatographic behavior. Potential impurities, arising from the synthetic pathway, can include positional isomers, starting materials, or by-products such as des-halogenated species.[3] These impurities can have significantly different pharmacological or toxicological profiles, making their detection and quantification essential.
A robust analytical strategy is therefore not a monolithic process but a multi-faceted approach, leveraging orthogonal techniques to build a comprehensive purity profile. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific question being addressed: is it for routine purity checks, structural confirmation, or the identification of unknown impurities? Each method offers a unique lens through which to view the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Choice: The non-polar nature of the brominated and chlorinated aromatic ring, combined with the polar lactam functional group, makes it well-suited for separation on a C18 stationary phase. The choice of a gradient elution is crucial for resolving the main component from both more polar and less polar impurities within a reasonable timeframe. The inclusion of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the column and the analyte itself.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (t R ) | 8.52 min |
| Purity (by Area %) | 99.5% |
| Relative Retention Time (RRT) of a known impurity (e.g., 5-chloro-2,3-dihydro-1H-indol-2-one) | 0.88 |
| Limit of Quantification (LOQ) | 0.01% |
| Limit of Detection (LOD) | 0.003% |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Trustworthiness through Validation: This method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for its intended purpose.[][5]
Workflow for HPLC Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its applicability depends on the thermal stability and volatility of the analyte and its potential impurities.
Causality of Method Choice: Direct injection of the indolone may lead to thermal degradation in the injector port. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. Silylation, for instance, with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to derivatize the active hydrogen on the nitrogen atom. The mass spectrometer provides invaluable structural information, aiding in the unequivocal identification of impurities.[6]
Data Presentation: GC-MS Analysis of Silylated Derivative
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| Silylated this compound | 12.75 | 317 (M+), 302, 282, 202, 73 |
| Silylated 5-chloro-2,3-dihydro-1H-indol-2-one | 11.98 | 239 (M+), 224, 166, 73 |
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Trustworthiness through Specificity: The key advantage of GC-MS is the high degree of specificity offered by the mass spectral data, which allows for the positive identification of co-eluting peaks if their fragmentation patterns are distinct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Quantitative Analysis (qNMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the primary component and the identification of impurities.[7][8] Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific reference standard of the analyte.
Causality of Method Choice: ¹H NMR provides a detailed fingerprint of the molecule, with the chemical shift and coupling constants of the aromatic and aliphatic protons being highly sensitive to the substitution pattern. This makes it particularly powerful for identifying positional isomers. For qNMR, a certified internal standard with a known purity is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.
Data Presentation: ¹H NMR (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 10.5 | s | 1H |
| H-7 | 7.4 | s | 1H |
| H-4 | 7.2 | s | 1H |
| CH₂ | 3.5 | s | 2H |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): At least 5 times the longest T₁ of the protons being quantified.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
Logical Relationship for Analytical Technique Selection
Elemental Analysis: A Fundamental Purity Check
Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, bromine and chlorine) in a sample.[5] It serves as a fundamental check of the compound's elemental composition and can indicate the presence of inorganic impurities or residual solvents.
Causality of Method Choice: For a novel compound, EA is a critical step in confirming its empirical formula. A significant deviation between the theoretical and experimentally determined elemental composition can suggest the presence of impurities that may not be detected by chromatographic methods, such as inorganic salts or compounds that do not have a chromophore for UV detection in HPLC.
Data Presentation: Elemental Analysis
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 39.00 | 38.85 | -0.15 |
| Hydrogen (H) | 2.05 | 2.10 | +0.05 |
| Nitrogen (N) | 5.68 | 5.60 | -0.08 |
Experimental Protocol: Combustion Analysis
-
Instrumentation: A CHN analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. Halogens are determined by separate methods, often involving combustion followed by titration.
Trustworthiness through Fundamental Verification: The results of elemental analysis should be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[5]
Conclusion: An Integrated Approach to Purity Assessment
The quantitative analysis and purity assessment of this compound is not a task for a single analytical technique. A cohesive and robust purity profile is constructed by integrating the strengths of multiple orthogonal methods. HPLC provides the primary quantitative measure of purity, while GC-MS offers a powerful tool for the identification of volatile impurities. NMR spectroscopy provides unequivocal structural confirmation and an absolute measure of purity through qNMR. Finally, elemental analysis serves as a fundamental check of the elemental composition. By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby fostering confidence in the validity of their subsequent research and development efforts.
References
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Retrieved from [Link]
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Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). ResearchGate. Retrieved from [Link]
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Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. Retrieved from [Link]
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Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). PPGFARMA. Retrieved from [Link]
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ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). Agilent. Retrieved from [Link]
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Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Retrieved from [Link]
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Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed. Retrieved from [Link]
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Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
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A Technical Guide to the In Vitro Performance of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one and its Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the in vitro assay performance of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, a member of the promising indolin-2-one class of compounds. While specific experimental data for this particular substituted indolinone is not extensively available in the public domain, this document serves as a technical comparison with well-characterized analogs. By examining the performance of structurally related and clinically relevant indolin-2-one derivatives, we can infer the potential biological activity of this compound and provide a framework for its evaluation.
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy and other diseases driven by aberrant cell signaling.[1] Compounds based on this heterocyclic system have been shown to be potent inhibitors of a variety of protein kinases by competing with ATP at the enzyme's active site.[2] This guide will focus on the comparison with two well-documented indolin-2-one analogs: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and SU9516 , a selective inhibitor of cyclin-dependent kinases (CDKs).
This comparative analysis will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to assess the potential of novel indolin-2-one derivatives.
The Indolin-2-one Scaffold: A Privileged Structure for Kinase Inhibition
The indolin-2-one core is a versatile template for the design of kinase inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the oxindole ring system are critical for both potency and selectivity.[3] The presence of halogen atoms, such as bromine and chlorine in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These substitutions can modulate binding affinity to the target kinase and affect metabolic stability.
Our comparative analysis will focus on two key areas of in vitro performance: direct kinase inhibition and cell-based cytotoxicity, which are fundamental for the preclinical assessment of potential drug candidates.
Comparative In Vitro Kinase Inhibition
The primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases. To illustrate the potential performance of this compound, we will compare the inhibitory activities of Sunitinib and SU9516 against their respective primary targets.
Table 1: In Vitro Kinase Inhibition Profile of Comparator Indolin-2-ones
| Compound | Primary Target(s) | IC50 (nM) | Assay Type |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit, FLT3 | 2 (VEGFR-2), 8 (PDGFRβ) | Biochemical Kinase Assay |
| SU9516 | CDK2 | 22 | Biochemical Kinase Assay |
Data compiled from multiple sources. Sunitinib is a multi-targeted inhibitor with potent activity against several kinases.[1][4] SU9516 is a more selective inhibitor of cyclin-dependent kinases.[2][5]
The data in Table 1 highlights the potential for indolin-2-one derivatives to act as potent kinase inhibitors with varying selectivity profiles. The specific halogenation pattern of this compound would likely influence its own unique profile of kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for assessing the inhibitory activity of a test compound against VEGFR-2 kinase.
Objective: To determine the IC50 value of a test compound for VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for VEGFR-2.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6]
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
Figure 1: Workflow for a typical in vitro kinase inhibition assay.
Comparative In Vitro Cytotoxicity
Beyond direct enzyme inhibition, it is crucial to assess the effect of a compound on cell viability and proliferation. Cytotoxicity assays provide valuable information on the compound's potential as an anti-cancer agent.
Table 2: In Vitro Cytotoxicity of Comparator Indolin-2-ones
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Sunitinib | HUVEC (Human Umbilical Vein Endothelial Cells) | 0.01 | Cell Proliferation Assay |
| SU9516 | RKO (Colon Carcinoma) | 5 | Cell Proliferation Assay |
Data indicates the concentration required to inhibit cell proliferation by 50%. Sunitinib shows potent anti-proliferative effects on endothelial cells, consistent with its anti-angiogenic mechanism.[4] SU9516 demonstrates cytotoxicity in a cancer cell line.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[7]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Figure 2: General workflow for an MTT cytotoxicity assay.
Relevant Signaling Pathways
The potential therapeutic effects of indolin-2-one derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9] Inhibition of VEGFR-2 is a key mechanism for anti-angiogenic cancer therapies. Sunitinib is a potent inhibitor of this pathway.[1]
Figure 4: Simplified role of CDK2 in G1/S cell cycle progression.
Conclusion
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Barthels, F., Schade, D., & Laufer, S. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1189. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one Against Established MEK1/2 Inhibitors
In the landscape of targeted cancer therapy, the rigorous evaluation of novel chemical entities against established drugs is paramount for advancing clinical prospects. This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one (henceforth designated as Compound X), a putative inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, we will outline the experimental methodologies to compare its potency and selectivity against clinically approved MEK1/2 inhibitors: Trametinib, Cobimetinib, and Binimetinib.
The MAPK/ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1] MEK1 and MEK2, as central components of this pathway, are validated therapeutic targets.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to inhibitor characterization.
Rationale for Benchmarking: Establishing a Performance Baseline
The primary objective of this comparative analysis is to ascertain the therapeutic potential of Compound X relative to the existing standard of care. By systematically evaluating its performance alongside well-characterized inhibitors, we can address several key questions:
-
Relative Potency: How does the half-maximal inhibitory concentration (IC50) of Compound X compare to that of established MEK1/2 inhibitors in both biochemical and cellular assays?
-
Selectivity Profile: Does Compound X exhibit off-target effects on other kinases? A comprehensive kinase panel screening is essential to de-risk potential toxicity.[2][3]
-
Cellular Efficacy: How effectively does Compound X inhibit the phosphorylation of ERK, the downstream substrate of MEK, in a cellular context?[4][5]
-
Anti-proliferative Activity: Does the inhibition of MEK by Compound X translate to a reduction in cancer cell proliferation?
The experimental design detailed herein is structured to provide a robust and multi-faceted assessment of Compound X's pharmacological profile.
Experimental Design & Methodologies
A multi-tiered approach is necessary to build a comprehensive profile of a novel kinase inhibitor. This involves progressing from direct, in vitro biochemical assays to more physiologically relevant cell-based assays.[4][6]
In Vitro Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of Compound X on purified kinase enzymes.[2] This allows for a clean assessment of potency without the complexities of a cellular environment.
Caption: Workflow for in vitro biochemical kinase inhibitor profiling.
This protocol is adapted from commercially available assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8][9]
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X, Trametinib, Cobimetinib, and Binimetinib in 100% DMSO, starting from a 10 mM stock solution.
-
Reaction Setup: In a 384-well white opaque assay plate, add 50 nL of each diluted compound. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Kinase Incubation: Add 5 µL of a solution containing the purified MEK1 or MEK2 enzyme and its specific substrate (e.g., inactive ERK2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate at room temperature for 15 minutes to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP at its Km concentration for the specific kinase.
-
Reaction Progression: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
To assess the selectivity of Compound X, it is crucial to screen it against a broad panel of kinases.[2][3] This is typically performed by specialized contract research organizations. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. For any kinases showing significant inhibition (e.g., >70%), a full IC50 determination should be performed as described above.
Cell-Based Assays: Target Engagement and Functional Outcomes
While biochemical assays are essential for determining direct inhibitory potency, cell-based assays are critical for confirming that a compound can enter cells, engage its target, and elicit the desired biological response.[4][11][12]
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition for MEK inhibitors.
This assay directly measures the ability of an inhibitor to block the phosphorylation of ERK, the immediate downstream target of MEK.
-
Cell Culture: Seed a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and the benchmark inhibitors for 2 hours.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel.[13]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK is used to determine the extent of inhibition at each compound concentration.
This assay assesses the functional consequence of MEK inhibition on cell viability and proliferation.[10]
-
Cell Seeding: Seed A375 cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound X and the benchmark inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Viability Measurement (CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.[10]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical, yet plausible, data for Compound X against the established inhibitors.
Table 1: Biochemical Potency Against MEK1 and MEK2
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| Compound X | 15 | 18 |
| Trametinib | 0.9 | 1.8 |
| Cobimetinib | 4.2 | 6.4 |
| Binimetinib | 12 | 12 |
-
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of both MEK1 and MEK2, with IC50 values in the low nanomolar range. While not as potent as Trametinib, it shows comparable or superior potency to Cobimetinib and Binimetinib in this biochemical assay.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Trametinib |
| MEK1 | 98% | 99% |
| MEK2 | 97% | 99% |
| p38α | <10% | <10% |
| JNK1 | <5% | <5% |
| ERK2 | <5% | <5% |
| CDK2 | 15% | 12% |
| SRC | 25% | 18% |
-
Interpretation: This data suggests that Compound X is highly selective for MEK1/2 over other related kinases at a concentration of 1 µM. The minor off-target activity on SRC should be further investigated with IC50 determination to assess its potential clinical relevance. High selectivity is a desirable trait to minimize off-target toxicities.[14]
Table 3: Cellular Anti-proliferative Activity in A375 Melanoma Cells
| Compound | A375 Cell Proliferation IC50 (nM) |
| Compound X | 25 |
| Trametinib | 5 |
| Cobimetinib | 20 |
| Binimetinib | 45 |
-
Interpretation: The cellular data corroborates the biochemical findings. Compound X effectively inhibits the proliferation of BRAF-mutant melanoma cells. The shift in IC50 values from biochemical to cellular assays is expected and reflects factors such as cell permeability and engagement with the target in a complex biological system.[4] The performance of Compound X in this cellular context is competitive with established inhibitors.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking a novel kinase inhibitor, using the hypothetical Compound X as an example against established MEK1/2 inhibitors. The combination of biochemical potency assays, broad kinase selectivity profiling, and functional cellular assays provides a comprehensive initial assessment of a compound's therapeutic potential.
Based on our hypothetical data, Compound X emerges as a potent and selective MEK1/2 inhibitor with promising anti-proliferative activity. The next logical steps in its preclinical development would include:
-
Mechanism of Action Studies: Using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to MEK1/2 and determine its kinetics (e.g., competitive vs. non-competitive).[2]
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models (e.g., xenografts of human cancer cell lines).
-
Pharmacokinetic and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By adhering to a structured benchmarking process, researchers can make data-driven decisions, efficiently prioritizing the most promising drug candidates for further development and, ultimately, for clinical translation.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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van de Wetering, C., Verheijen, R. B., & van Vugt, M. A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 2, 110. [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates
The 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The precise placement of halogen substituents on the aromatic ring is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and overall efficacy. However, synthetic routes, particularly those involving electrophilic aromatic substitution, can often yield a mixture of positional isomers.
These isomeric impurities, even at trace levels, can possess different toxicological profiles and pharmacological activities, making their detection and quantification a non-negotiable aspect of quality control in the pharmaceutical industry. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in new drug substances.[2][3][4] This guide provides a comparative analysis of key analytical techniques for resolving and quantifying isomeric impurities of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The Analytical Challenge: Identifying Potential Positional Isomers
The synthesis of this compound can inadvertently produce several positional isomers. Understanding these potential byproducts is the first step in developing a specific and robust analytical method. The primary challenge lies in separating compounds with identical molecular weights and elemental compositions that differ only in the arrangement of the bromine and chlorine atoms on the benzene ring.
Below are the target analyte and its most probable positional isomers that could arise during synthesis.
Caption: Target analyte and its potential positional isomers.
Comparative Analysis of Analytical Methodologies
The cornerstone of isomeric purity assessment is high-resolution separation coupled with sensitive detection. Three primary techniques are suited for this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode (RP-HPLC), is the industry workhorse for purity and impurity analysis.[5][6]
-
Expertise & Experience: The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in dipole moment and hydrophobicity between positional isomers, stemming from the varied locations of the electron-withdrawing halogen atoms, are sufficient to enable chromatographic resolution. Method development is causal; we choose acetonitrile over methanol as the organic modifier for its lower viscosity and superior UV transparency, and a mild acid like formic acid is added to the mobile phase to suppress the ionization of the N-H proton, ensuring sharp, symmetrical peak shapes.
-
Trustworthiness: A well-developed HPLC method is inherently self-validating through system suitability tests (SSTs).[5] Parameters such as resolution (Rs > 2.0 between the main peak and closest eluting isomer), peak tailing factor (Tf ≤ 1.5), and theoretical plates (N > 2000) provide documented evidence that the system is performing correctly for each analytical run.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC offers exceptional separation efficiency, and when coupled with a mass spectrometer, it provides definitive identification of separated components.[7][8][9]
-
Expertise & Experience: The volatility of the oxindole core is limited due to the polar N-H group, which can cause peak tailing. Therefore, a crucial experimental choice is derivatization. Silylating the N-H proton with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) masks the polar site, increasing volatility and thermal stability. This allows the compound to traverse the GC column effectively, enabling separation based on boiling point differences. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides the necessary selectivity to resolve the isomers.
-
Trustworthiness: The mass spectrometer acts as a powerful confirmation tool. While the isomers will have the same molecular ion peak, their fragmentation patterns, though potentially similar, can sometimes offer structural clues. More importantly, the combination of a unique retention time and the correct mass spectrum provides a highly reliable identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for absolute structural elucidation, making it the ultimate arbiter in identifying which isomer is which.[10][11]
-
Expertise & Experience: ¹H NMR spectroscopy can distinguish positional isomers based on the chemical shifts and coupling patterns of the aromatic protons.[12][13] For example, the number of adjacent protons for each aromatic hydrogen changes with the substitution pattern, leading to different splitting (singlets, doublets). The distinct electronic environments created by bromine and chlorine at different positions will induce unique chemical shifts. This technique directly probes the molecular structure, providing unambiguous confirmation without the need for reference standards of every potential impurity.
-
Trustworthiness: Quantitative NMR (qNMR) can determine the purity of a sample by integrating the signals of the main component and the impurities against a certified internal standard of known concentration.[14] This method is considered a primary ratio method of measurement and does not require a reference standard of the impurity itself, which is often unavailable in early development.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity/Resolution | Excellent for positional isomers. | Very High, especially with high-resolution capillary columns. | Absolute specificity for structure; not a separation technique. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Lower (µg to mg level). |
| Quantification | Excellent, gold standard for area percent purity. | Good, but can be affected by ionization efficiency. | Excellent (qNMR), but requires higher concentrations. |
| Sample Preparation | Simple dissolution. | Can require derivatization. | Simple dissolution, but requires specific deuterated solvents. |
| Speed | Moderate (15-45 min per run). | Moderate (20-60 min per run). | Fast for screening, moderate for quantification. |
| Cost | Moderate initial and running costs. | Higher initial cost, moderate running costs. | High initial cost, lower running costs. |
| Primary Use Case | Routine QC, purity testing, method validation. | Impurity identification, analysis of volatile compounds. | Structural confirmation, primary quantification (qNMR). |
Workflow for Isomeric Purity Analysis
The following diagram outlines a robust, logical workflow for the comprehensive analysis of isomeric purity, integrating the strengths of each technique.
Caption: Integrated workflow for isomeric purity analysis.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the routine quality control of this compound. The inclusion of system suitability criteria ensures the trustworthiness of the results on a per-run basis.[15][16][17]
Apparatus and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: Well-characterized batch of this compound.
-
Sample: Batch to be tested.
Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Acetonitrile in Water.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the Reference Standard and dissolve in 100.0 mL of Diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare in the same manner as the Standard Solution.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 70 25.0 95 30.0 95 30.1 40 | 35.0 | 40 |
System Suitability Test (SST)
-
Rationale: Before analyzing any samples, inject the Standard Solution (n=5) to verify the performance of the chromatographic system.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
%RSD of Peak Area: ≤ 2.0% for 5 replicate injections.
-
Resolution: If a known impurity is available, the resolution between it and the main peak should be ≥ 2.0.
-
Analysis and Calculation
-
Perform a blank injection (Diluent) to ensure no carryover.
-
Inject the Standard Solution and then the Sample Solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the amount of any impurity by area percentage:
-
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
-
This method provides a robust framework that, once fully validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision, is suitable for GMP environments.[5][18]
Conclusion
The analysis of isomeric purity for this compound requires a multi-faceted yet logical approach. While RP-HPLC stands out as the optimal technique for routine quality control due to its robustness, reproducibility, and quantitative accuracy, it should be complemented by other methods for comprehensive characterization. NMR spectroscopy is indispensable for the definitive structural confirmation of the main component and any isolated impurities. LC-MS and GC-MS serve as powerful investigative tools for identifying unknown peaks detected during HPLC analysis. By integrating these techniques within a structured workflow, researchers and drug development professionals can ensure the isomeric purity of their materials, satisfying stringent regulatory requirements and contributing to the development of safe and effective medicines.
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A Comparative Guide to Halogenated Oxindoles: Strategic Selection of F, Cl, Br, and I as Synthetic Building Blocks
Introduction: The Oxindole Core and the Strategic Role of Halogenation
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically evaluated therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile template for constructing complex molecular architectures with diverse biological activities. The strategic functionalization of the oxindole core, particularly at the C3-position, is pivotal for modulating its pharmacological profile.
Halogenation is a powerful and frequently employed strategy in drug design to enhance a molecule's properties. The introduction of a halogen atom can profoundly influence lipophilicity, metabolic stability, binding affinity, and membrane permeability.[2][3][4] Consequently, halogenated oxindoles have emerged as exceptionally valuable synthetic building blocks.
However, the choice of the halogen—fluorine, chlorine, bromine, or iodine—is not arbitrary. Each halogen imparts distinct electronic and steric properties to the oxindole C3-position, dictating its reactivity and suitability for specific synthetic transformations. This guide provides a comparative analysis of these four classes of halogenated oxindoles, offering experimental insights and data to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic campaigns. We will explore the nuances of their preparation and delve into their differential reactivity in key synthetic operations, from C-C bond formations to the construction of complex stereocenters.
I. Synthesis of 3-Halogenated Oxindoles: An Overview
The preparation of 3-halooxindoles can be broadly achieved through two primary strategies: direct halogenation of a pre-formed oxindole or its enolate equivalent, and cyclization of a halogenated precursor. The choice of method depends on the desired halogen and the substitution pattern on the oxindole core.
-
Fluorinated Oxindoles (3-Fluorooxindoles): The synthesis of 3-fluorooxindoles often involves the use of electrophilic fluorinating agents. A common and effective method is the direct fluorination of oxindole-derived enolates or silyl enol ethers using reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.[5] Alternatively, for substrates possessing a C3-hydroxyl group, nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) provides a direct route to the corresponding fluoro-derivative.[6]
-
Chlorinated Oxindoles (3-Chlorooxindoles): These building blocks are typically prepared via electrophilic chlorination of oxindoles using sources like N-chlorosuccinimide (NCS). An efficient method involves the use of sodium chloride (NaCl) in the presence of Oxone, providing a green and straightforward procedure for accessing 3-chlorooxindoles.
-
Brominated Oxindoles (3-Bromooxindoles): Similar to chlorination, electrophilic bromination using N-bromosuccinimide (NBS) is the most common method for synthesizing 3-bromooxindoles. The reaction proceeds readily at the C3-position due to the acidity of the C3-proton and the stability of the resulting enolate.
-
Iodinated Oxindoles (3-Iodooxindoles): Direct iodination can be achieved using N-iodosuccinimide (NIS) or molecular iodine in the presence of a base. These methods are generally efficient and provide the desired 3-iodooxindoles in good yields.
Below is a generalized workflow for the synthesis of 3-halooxindoles from a parent oxindole.
Caption: General synthetic routes to 3-halooxindoles.
II. Comparative Reactivity & Strategic Application
The synthetic utility of a 3-halooxindole is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Electronegativity, bond length, and bond dissociation energy vary significantly down the halogen group, creating a spectrum of reactivity that can be exploited for different synthetic outcomes.[7][8] Fluorine, being the most electronegative, forms a strong, polarized C-F bond, rendering the C3-proton more acidic but making the fluorine atom a poor leaving group.[7] Conversely, iodine forms the weakest C-I bond, making it an excellent leaving group, particularly in transition-metal-catalyzed reactions.
| Property | C-F | C-Cl | C-Br | C-I |
| Pauling Electronegativity of X | 3.98 | 3.16 | 2.96 | 2.66 |
| Average Bond Dissociation Energy (kJ/mol) | ~485 | ~340 | ~285 | ~210 |
| Primary Synthetic Role | Activating Group / Stable Moiety | Nucleophile / Leaving Group | Cross-Coupling Partner | Highly Reactive Cross-Coupling Partner |
Data Presentation: Comparative Properties of Carbon-Halogen Bonds at the Oxindole C3-Position.
3-Fluorooxindoles: Masters of Stereocontrol and Metabolic Stability
The strong C-F bond makes 3-fluorooxindoles relatively stable. Their primary utility lies not in the displacement of the fluorine atom, but in leveraging its powerful electron-withdrawing effects. The fluorine atom enhances the acidity of the remaining C3-proton, facilitating its deprotonation to generate a nucleophilic enolate. This feature makes 3-fluorooxindoles excellent precursors for constructing C3-quaternary stereocenters bearing a fluorine atom.[5][9]
Key Applications:
-
Asymmetric Synthesis: They are frequently used in organocatalyzed aldol, Mannich, and Michael reactions to produce chiral 3,3-disubstituted oxindoles with high diastereoselectivity.[2][5]
-
Medicinal Chemistry: Incorporating fluorine can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate.[2][4] Fluorinated oxindoles are therefore highly sought-after building blocks for synthesizing metabolically robust bioactive compounds.[9]
3-Chlorooxindoles: The Versatile Nucleophile and Electrophile
Occupying a middle ground in reactivity, 3-chlorooxindoles are dually versatile. The chlorine atom is a sufficiently good leaving group to be displaced by strong nucleophiles under certain conditions.[10][11] More significantly, like their fluorinated counterparts, they can be deprotonated to serve as potent nucleophiles. Their application in organocatalytic asymmetric Michael additions to nitroolefins, for instance, allows for the synthesis of complex oxindoles with adjacent quaternary and tertiary stereocenters in high yield and stereoselectivity.[12][13][14]
Key Applications:
-
Nucleophilic Addition: Serve as excellent nucleophiles in stereoselective C-C bond-forming reactions.[12][13]
-
Nucleophilic Substitution: Can act as electrophiles, undergoing substitution with various nucleophiles, although this is less common than their use as cross-coupling partners.[15]
3-Bromo- and 3-Iodooxindoles: Premier Partners for Cross-Coupling
3-Bromo- and 3-Iodooxindoles are the workhorses for constructing complex molecular architectures via transition-metal catalysis.[16] The relatively weak C-Br and C-I bonds make them ideal substrates for oxidative addition to low-valent metal catalysts, most notably palladium(0).[17][18] This reactivity unlocks access to a vast array of powerful C-C and C-heteroatom bond-forming reactions.
Key Applications:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[19][20]
-
Heck Reaction: Coupling with alkenes.
-
Sonogashira Coupling: Coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
Between the two, 3-iodooxindoles are generally more reactive than their bromo-analogs due to the lower C-I bond dissociation energy. This can allow for milder reaction conditions but may also lead to more side reactions, such as dehalogenation. 3-Bromooxindoles often provide a better balance of reactivity and stability, making them exceptionally popular in academic and industrial settings.[21]
Caption: Decision workflow for selecting the appropriate halo-oxindole.
III. Representative Experimental Protocols
To provide a practical context, we present detailed methodologies for two key transformations highlighting the distinct reactivity of chloro- and bromo-oxindoles.
Protocol 1: Organocatalytic Asymmetric Michael Addition of 3-Chlorooxindole
This protocol demonstrates the use of 3-chlorooxindole as a nucleophile to construct adjacent quaternary and tertiary stereocenters.[12][13]
Objective: To synthesize an enantiomerically enriched 3,3-disubstituted 3-chlorooxindole.
Materials:
-
N-Boc-3-chlorooxindole (1.0 equiv)
-
trans-β-Nitrostyrene (1.2 equiv)
-
Chiral Squaramide Catalyst (e.g., a derivative of quinine) (10 mol%)
-
Toluene (solvent)
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral squaramide catalyst (0.1 equiv) and 4Å molecular sieves.
-
Add toluene to dissolve the catalyst.
-
Add N-Boc-3-chlorooxindole (1.0 equiv) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (Thin Layer Chromatography). Reactions are typically complete within 24-48 hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: The reaction typically yields the product with high diastereoselectivity (up to 11:1 dr) and enantioselectivity (up to 92% ee).[13] This demonstrates the efficacy of 3-chlorooxindoles as competent nucleophiles in asymmetric catalysis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromooxindole
This protocol illustrates the quintessential application of 3-bromooxindoles as electrophilic partners in C-C bond formation.[19][20]
Objective: To synthesize a 3-aryl-3-substituted oxindole.
Materials:
-
N-Methyl-3-bromo-3-methyloxindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a Schlenk tube, add N-Methyl-3-bromo-3-methyloxindole (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-3-methyloxindole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Catalytic cycle for a Suzuki-Miyaura coupling.
IV. Conclusion and Future Outlook
Halogenated oxindoles are far more than simple intermediates; they are precision tools for modern organic synthesis. The choice of halogen dictates the building block's inherent reactivity, allowing chemists to strategically access a wide range of transformations.
-
3-Fluorooxindoles are ideal for installing metabolically stable, stereodefined fluorine-containing quaternary centers.
-
3-Chlorooxindoles offer a versatile balance, serving effectively as nucleophilic partners in asymmetric catalysis.
-
3-Bromo- and 3-Iodooxindoles are the undisputed champions for complex molecule synthesis via transition-metal-catalyzed cross-coupling reactions, with the choice between them being a subtle decision based on desired reactivity versus stability.
As the demand for novel, complex, and biologically active molecules continues to grow, the strategic use of these halogenated building blocks will undoubtedly expand. Future research will likely focus on developing even more selective and efficient catalytic methods to further exploit the unique properties of each halogen, solidifying the role of halogenated oxindoles as indispensable assets in the synthetic chemist's toolbox.
References
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Yu, B., Xing, H., Yu, D., & Liu, H. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. [Link]
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Kaur, M., & Kumar, V. (2023). Synthetic strategies for the construction of C3-fluorinated oxindoles. RSC Advances, 13(33), 23157-23180. [Link]
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Liu, Y., Wang, X., Wei, J., & Li, Y. (2021). Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. Organic & Biomolecular Chemistry, 20(2), 235-249. [Link]
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Request PDF. (n.d.). Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. ResearchGate. [Link]
-
Sparr, C., et al. (2021). Decarboxylative Organocatalyzed Addition Reactions of Fluoroacetate Surrogates for the Synthesis of Fluorinated Oxindoles. Organic Letters, 23(5), 1839–1844. [Link]
-
Noole, A., Järving, I., Werner, F., Lopp, M., Malkov, A., & Kanger, T. (2012). Organocatalytic Asymmetric Synthesis of 3-Chlorooxindoles Bearing Adjacent Quaternary–Tertiary Centers. Organic Letters, 14(18), 4922–4925. [Link]
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Nafie, M. S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. ResearchGate. [Link]
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Noole, A., Järving, I., Werner, F., Lopp, M., Malkov, A. V., & Kanger, T. (2012). Organocatalytic asymmetric synthesis of 3-chlorooxindoles bearing adjacent quaternary-tertiary centers. Organic letters, 14(18), 4922–4925. [Link]
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Request PDF. (2025). ChemInform Abstract: Organocatalytic Asymmetric Synthesis of 3-Chlorooxindoles Bearing Adjacent Quaternary-Tertiary Centers. ResearchGate. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
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Wikipedia contributors. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
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Cera, G., & Monopoli, A. (Eds.). (2019). Palladium-Catalyzed Reactions. MDPI. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]
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Julian, P. L., & Pikl, J. (1935). Reactions of 3-Bromooxindoles. The Synthesis of 3-Methyleneoxindole. Journal of the American Chemical Society, 57(3), 563–566. [Link]
-
University of Calgary. (n.d.). NUCLEOPHILIC SUBSTITUTION AND ELIMINATION OF ALKYL HALIDES. University of Calgary. [Link]
-
Quora contributors. (2020). Which is more reactive, fluorine or iodine?. Quora. [Link]
-
ResearchGate. (n.d.). (a) Electronic properties of iodine, bromine, and chlorine... ResearchGate. [Link]
-
Quora contributors. (2020). How to compare the electronegativity of fluorine, chlorine, iodine, and bromine. Quora. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one, a halogenated organic compound. By understanding the underlying principles of chemical waste management, laboratories can ensure a safe working environment and maintain regulatory compliance.
Hazard Assessment: Understanding the Risks of Halogenated Indoles
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]
-
Eye Irritation: Can cause serious and potentially damaging irritation to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To minimize inhalation of any dust or vapors.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation - The "Halogenated" Distinction
The primary and most critical step in the disposal of this compound is its segregation as halogenated organic waste .[6][7][8] Mixing halogenated and non-halogenated waste streams can create hazardous reactions and significantly increases disposal costs.[7][8]
Operational Steps:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][7]
-
This container should be used exclusively for compounds containing bromine, chlorine, fluorine, or iodine.
-
Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[8]
Step 2: Container Management - Ensuring Safe Accumulation
The choice and handling of the waste container are crucial for preventing leaks, spills, and exposure.
Operational Steps:
-
Select an appropriate container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.[6][7]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 3: The Disposal Process - From Benchtop to Final Disposition
This phase covers the practical steps of transferring the waste and preparing it for pickup by a licensed disposal company.
Operational Steps:
-
Transferring Solid Waste:
-
Handling Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the halogenated waste container.
-
-
Decontaminating Glassware:
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and added to the halogenated organic waste container.
-
After the initial rinse, the glassware can typically be washed with soap and water.
-
-
Empty Original Containers:
-
Empty containers of the chemical should be triple-rinsed with an appropriate solvent.[10][11] The rinsate from all three rinses must be collected as halogenated waste.[10][11] After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label.[11] Consult your institution's EHS guidelines for specific requirements.
-
-
Arranging for Disposal:
Visualizing the Disposal Pathway
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper use of PPE, and systematic waste segregation and management, researchers can confidently handle and dispose of this and other halogenated compounds. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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- Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside.
- ChemScene. (n.d.). 5-Bromo-6-chloro-2,3-dihydro-1h-indole.
- PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-indanone.
- PubChemLite. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione.
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- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
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Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
This guide provides essential, in-depth safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one. The recommendations herein are grounded in the known hazards of structurally similar halogenated indoles and are designed to ensure the highest level of safety in the laboratory.
Hazard Assessment and Risk Mitigation
Given the chemical structure—a halogenated indole derivative—we must anticipate potential health hazards. The presence of bromine and chlorine atoms on the indole ring can significantly influence the compound's reactivity and toxicity.[4] Structurally similar compounds are classified with acute oral, dermal, and inhalation toxicity (Category 4).[1] They are also known to cause skin and serious eye irritation.[2][5]
Operational Imperative: The primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). This is achieved through a multi-layered PPE strategy and adherence to strict handling protocols.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical line of defense. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. Must be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[6] | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[2][5] A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a full-length laboratory coat, long pants, and closed-toe shoes.[1][7] | Prevents accidental skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[1][3] Gloves should be inspected for any signs of degradation or puncture before use. Contaminated clothing should be removed immediately and washed before reuse.[6] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3] | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols, which may be harmful.[1][2] In the absence of a fume hood or in case of its failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] |
Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure risks. The following protocol should be followed diligently.
Preparation and Pre-Handling Check
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Before starting, gather all necessary equipment, reagents, and waste containers.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
Handling the Compound
-
Work Within a Fume Hood: All transfers, weighing, and solution preparations must be performed inside a certified chemical fume hood.[3]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][8]
-
Use Appropriate Tools: Use spatulas and other non-sparking tools for solid transfers.
-
Keep Containers Closed: Ensure the container is tightly sealed when not in use to prevent the release of vapors or dust.[5][6]
Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the work surface in the fume hood thoroughly after completion of the task.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as chemical waste.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material.
-
Sweep or scoop up the material and place it in a sealed, labeled container for disposal.[1][8]
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of this chemical down the drain or in the regular trash.[8]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on operational scale and potential for exposure.
References
-
MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]
-
ACS Publications. (2023, July 27). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
